Product packaging for N-Octadecanoyl-L-homoserine lactone(Cat. No.:CAS No. 479050-96-9)

N-Octadecanoyl-L-homoserine lactone

货号: B022371
CAS 编号: 479050-96-9
分子量: 367.6 g/mol
InChI 键: HGMDJDYXARRSKB-FQEVSTJZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-octadecanoyl-L-Homoserine lactone is a N-acyl-amino acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H41NO3 B022371 N-Octadecanoyl-L-homoserine lactone CAS No. 479050-96-9

属性

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-20-18-19-26-22(20)25/h20H,2-19H2,1H3,(H,23,24)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMDJDYXARRSKB-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479050-96-9
Record name N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479050-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

The Pivotal Role of N-Octadecanoyl-L-homoserine Lactone in Bacterial Quorum Sensing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, signaling, and regulatory functions of the long-chain acyl-homoserine lactone, N-Octadecanoyl-L-homoserine lactone (C18-HSL), in mediating bacterial cell-to-cell communication.

Introduction

Quorum sensing (QS) is a sophisticated mechanism of cell-to-cell communication that allows bacteria to monitor their population density and collectively regulate gene expression. This process is mediated by small, diffusible signaling molecules known as autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers. This compound (C18-HSL) is a long-chain AHL that plays a critical role in the complex regulatory networks of various bacteria, most notably in the symbiotic relationship between Sinorhizobium meliloti and its legume hosts. This technical guide provides a comprehensive overview of the role of C18-HSL in quorum sensing, intended for researchers, scientists, and drug development professionals.

Chemical Profile of this compound

This compound is characterized by a homoserine lactone ring attached to an 18-carbon acyl chain. Its long, hydrophobic acyl chain distinguishes it from the more commonly studied short-chain AHLs, influencing its solubility, diffusion properties, and interaction with receptor proteins. Due to its hydrophobic nature, C18-HSL is not freely diffusible across the bacterial cell membrane and is thought to require active transport mechanisms, such as efflux pumps or transport via outer membrane vesicles, for its release and uptake.[1][2]

Bacterial Production of this compound

Several bacterial species have been identified as producers of C18-HSL and its hydroxylated derivatives, highlighting its significance in diverse ecological niches.

Bacterial SpeciesType of C18-HSL ProducedReference
Sinorhizobium melilotiThis compound[3][4][5]
Rhodovulum sulfidophilum3-hydroxy-N-Octadecanoyl-L-homoserine lactone (3-OH-C18-HSL)[6]
Mesorhizobium japonicumThis compound[7]

The this compound Signaling Pathway

The canonical signaling pathway for C18-HSL involves a LuxI-family synthase and a cognate LuxR-family transcriptional regulator. In the well-characterized model organism Sinorhizobium meliloti, this system is primarily composed of the SinI synthase and the ExpR receptor.

C18_HSL_Signaling_Pathway cluster_extracellular Extracellular Environment SinI SinI Synthase C18_HSL_intra C18-HSL SinI->C18_HSL_intra Synthesizes ExpR_inactive Inactive ExpR ExpR_active Active ExpR-C18-HSL Complex ExpR_inactive->ExpR_active Conformational Change DNA Target DNA ExpR_active->DNA Binds to Promoter Region Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates C18_HSL_intra->ExpR_inactive Binds to C18_HSL_extra C18-HSL C18_HSL_intra->C18_HSL_extra

This compound signaling pathway.

Pathway Description:

  • Synthesis: The LuxI-family synthase, SinI, synthesizes C18-HSL from S-adenosylmethionine (SAM) and an acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway.[8]

  • Accumulation and Transport: As the bacterial population density increases, C18-HSL accumulates. Due to its hydrophobicity, its transport across the cell membrane is likely facilitated by transport systems.

  • Receptor Binding: Once a threshold concentration is reached, C18-HSL binds to the N-terminal ligand-binding domain of the LuxR-family receptor, ExpR.

  • Conformational Change and Dimerization: This binding induces a conformational change in ExpR, leading to its dimerization and stabilization.

  • DNA Binding and Gene Regulation: The activated ExpR-C18-HSL complex binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription.

Quantitative Aspects of this compound Signaling

ParameterValue/ObservationOrganism/SystemReference
Effective Concentration for Gene Regulation Nanomolar to low micromolar rangeSinorhizobium meliloti[7][9]
Differential Gene Regulation Different target genes are activated at different AHL concentrations, suggesting a temporal regulation mechanism.Sinorhizobium meliloti[7]
Promoter Sensitivity The sinI promoter responds to very low concentrations (<5 nM) of supplemented AHLs, while expR and sinR promoters require higher concentrations (50 nM and 200 nM, respectively).Sinorhizobium meliloti[7]

Genes and Phenotypes Regulated by this compound

In Sinorhizobium meliloti, the SinI/ExpR quorum-sensing system, which utilizes C18-HSL among other long-chain AHLs, regulates a variety of genes crucial for the symbiotic relationship with its host plant, alfalfa. A sinI mutant, incapable of producing these AHLs, exhibits defects in host plant invasion.[6]

Regulated ProcessKey Genes/ComponentsEffect of C18-HSL SignalingReference
Exopolysaccharide (EPS) II Production exp gene clusterActivation of exp gene expression, leading to the production of EPS II, which is essential for nodule invasion.[10]
Motility and Chemotaxis Flagellar and chemotaxis genes (fla, flb, che)Downregulation of motility and chemotaxis genes at high cell densities.[11]
Symbiosis Genes involved in nodule initiation and developmentProper regulation is required for efficient nodule formation and nitrogen fixation.[3]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound by HPLC-MS/MS

This protocol is designed for the extraction of the hydrophobic C18-HSL from bacterial culture supernatants and its quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

HPLC_MS_Workflow Culture Bacterial Culture (e.g., S. meliloti) Centrifugation Centrifugation Culture->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Supernatant->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Methanol (B129727)/Acetonitrile (B52724) Evaporation->Reconstitution SPE Solid-Phase Extraction (C18) (Optional Cleanup) Reconstitution->SPE HPLC_MS HPLC-MS/MS Analysis SPE->HPLC_MS Quantification Quantification HPLC_MS->Quantification

Workflow for HPLC-MS/MS analysis of C18-HSL.

Materials:

  • Bacterial culture grown to the desired cell density

  • Ethyl acetate (B1210297) (acidified with 0.1% acetic acid)

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen evaporator

  • Methanol or acetonitrile (HPLC grade)

  • Solid-Phase Extraction (SPE) C18 cartridges (optional)

  • HPLC system with a C18 reverse-phase column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Methodology:

  • Culture Preparation: Grow the bacterial strain of interest in an appropriate liquid medium to the desired growth phase (typically late logarithmic or stationary phase when AHL production is maximal).

  • Supernatant Collection: Centrifuge the culture to pellet the bacterial cells. Carefully collect the supernatant.

  • Liquid-Liquid Extraction:

    • Acidify the supernatant to a pH of approximately 3.0 with a suitable acid (e.g., HCl).

    • Perform a twofold extraction with an equal volume of acidified ethyl acetate.

    • Pool the organic phases and dry over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of methanol or acetonitrile.

  • Solid-Phase Extraction (Optional): For complex samples, further cleanup can be achieved using a C18 SPE cartridge.

    • Condition the cartridge with methanol followed by water.

    • Load the reconstituted sample.

    • Wash with a low percentage of organic solvent in water to remove polar impurities.

    • Elute the C18-HSL with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute in the mobile phase.

  • HPLC-MS/MS Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both typically containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

    • Set the mass spectrometer to operate in positive ESI mode and monitor for the specific parent and product ions of C18-HSL.

  • Quantification: Create a standard curve using a serial dilution of a pure C18-HSL standard. Quantify the amount of C18-HSL in the sample by comparing its peak area to the standard curve.

Protocol 2: Bioassay for this compound using Agrobacterium tumefaciens NTL4(pZLR4)

This bioassay utilizes a reporter strain of Agrobacterium tumefaciens that carries a traG-lacZ fusion, which is induced in the presence of long-chain AHLs, leading to the production of β-galactosidase.

Bioassay_Workflow Prepare_Plates Prepare Agar (B569324) Plates with X-Gal and Reporter Strain Spot_Sample Spot Sample Extract or Pure C18-HSL Prepare_Plates->Spot_Sample Incubate Incubate Plates Spot_Sample->Incubate Observe Observe for Blue Color Development Incubate->Observe

Workflow for C18-HSL bioassay.

Materials:

  • Agrobacterium tumefaciens NTL4(pZLR4) reporter strain

  • Appropriate growth medium (e.g., AT minimal medium)

  • Agar

  • X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

  • Bacterial extract or purified C18-HSL

Methodology:

  • Prepare Reporter Plates:

    • Prepare the appropriate agar medium and autoclave.

    • Cool the medium to approximately 50°C and add X-Gal to a final concentration of 40-80 µg/mL.

    • Inoculate the molten agar with an overnight culture of A. tumefaciens NTL4(pZLR4).

    • Pour the plates and allow them to solidify.

  • Sample Application:

    • Spot a small volume (e.g., 5-10 µL) of the bacterial extract or a known concentration of pure C18-HSL onto the surface of the agar.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28-30°C) for 24-48 hours.

  • Observation: The presence of C18-HSL will induce the traG-lacZ fusion, leading to the production of β-galactosidase, which cleaves X-Gal to produce a blue-colored precipitate. The intensity and diameter of the blue zone can be used for semi-quantitative estimation of the C18-HSL concentration by comparison with standards.

Conclusion and Future Directions

This compound is a key signaling molecule in the quorum-sensing networks of several bacterial species, with a well-established role in regulating symbiotic interactions. Its long acyl chain imparts unique properties that necessitate specialized transport mechanisms and analytical techniques. While significant progress has been made in understanding the C18-HSL signaling pathway in Sinorhizobium meliloti, further research is needed to elucidate the precise molecular mechanisms of its interaction with the ExpR receptor, including quantitative binding studies. A more comprehensive understanding of the full regulon controlled by C18-HSL in various producing organisms will provide deeper insights into its diverse physiological roles. The development and refinement of analytical and bioassay protocols specifically tailored for long-chain, hydrophobic AHLs will be crucial for advancing research in this area. As our knowledge of C18-HSL-mediated quorum sensing expands, so too will the potential for developing novel strategies to manipulate bacterial behavior for applications in agriculture and medicine.

References

The Discovery and History of N-Octadecanoyl-L-homoserine lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to N-Octadecanoyl-L-homoserine lactone (C18-HSL). As a long-chain N-acyl-homoserine lactone (AHL), C18-HSL is a crucial signaling molecule in the quorum-sensing (QS) network of the nitrogen-fixing bacterium Sinorhizobium meliloti. This document details the seminal discovery of C18-HSL, its role within the SinI/SinR QS system, and its influence on symbiotic interactions with leguminous plants. Included are detailed experimental protocols for the extraction, purification, and characterization of C18-HSL, as well as methods for its chemical synthesis. Quantitative data on its biological activity and diagrams of the relevant signaling pathways and experimental workflows are provided to serve as a valuable resource for researchers in the fields of microbiology, chemical biology, and drug development.

Introduction: The Dawn of Long-Chain Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. This process is mediated by small, diffusible signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers. For decades, research in this field was predominantly focused on AHLs with short- to medium-length acyl chains (C4 to C12). The discovery of this compound (C18-HSL) marked a significant turning point, expanding the known diversity of these signaling molecules to include very long acyl chains and revealing new dimensions of QS complexity.

Discovery and Historical Context

The discovery of this compound is credited to a 2002 study by Marketon and colleagues, published in the Journal of Bacteriology.[1][2] This research was the first to characterize the sinRI locus in the nitrogen-fixing bacterium Sinorhizobium meliloti and to identify the production of a series of novel long-chain AHLs.[1][2] The study unequivocally demonstrated that the SinI synthase is responsible for the synthesis of several long-chain AHLs, with acyl chains ranging from 12 to 18 carbons.[1][2] Notably, this was the first report of AHLs possessing acyl chains longer than 14 carbons, with C18-HSL being the longest identified.[1][2]

This discovery was significant as it suggested that long-chain AHLs, with their increased hydrophobicity, might have different diffusion properties and potentially distinct roles in mediating bacterial communication, particularly in environments like the soil and in symbiotic relationships with plants. The work of Marketon et al. laid the groundwork for further investigations into the role of the SinI/SinR quorum-sensing system in regulating symbiotic processes between S. meliloti and its host plant, alfalfa (Medicago sativa).[1][2]

Subsequent research has further elucidated the complexity of the QS network in S. meliloti, which involves multiple QS systems (Sin, Mel, and Tra) and a variety of AHL signals.[2][3] The Sin system, with its long-chain AHLs including C18-HSL, has been shown to play a role in exopolysaccharide production and nodulation efficiency, highlighting the importance of these long-chain signals in the establishment of successful symbiosis.[4][5]

The SinI/SinR Quorum Sensing Circuit in Sinorhizobium meliloti

The primary signaling pathway for C18-HSL in S. meliloti is the SinI/SinR system, which also involves another LuxR-type regulator, ExpR.

  • SinI: The autoinducer synthase responsible for the production of C18-HSL and other long-chain AHLs.[1][2]

  • SinR: A LuxR-type transcriptional regulator that, in conjunction with AHLs, modulates the expression of target genes. It positively regulates the expression of its own synthase, sinI.[1][2]

  • ExpR: Another LuxR-type regulator that is also responsive to the AHLs produced by SinI and is involved in controlling the expression of genes for exopolysaccharide (EPS) synthesis.[4][6]

The signaling cascade is initiated at low cell density with basal level production of C18-HSL by SinI. As the bacterial population grows, the concentration of C18-HSL increases. Upon reaching a threshold concentration, C18-HSL binds to and activates the transcriptional regulators SinR and ExpR. The activated regulator-AHL complexes then bind to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby modulating their transcription. This system is known to regulate genes involved in symbiosis, exopolysaccharide production, and surface motility.[4][6]

Sin_Signaling_Pathway SinI/SinR Signaling Pathway cluster_cell Sinorhizobium meliloti SinI SinI (AHL Synthase) C18_HSL_in C18-HSL SinI->C18_HSL_in synthesis SinR SinR (Transcriptional Regulator) SinR_C18 SinR-C18-HSL Complex ExpR ExpR (Transcriptional Regulator) ExpR_C18 ExpR-C18-HSL Complex C18_HSL_in->SinR binds C18_HSL_in->ExpR binds C18_HSL_out C18-HSL (extracellular) C18_HSL_in->C18_HSL_out diffusion/transport sinI_gene sinI gene SinR_C18->sinI_gene activates transcription symbiosis_genes Symbiosis Genes SinR_C18->symbiosis_genes regulates target_genes Target Genes (e.g., exp genes for EPS) ExpR_C18->target_genes activates transcription C18_HSL_out->C18_HSL_in diffusion/transport

SinI/SinR Signaling Pathway in S. meliloti.

Quantitative Data

Precise quantitative data for this compound is still an active area of research. However, based on related studies of long-chain AHLs and the Sin system, the following provides an overview of relevant quantitative parameters.

ParameterValue/RangeMethodReference
Production Concentration Nanomolar (nM) to low Micromolar (µM) range in cultureHPLC-MS/MS[1][6]
Effective Concentration 5 nM of C16:1-HSL (a related long-chain AHL) restored swarming motility in a sinI mutant. A concentration of 1 µM of 3-oxo-C14-HSL (another related AHL) was used to elicit a response in Medicago truncatula.Motility Assay, Nodulation Assay[6][7]
Binding Affinity (Kd) Not yet empirically determined for C18-HSL with SinR. For other LuxR-type receptors, Kd values for their cognate AHLs are typically in the nanomolar to low micromolar range.Isothermal Titration Calorimetry (ITC) or Fluorescence Polarization Assay would be suitable methods.[8][9]

Experimental Protocols

Extraction and Purification of C18-HSL from S. meliloti Culture

This protocol is adapted from the methods described by Marketon et al. (2002).[1][2]

Materials:

  • S. meliloti culture grown in a suitable medium (e.g., LB supplemented with 2.5 mM CaCl₂ and 2.5 mM MgSO₄) to a high cell density.

  • Dichloromethane (B109758) (CH₂Cl₂), HPLC grade.

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Rotary evaporator.

  • C18 reversed-phase thin-layer chromatography (TLC) plates.

  • Methanol (MeOH), HPLC grade.

  • Deionized water (H₂O).

  • AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4)).

Procedure:

  • Culture Growth: Grow S. meliloti in liquid culture to the late stationary phase to maximize AHL production.

  • Extraction: a. Centrifuge the bacterial culture to pellet the cells. b. Extract the cell-free supernatant three times with an equal volume of dichloromethane in a separatory funnel. c. Pool the organic (dichloromethane) layers.

  • Drying and Concentration: a. Dry the pooled organic phase over anhydrous sodium sulfate. b. Filter to remove the sodium sulfate. c. Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.

  • Resuspension: Resuspend the dried extract in a small volume of ethyl acetate (B1210297) or dichloromethane for further analysis.

Extraction_Workflow culture S. meliloti Culture (Stationary Phase) centrifugation Centrifugation culture->centrifugation supernatant Cell-Free Supernatant centrifugation->supernatant extraction Liquid-Liquid Extraction (Dichloromethane) supernatant->extraction organic_phase Organic Phase (DCM + AHLs) extraction->organic_phase drying Drying (Anhydrous Na₂SO₄) organic_phase->drying concentration Concentration (Rotary Evaporation) drying->concentration crude_extract Crude AHL Extract concentration->crude_extract tlc TLC Analysis crude_extract->tlc hplc HPLC-MS/MS Analysis crude_extract->hplc

Workflow for Extraction of C18-HSL.
Thin-Layer Chromatography (TLC) Analysis

Procedure:

  • Spotting: Spot a small amount (1-5 µL) of the resuspended extract onto a C18 reversed-phase TLC plate. Also, spot known AHL standards for comparison.

  • Development: Develop the TLC plate in a chamber with a mobile phase of 60:40 (v/v) methanol:water.[10][11]

  • Drying: After development, thoroughly air-dry the TLC plate.

  • Bioassay Overlay: Overlay the TLC plate with a thin layer of agar (B569324) seeded with an appropriate AHL biosensor strain (e.g., A. tumefaciens NTL4(pZLR4) for broad-range detection or a more specific biosensor). The agar should contain a suitable indicator, such as X-Gal, if the reporter gene is lacZ.

  • Incubation: Incubate the plate at the optimal temperature for the biosensor strain until the indicator color develops at the locations of the active AHLs.

  • Analysis: Compare the Rf values of the spots from the extract to those of the standards to tentatively identify the AHLs.

Chemical Synthesis of this compound (Schotten-Baumann Reaction)

This is a general method for the synthesis of N-acyl homoserine lactones that can be adapted for C18-HSL.[10]

Materials:

  • L-homoserine lactone hydrobromide.

  • Octadecanoyl chloride.

  • Sodium bicarbonate (NaHCO₃).

  • Dichloromethane (CH₂Cl₂).

  • Water (H₂O).

  • Silica (B1680970) gel for column chromatography.

  • Hexane and Ethyl Acetate for chromatography.

Procedure:

  • Reaction Setup: Dissolve L-homoserine lactone hydrobromide in a saturated aqueous solution of sodium bicarbonate. Cool the solution in an ice bath.

  • Acylation: Add a solution of octadecanoyl chloride in dichloromethane dropwise to the cooled aqueous solution with vigorous stirring.

  • Reaction: Allow the reaction to proceed for several hours at room temperature.

  • Workup: a. Separate the organic layer. b. Extract the aqueous layer with dichloromethane. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized C18-HSL using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow hsl_hydrobromide L-Homoserine Lactone Hydrobromide reaction Schotten-Baumann Reaction (NaHCO₃, CH₂Cl₂/H₂O) hsl_hydrobromide->reaction octadecanoyl_chloride Octadecanoyl Chloride octadecanoyl_chloride->reaction workup Aqueous Workup and Extraction reaction->workup crude_product Crude C18-HSL workup->crude_product purification Silica Gel Chromatography crude_product->purification pure_product Pure C18-HSL purification->pure_product characterization Characterization (NMR, MS) pure_product->characterization

Chemical Synthesis Workflow for C18-HSL.

Future Directions and Applications

The discovery of this compound and other long-chain AHLs has opened new avenues of research. Understanding the specific roles of these hydrophobic signaling molecules in the complex soil environment and in plant-microbe interactions is a key area for future investigation. The unique properties of long-chain AHLs may lead to the development of novel strategies to manipulate bacterial behavior for applications in agriculture, such as enhancing nitrogen fixation or controlling plant pathogens.

For drug development professionals, the SinI/SinR system serves as a potential target for the development of quorum quenching inhibitors. Modulating this pathway could offer a novel anti-virulence strategy, not by killing the bacteria, but by disrupting their communication and coordinated pathogenic activities. The detailed protocols and data presented in this guide provide a foundational resource for pursuing these exciting research and development opportunities.

References

The Biological Functions of N-octadecanoyl-L-homoserine lactone (C18-HSL) in Sinorhizhobium meliloti: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinorhizobium meliloti, a nitrogen-fixing bacterium crucial for agriculture, utilizes a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate its symbiotic relationship with leguminous host plants like alfalfa. A key component of this system is the production of N-acyl-homoserine lactones (AHLs). This technical guide provides an in-depth exploration of the biological functions of long-chain AHLs, with a particular focus on N-octadecanoyl-L-homoserine lactone (C18-HSL), the longest AHL identified in this organism. We will delve into the regulatory pathways governed by C18-HSL and its counterparts, their role in exopolysaccharide synthesis, motility, biofilm formation, and the symbiotic process. This guide also includes a summary of quantitative data, detailed experimental methodologies, and visual diagrams of the signaling pathways to facilitate a comprehensive understanding for research and development purposes.

Introduction to Quorum Sensing in Sinorhizobium meliloti

Quorum sensing is a mechanism of gene regulation in which bacteria coordinate their behavior in response to population density. This process relies on the production, release, and detection of small signaling molecules called autoinducers. In many gram-negative bacteria, including S. meliloti, N-acyl-homoserine lactones (AHLs) serve as the primary autoinducers.[1][2][3]

S. meliloti possesses multiple QS systems, with the "Sin" system being of particular importance for symbiosis.[1][2] The core of this system is the sinRI locus, which is located on the chromosome.[4][5] The sinI gene encodes for the autoinducer synthase, SinI, which is responsible for the synthesis of a variety of long-chain AHLs, ranging from 12 to 18 carbons in length.[4][5][6] Among these is C18-HSL, one of the longest AHLs discovered in any bacteria.[1][2] The expression of sinI is regulated by the transcriptional regulator SinR, the product of the sinR gene.[4][5]

The long-chain AHLs produced by SinI, including C18-HSL, interact with the LuxR-type transcriptional regulator, ExpR.[7][8] This AHL-ExpR complex then modulates the expression of a wide array of genes, influencing key physiological processes required for the successful establishment of symbiosis with host plants.[7][8][9]

Biological Functions of Long-Chain AHLs, Including C18-HSL

The SinI-dependent long-chain AHLs, as a group, play a pivotal role in regulating various behaviors in S. meliloti. While it is challenging to attribute specific functions solely to C18-HSL due to its co-production with other long-chain AHLs, the effects of disrupting the sinI gene provide a clear picture of their collective importance.

Regulation of Exopolysaccharide (EPS) Production

S. meliloti produces two major exopolysaccharides that are critical for nodule invasion: succinoglycan (EPS I) and galactoglucan (EPS II).[6] The Sin/ExpR quorum-sensing system is a key regulator of EPS II synthesis. Disruption of the sinI or sinR genes leads to a significant decrease in the production of EPS II.[6] This phenotype can be restored by the addition of extracts containing long-chain AHLs or by synthetic C16:1-HSL, indicating that these signaling molecules are required for the expression of the exp genes, which are responsible for EPS II synthesis.[6] While the specific inducing activity of C18-HSL on EPS II production has not been quantified in isolation, its presence in the mix of SinI-produced AHLs suggests it contributes to this vital symbiotic function.

Control of Motility and Biofilm Formation

Quorum sensing in S. meliloti creates a regulatory switch between a motile, planktonic lifestyle at low cell density and a sessile, biofilm-forming state at high cell density. The ExpR/Sin system has been shown to downregulate the expression of flagellar and chemotaxis genes as the concentration of long-chain AHLs increases.[10] This repression of motility is concomitant with the promotion of biofilm formation, a process crucial for root colonization.[11] The production of EPS II, which is under the control of the Sin/ExpR system, is also essential for the development of structured biofilms.[11][12]

Role in Symbiosis and Nodulation

The culmination of the regulatory effects on EPS production and motility is the profound impact of the Sin quorum-sensing system on the symbiotic relationship with alfalfa (Medicago sativa). Disruption of the sinI gene, which abolishes the production of all long-chain AHLs including C18-HSL, results in a notable decrease in the number of nitrogen-fixing nodules formed on the host plant, as well as a delay in their appearance.[4][5] This indicates that quorum sensing is crucial for efficient nodule invasion and the establishment of a successful symbiosis.[4][5] Interestingly, some studies have shown that the external application of specific S. meliloti AHLs, such as 3-oxo-C14-HSL, can increase the number of nodules on the model legume Medicago truncatula.[13]

Quantitative Data

Quantitative data specifically isolating the effects of C18-HSL are limited in the current literature. Most studies have focused on the impact of sinI mutations, which eliminate the entire pool of long-chain AHLs, or have used more abundant long-chain AHLs like C16:1-HSL for complementation assays. The following table summarizes the key findings related to the Sin quorum-sensing system.

Parameter Condition Observation Reference
EPS II ProductionsinI mutantAbolished[6]
expE2 Gene ExpressionsinI mutant42-fold decrease[6]
NodulationsinI mutantDecreased number of pink nodules and delayed appearance[4][5]
Swarming MotilitysinI mutantDefective[7]
Swarming Motility RestorationsinI mutant + 5 nM C16:1-HSLRestored to normal[7]

Signaling Pathways and Experimental Workflows

The Sin/ExpR Quorum Sensing Signaling Pathway

The Sin/ExpR signaling cascade is a central regulatory circuit in S. meliloti. The following diagram illustrates the key components and their interactions.

Sin_ExpR_Pathway cluster_extracellular Extracellular Environment SinR SinR sinI_gene sinI gene SinR->sinI_gene activates SinI SinI (AHL Synthase) sinI_gene->SinI AHLs Long-chain AHLs (C12-C18-HSL) SinI->AHLs synthesizes ExpR ExpR AHLs->ExpR binds AHLs_out AHLs AHLs->AHLs_out AHL_ExpR AHL-ExpR Complex ExpR->AHL_ExpR exp_genes exp genes (EPS II synthesis) AHL_ExpR->exp_genes activates motility_genes motility genes AHL_ExpR->motility_genes represses

The Sin/ExpR quorum-sensing pathway in S. meliloti.
Experimental Workflow for AHL Extraction and Analysis

The following diagram outlines a general workflow for the extraction and analysis of AHLs from S. meliloti cultures.

AHL_Analysis_Workflow culture 1. S. meliloti Culture (grown to desired cell density) extraction 2. Solvent Extraction (e.g., with ethyl acetate (B1210297) or dichloromethane) culture->extraction concentration 3. Concentration (e.g., rotary evaporation or nitrogen stream) extraction->concentration separation 4. Separation (Thin-Layer Chromatography) concentration->separation identification 5. Identification & Quantification (LC-MS/MS) separation->identification bioassay Bioassay (e.g., using a reporter strain) separation->bioassay

A generalized workflow for AHL analysis.

Experimental Protocols

General Protocol for AHL Extraction from S. meliloti

This protocol is a generalized procedure based on methods described in the literature.[4][11]

  • Culture Growth: Inoculate S. meliloti into an appropriate liquid medium (e.g., TY or a defined minimal medium) and grow to the desired cell density at 30°C with shaking.

  • Extraction:

    • Transfer the culture to a separatory funnel.

    • Add an equal volume of an appropriate organic solvent (e.g., acidified ethyl acetate or dichloromethane).

    • Shake vigorously for 1-2 minutes and allow the phases to separate.

    • Collect the organic (lower) phase.

    • Repeat the extraction of the aqueous phase at least once more with fresh solvent.

    • Pool the organic extracts.

  • Drying and Concentration:

    • Dry the pooled organic extract over anhydrous magnesium sulfate (B86663) or sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the extract to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Resuspension: Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., acetonitrile (B52724) or ethyl acetate) for analysis.

Thin-Layer Chromatography (TLC) for AHL Detection

This protocol provides a general method for the separation of AHLs by TLC.[3][4][11]

  • Plate Preparation: Use a C18 reversed-phase TLC plate. With a pencil, gently draw an origin line approximately 1.5 cm from the bottom of the plate.

  • Spotting: Carefully spot a small volume (1-5 µL) of the resuspended AHL extract onto the origin line. Also spot known concentrations of synthetic AHL standards (including C18-HSL if available) on the same plate for comparison.

  • Development:

    • Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 60:40 methanol:water).

    • Ensure the solvent level is below the origin line.

    • Cover the chamber and allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely.

    • For visualization, overlay the TLC plate with a thin layer of agar (B569324) seeded with an appropriate AHL reporter strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4)).

    • Incubate the plate overnight at the optimal temperature for the reporter strain.

    • The presence of AHLs will be indicated by the induction of the reporter phenotype (e.g., color change or bioluminescence) at specific locations on the plate. The retention factor (Rf) can be calculated and compared to standards.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for AHL Quantification

LC-MS/MS is a powerful technique for the sensitive and specific quantification of AHLs.[1][14][15]

  • Chromatographic Separation:

    • Inject the resuspended AHL extract onto a C18 reversed-phase HPLC column.

    • Elute the AHLs using a gradient of solvents, typically water and acetonitrile, both often containing a small amount of formic acid to improve ionization.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is directed into a mass spectrometer, typically a triple quadrupole or a high-resolution mass spectrometer.

    • Use positive electrospray ionization (ESI+) mode.

    • For quantification, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the [M+H]+ adduct of the AHL of interest) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and detecting a specific product ion in the third quadrupole. The precursor/product ion transition for C18-HSL would be m/z 340.3 → 102.1.

  • Quantification:

    • Generate a standard curve using known concentrations of synthetic C18-HSL.

    • Quantify the amount of C18-HSL in the bacterial extract by comparing its peak area to the standard curve.

Conclusion and Future Directions

The Sin/ExpR quorum-sensing system, through the production of long-chain AHLs including C18-HSL, is a master regulator of symbiotic functions in Sinorhizobium meliloti. It orchestrates a complex transition from a free-living, motile state to a symbiotic, biofilm-forming state, which is essential for the successful infection of host plants and the establishment of nitrogen-fixing nodules.

While the collective role of long-chain AHLs is well-established, the specific contribution of C18-HSL remains an area for further investigation. Future research should focus on:

  • Determining the specific activity of C18-HSL: Dose-response studies using pure, synthetic C18-HSL are needed to elucidate its specific role in regulating gene expression, EPS production, and biofilm formation.

  • Investigating receptor-ligand interactions: Studies on the binding affinity of the ExpR receptor for C18-HSL compared to other long-chain AHLs would provide insights into its relative importance in signaling.

  • Exploring the substrate specificity of SinI: Understanding the enzymatic preference of the SinI synthase for different acyl-ACP substrates could explain the observed profile of long-chain AHLs.

A deeper understanding of the specific functions of C18-HSL and other long-chain AHLs will not only enhance our fundamental knowledge of rhizobial symbiosis but may also open new avenues for the development of strategies to improve nitrogen fixation in agriculture and to control bacterial biofilm formation in various contexts.

References

An In-depth Technical Guide on the Mechanism of Action of N-Octadecanoyl-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl homoserine lactones (AHLs) are pivotal signaling molecules in quorum sensing (QS), a cell-to-cell communication system employed by Gram-negative bacteria to regulate gene expression in response to population density. This process governs a range of collective behaviors, including biofilm formation, virulence factor production, and symbiosis.[1][2] Among the diverse family of AHLs, N-Octadecanoyl-L-homoserine lactone (C18-HSL) is a notable long-chain AHL primarily associated with the nitrogen-fixing bacterium Sinorhizobium meliloti.[3] Its unique physicochemical properties, particularly its hydrophobicity, dictate a mechanism of action distinct from the more commonly studied short-chain AHLs. This technical guide provides a comprehensive overview of the core mechanism of action of C18-HSL, detailing its synthesis, transport, and signal transduction pathway. Furthermore, it includes relevant quantitative data, detailed experimental protocols for its study, and visual diagrams of key pathways and workflows to facilitate a deeper understanding for research and development applications.

Introduction to Quorum Sensing and N-Acyl Homoserine Lactones (AHLs)

Quorum sensing (QS) allows bacteria to function as multicellular entities, coordinating activities once a population threshold is reached.[4][5] The canonical QS system in many Gram-negative bacteria relies on two key components: a LuxI-family synthase that produces a specific AHL signal molecule, and a LuxR-family transcriptional regulator that acts as the cognate receptor.[2][6] As the bacterial population grows, the extracellular concentration of the AHL increases. Upon reaching a critical concentration, the AHL binds to its cytoplasmic LuxR-type receptor, inducing a conformational change that promotes dimerization and binding to specific DNA sequences (often called lux boxes) in the promoter regions of target genes, thereby activating or repressing transcription.[7]

AHLs are structurally characterized by a conserved homoserine lactone ring linked via an amide bond to an acyl chain of variable length (from 4 to 18 carbons).[2][8] This acyl chain can also feature modifications at the C3 position (oxo- or hydroxyl- substitutions) and varying degrees of saturation, which contribute to the specificity of the signal-receptor interaction.[3]

The Core Mechanism of this compound (C18-HSL)

C18-HSL is a long-chain AHL with a saturated 18-carbon acyl side chain.[3] Its mechanism of action follows the fundamental LuxI/LuxR paradigm but is distinguished by its synthesis, transport, and specific biological role, primarily studied in the context of Sinorhizobium meliloti, a bacterial symbiont of legumes like Medicago sativa.[3]

Synthesis of C18-HSL

C18-HSL is synthesized by the LuxI homolog SinI.[3] The synthesis reaction involves the condensation of two substrates: S-adenosylmethionine (SAM), which provides the homoserine lactone moiety, and octadecanoyl-acyl carrier protein (C18-ACP), an intermediate from the fatty acid biosynthesis pathway, which provides the acyl side chain.[1][7][9]

Transport and Diffusion

Unlike short-chain AHLs (e.g., C4-HSL, C6-HSL) which are generally able to diffuse freely across the bacterial cell membrane, the long, lipophilic acyl chain of C18-HSL renders it hydrophobic.[3][9] This property prevents its passive diffusion through the cell membrane. Instead, it is believed that C18-HSL and other long-chain AHLs are actively transported out of the cell via efflux pumps or shuttled between cells within extracellular outer membrane vesicles (OMVs).[3][10] This specialized transport mechanism ensures that the signal remains localized and effective within specific microenvironments.

Signal Reception and Gene Regulation

Once in the extracellular environment or delivered to a recipient cell, C18-HSL enters the cytoplasm to interact with its cognate receptor, the LuxR-family transcriptional regulator SinR. The binding of C18-HSL to the N-terminal ligand-binding domain of SinR is thought to induce its dimerization and activate its C-terminal DNA-binding domain. The activated C18-HSL-SinR complex then binds to specific operator sequences on the DNA, modulating the expression of genes critical for the symbiotic relationship with host plants, including those involved in nitrogen fixation and surface polysaccharide synthesis.

Quantitative Data and Physicochemical Properties

While specific kinetic data such as binding affinities or IC50 values for the C18-HSL/SinR interaction are not extensively detailed in the reviewed literature, the fundamental physicochemical properties are well-defined. This information is crucial for designing experiments and understanding the molecule's behavior in biological systems.

PropertyValueReference(s)
Molecule Name This compound[3]
Synonyms C18-HSL, N-octadecanoyl-L-HSL[3]
CAS Number 479050-96-9[3]
Molecular Formula C₂₂H₄₁NO₃[3]
Molecular Weight 367.6 g/mol [3]
Producing Synthase SinI (Sinorhizobium meliloti)[3]
Cognate Receptor SinR (Sinorhizobium meliloti)-
Key Characteristic Long-chain, lipophilic, hydrophobic[3]
Solubility Soluble in organic solvents like chloroform (B151607) (0.5 mg/ml), DMSO, and ethyl acetate (B1210297).[3][11][12] Insoluble in aqueous buffers.[12][3][11][12]
Transport Mechanism Efflux pumps or Outer Membrane Vesicles (OMVs); does not freely diffuse.[3]

Experimental Protocols

Studying the mechanism of C18-HSL requires specialized methods to handle its hydrophobicity and to detect its biological activity.

Preparation of C18-HSL Stock Solution

Due to its poor solubility in water, C18-HSL must be dissolved in an organic solvent to prepare a stock solution.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethyl Acetate

  • Glacial acetic acid (optional, to prevent lactonolysis)[11][12]

  • Sterile microcentrifuge tubes

Protocol:

  • Weigh the desired amount of C18-HSL powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or ethyl acetate to achieve the desired stock concentration (e.g., 10-20 mM). If using ethyl acetate, adding 0.01-0.2% glacial acetic acid can help prevent the hydrolysis of the lactone ring during storage.[11][12]

  • Vortex the tube thoroughly until the C18-HSL is completely dissolved. A white precipitate may initially form but should dissolve with vortexing.[12]

  • Store the stock solution in small aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.

  • When adding to aqueous culture media, ensure the final concentration of the organic solvent is minimal (typically <1%) to avoid solvent-induced artifacts.

Detection and Quantification by Thin-Layer Chromatography (TLC)

TLC coupled with a bacterial bioreporter is a common and effective method for detecting the presence of AHLs in bacterial extracts.[13]

Materials:

  • C18 Reverse-phase TLC plates (e.g., RP-C18)

  • Bacterial culture supernatant or solvent extract

  • C18-HSL standard (for reference)

  • Developing solvent (e.g., 60:40 v/v Methanol:Water)

  • Bioreporter strain (e.g., Agrobacterium tumefaciens NTL4(pZRA50), which is responsive to a broad range of AHLs)[13]

  • Top agar (B569324) medium containing the bioreporter and a chromogenic substrate (e.g., X-Gal)

  • Petri dishes with appropriate growth medium

Protocol:

  • Spotting: Carefully spot 1-5 µL of the bacterial extract and the C18-HSL standard onto the origin line of the C18 reverse-phase TLC plate. Allow the spots to dry completely.

  • Development: Place the TLC plate in a chromatography tank containing the developing solvent. Allow the solvent front to migrate up the plate until it is approximately 1 cm from the top edge.

  • Drying: Remove the plate from the tank and allow it to air dry completely in a fume hood to ensure all solvent has evaporated.

  • Bioassay: Place the dried TLC plate in a large, sterile petri dish. Overlay the plate with molten top agar (~45°C) that has been seeded with an overnight culture of the bioreporter strain and contains X-Gal.

  • Incubation: Incubate the plate overnight at the optimal growth temperature for the bioreporter strain (e.g., 30°C for A. tumefaciens).

  • Analysis: The presence of C18-HSL (and other active AHLs) will be indicated by colored spots (e.g., blue for a lacZ-based reporter) on the plate where the AHL has diffused into the agar and activated the bioreporter. The retention factor (Rf) of the spots from the sample can be compared to the standard for identification.

Mandatory Visualizations

Signaling Pathway of C18-HSL

C18_HSL_Pathway cluster_cell Bacterial Cell (e.g., S. meliloti) SAM S-Adenosyl- methionine (SAM) SinI SinI (Synthase) SAM->SinI C18_ACP Octadecanoyl-ACP (C18-ACP) C18_ACP->SinI C18_HSL_in C18-HSL SinI->C18_HSL_in Synthesis SinR_inactive SinR (inactive) C18_HSL_in->SinR_inactive Efflux Transport System (Efflux Pump / OMV) C18_HSL_in->Efflux Export SinR_active C18-HSL-SinR Complex (active) SinR_inactive->SinR_active Binding & Activation DNA Target Gene Promoter (sin box) SinR_active->DNA Binds mRNA mRNA DNA->mRNA Transcription Proteins QS-Controlled Proteins mRNA->Proteins Translation C18_HSL_out C18-HSL Efflux->C18_HSL_out Quorum Quorum (High Cell Density) C18_HSL_out->Quorum Quorum->C18_HSL_in

Caption: The SinI/SinR quorum sensing circuit mediated by C18-HSL.

Experimental Workflow for TLC Bioassay

TLC_Workflow start Start: Prepare Bacterial Extract & Standard spotting 1. Spot Samples on C18 TLC Plate start->spotting development 2. Develop Plate in Solvent Chamber spotting->development drying 3. Air Dry Plate Completely development->drying overlay 4. Overlay with Agar + Bioreporter + X-Gal drying->overlay incubation 5. Incubate Overnight overlay->incubation analysis 6. Analyze Results: Observe Colored Spots incubation->analysis end End: Identify AHLs by Rf Value analysis->end

Caption: Workflow for the detection of C18-HSL using a TLC bioassay.

Conclusion

The mechanism of action of this compound is a specialized example of quorum sensing adapted for a hydrophobic, long-chain signal molecule. Its synthesis by SinI, active transport, and reception by the SinR transcriptional regulator constitute a tightly controlled system that governs critical symbiotic functions in S. meliloti. Understanding these molecular intricacies is essential for researchers aiming to study bacterial communication, develop QS inhibitors (QSIs) to combat pathogenicity, or harness QS systems for biotechnological applications. The protocols and data presented herein provide a foundational guide for professionals in the fields of microbiology, biochemistry, and drug development to further explore the role of C18-HSL and other long-chain AHLs.

References

An In-depth Technical Guide on N-Octadecanoyl-L-homoserine lactone: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Octadecanoyl-L-homoserine lactone (C18-HSL) is a long-chain N-acyl-homoserine lactone (AHL) that functions as a quorum-sensing signal molecule in various Gram-negative bacteria. This technical guide provides a comprehensive overview of the structure, physicochemical and biological properties, and key experimental methodologies related to C18-HSL. Its role in regulating gene expression, particularly in the symbiotic relationship between Sinorhizobium meliloti and leguminous plants, is highlighted. Detailed experimental protocols for its synthesis, extraction, and biological characterization are presented, alongside visual representations of its signaling pathway and experimental workflows to facilitate a deeper understanding for researchers in microbiology, drug development, and related fields.

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[1][2] This process is mediated by small, diffusible signal molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers.[1][3] These molecules share a common homoserine lactone ring but vary in the length and modification of their acyl side chain, which typically ranges from 4 to 18 carbons.[3][4] This structural diversity allows for species-specific communication.

This compound (C18-HSL) is a long-chain AHL that has been identified as a key signaling molecule in organisms such as Sinorhizobium meliloti, a nitrogen-fixing bacterium that forms a symbiotic relationship with alfalfa.[5][6][7] This guide will delve into the technical details of C18-HSL, providing researchers with the necessary information to study and potentially manipulate its activity.

Structure and Physicochemical Properties

The chemical structure of this compound consists of an 18-carbon acyl chain attached to the amine group of a homoserine lactone ring.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octadecanamide[3]
Synonyms C18-HSL, N-stearoyl-L-homoserine lactone[3]
CAS Number 479050-96-9[3]
Molecular Formula C22H41NO3[3]
Molecular Weight 367.6 g/mol [3]
Appearance White to off-white powder/crystalline solid-
Solubility Soluble in chloroform (B151607) (0.5 mg/ml), ethanol, methanol (B129727), DMF, DMSO. Insoluble in water.[3]
Storage Store at -20°C for long-term stability.-

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueDataReference(s)
Mass Spectrometry M+2H2O: 402.5-
¹H-NMR Conforms to structure-

Biological Properties and Mechanism of Action

This compound is a crucial signaling molecule in the quorum-sensing system of Sinorhizobium meliloti.[5][6][7] The sinRI locus in this bacterium is responsible for the production of a variety of long-chain AHLs, including C18-HSL.[6][7] The SinI protein acts as the AHL synthase, while the SinR protein is the LuxR-type transcriptional regulator that binds to the AHLs.[6][7]

The binding of C18-HSL and other long-chain AHLs to SinR activates the transcription of target genes.[5] One of the key regulated processes is the production of exopolysaccharide II (EPS II), which is essential for the successful invasion of alfalfa root nodules and the establishment of a nitrogen-fixing symbiosis.[5] Disruption of the sinI gene, and therefore the production of long-chain AHLs, leads to a significant decrease in nodule formation.[6][7]

Due to their long, hydrophobic acyl chains, C18-HSL and similar AHLs are not freely diffusible across the bacterial membrane.[3] Their transport in and out of the cell is thought to be mediated by efflux pumps.[3]

Below is a diagram illustrating the Sin/LuxR-type quorum sensing pathway involving this compound.

sin_luxr_pathway SinI SinI (AHL Synthase) AHL C18-HSL SinI->AHL Synthesis SinR_inactive SinR (Inactive) SinR_active SinR-AHL Complex (Active Dimer) SinR_inactive->SinR_active Dimerization & Activation DNA DNA (lux box) SinR_active->DNA Binds to lux box Gene_Expression Target Gene Expression (e.g., exp genes for EPS II) DNA->Gene_Expression Transcription AHL->SinR_inactive Binding Efflux_Pump Efflux Pump AHL->Efflux_Pump Efflux_Pump->AHL

Caption: Sin/LuxR-type quorum sensing pathway mediated by C18-HSL.

Experimental Protocols

This section provides detailed methodologies for the synthesis, extraction, and biological analysis of this compound.

Chemical Synthesis

A common method for the synthesis of N-acyl-homoserine lactones is the acylation of the L-homoserine lactone hydrobromide salt under Schotten-Baumann conditions.[8]

Materials:

  • L-homoserine lactone hydrobromide

  • Octadecanoyl chloride

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate (B1210297) for elution

Procedure:

  • Dissolve L-homoserine lactone hydrobromide in a saturated aqueous solution of sodium bicarbonate.

  • Add a solution of octadecanoyl chloride in DCM to the aqueous solution at 0°C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Extraction from Bacterial Culture

This protocol describes the extraction of AHLs from the supernatant of a bacterial culture, such as Sinorhizobium meliloti.[9][10]

Materials:

  • Bacterial culture supernatant

  • Acidified ethyl acetate (with 0.1% v/v acetic acid)

  • Rotary evaporator

  • Methanol or acetonitrile (B52724) for resuspension

Procedure:

  • Grow the bacterial culture to the desired cell density (e.g., stationary phase).

  • Centrifuge the culture to pellet the cells and collect the supernatant.

  • Acidify the supernatant to pH 6.0-6.5.

  • Perform a liquid-liquid extraction of the supernatant with an equal volume of acidified ethyl acetate. Repeat the extraction twice.

  • Pool the organic phases and evaporate the solvent using a rotary evaporator.

  • Resuspend the dried extract in a known volume of methanol or acetonitrile for analysis.

Detection and Quantification by HPLC-MS

High-performance liquid chromatography coupled with mass spectrometry is a sensitive and specific method for the detection and quantification of AHLs.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a C18 reverse-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: An electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Selected Ion Monitoring (SIM) for the [M+H]⁺ ion of C18-HSL (m/z 368.3) or Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions.

Procedure:

  • Prepare a standard curve of this compound of known concentrations.

  • Inject the prepared standards and the resuspended bacterial extracts onto the HPLC-MS system.

  • Identify C18-HSL in the extracts by comparing the retention time and mass-to-charge ratio with the standard.

  • Quantify the amount of C18-HSL in the samples by interpolating the peak area from the standard curve.

The following diagram illustrates a typical workflow for the extraction and analysis of C18-HSL.

ahl_extraction_workflow Start Bacterial Culture (e.g., S. meliloti) Centrifugation Centrifugation Start->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) Supernatant->Extraction Evaporation Rotary Evaporation Extraction->Evaporation Resuspension Resuspend in Methanol/Acetonitrile Evaporation->Resuspension Analysis HPLC-MS Analysis Resuspension->Analysis End Quantification of C18-HSL Analysis->End

Caption: Workflow for C18-HSL extraction and analysis.

Bioassay using Reporter Strains

Bacterial reporter strains can be used to detect the presence of AHLs. For long-chain AHLs like C18-HSL, Agrobacterium tumefaciens NTL4(pZLR4) is a suitable reporter. This strain carries a traG-lacZ fusion and produces β-galactosidase in the presence of AHLs.

Materials:

  • Agrobacterium tumefaciens NTL4(pZLR4) reporter strain

  • LB agar (B569324) plates supplemented with appropriate antibiotics and X-Gal

  • Extracted AHL sample

  • Synthetic C18-HSL standard

Procedure:

  • Prepare a lawn of the A. tumefaciens reporter strain on the LB agar plates.

  • Spot a small volume of the extracted sample and the C18-HSL standard onto the agar surface.

  • Incubate the plates at 28-30°C for 24-48 hours.

  • Observe the development of a blue color around the spots, indicating the presence of AHLs. The intensity of the blue color can be used for semi-quantitative estimation.

Logical Relationships of Downstream Effects

The activation of the SinR receptor by C18-HSL in S. meliloti initiates a cascade of gene expression changes that ultimately impact the symbiotic relationship with the host plant.

downstream_effects Start Increased Cell Density AHL_Accumulation C18-HSL Accumulation Start->AHL_Accumulation SinR_Activation SinR Receptor Activation AHL_Accumulation->SinR_Activation Gene_Regulation Transcriptional Regulation of exp Genes SinR_Activation->Gene_Regulation EPS_Production Increased EPS II Production Gene_Regulation->EPS_Production Nodule_Invasion Successful Nodule Invasion EPS_Production->Nodule_Invasion Symbiosis Establishment of Nitrogen-Fixing Symbiosis Nodule_Invasion->Symbiosis

Caption: Downstream effects of C18-HSL signaling in S. meliloti.

Conclusion

This compound is a significant long-chain AHL involved in the intricate communication networks of Gram-negative bacteria. Its well-defined role in the symbiotic relationship between S. meliloti and its host plant makes it an important target for research in microbial ecology, agriculture, and the development of novel anti-virulence strategies. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers to further explore the structure and properties of this fascinating molecule.

References

N-Octadecanoyl-L-homoserine lactone CAS number and chemical data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octadecanoyl-L-homoserine lactone (C18-HSL) is a long-chain acyl-homoserine lactone (AHL) that functions as a quorum-sensing (QS) signal molecule in various Gram-negative bacteria.[1][2][3] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner, regulating processes such as biofilm formation, virulence factor production, and symbiotic relationships.[1][2][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and biological role of this compound, with a focus on its function in Sinorhizobium meliloti.

Chemical Data

PropertyValueReference
CAS Number 479050-96-9[1][3][5]
Molecular Formula C22H41NO3[1][3][5]
Molecular Weight 367.6 g/mol [1][2][3]
Appearance White to off-white powder/crystalline solid[1][2]
Solubility Soluble in ethanol, methanol, DMF, DMSO, and Chloroform (0.5 mg/ml). Insoluble in water.[1][2]
Purity Commercially available with ≥95% or ≥97% purity (HPLC)[1][2]
Storage Stable for at least 2 years when stored at -20°C[2]

Synthesis and Purification

Synthesis

A general and robust method for the synthesis of N-acyl-L-homoserine lactones, including long-chain variants like this compound, involves the acylation of L-homoserine lactone hydrobromide.[6][7] A common approach utilizes Schotten-Baumann conditions.[6][7]

Experimental Protocol: General Synthesis of this compound

  • Reaction Setup: L-homoserine lactone hydrobromide and a base (e.g., sodium carbonate or pyridine) are dissolved in a suitable solvent system, such as a biphasic mixture of water and dichloromethane.[7]

  • Acylation: Octadecanoyl chloride, the corresponding acid chloride, is added to the reaction mixture, typically at a controlled temperature (e.g., 0 °C to room temperature).[6]

  • Reaction Monitoring: The reaction is stirred vigorously for a set period, often overnight, to ensure complete acylation.

  • Work-up: The organic layer is separated, washed with an acidic solution (e.g., dilute HCl) and brine, and then dried over an anhydrous salt (e.g., MgSO4).

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure this compound.

Purification from Bacterial Culture

This compound can be extracted and purified from the culture supernatant of producing bacteria, such as Sinorhizobium meliloti.

Experimental Protocol: Extraction and Purification of this compound from S. meliloti

  • Culture Growth: S. meliloti is cultured in an appropriate medium (e.g., supplemented minimal medium) to the desired growth phase (e.g., late log phase).[8]

  • Extraction: The culture supernatant is extracted multiple times with an equal volume of an organic solvent, typically acidified ethyl acetate (B1210297) (containing 0.5% acetic acid).[9]

  • Solvent Evaporation: The organic extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator.[9]

  • Resuspension: The dried residue containing the AHLs is resuspended in a small volume of a suitable solvent, such as 20% acetonitrile (B52724) or dichloromethane, for further analysis and purification.[8][9]

  • Chromatographic Purification: The extract can be further purified using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to isolate this compound from other AHLs and metabolites.[8][9]

Biological Role and Signaling Pathway

This compound is a key signaling molecule in the quorum-sensing system of the nitrogen-fixing bacterium Sinorhizobium meliloti, the symbiont of alfalfa (Medicago sativa).[10][11][12] In S. meliloti, this AHL is produced by the LuxI-type synthase, SinI, and is recognized by the LuxR-type transcriptional regulator, SinR.[10][11][13] The SinRI system is responsible for the synthesis of a variety of long-chain AHLs, with carbon chain lengths ranging from 12 to 18.[10][11][14]

The SinRI quorum-sensing system in S. meliloti plays a crucial role in the regulation of exopolysaccharide (EPS II) production, which is essential for the successful invasion of host plant root nodules.[10] Disruption of the sinI gene, leading to the absence of long-chain AHLs including this compound, results in a significant reduction in nodule formation and a delay in the onset of nitrogen fixation.[10][11]

SinRI_Quorum_Sensing SinRI Quorum Sensing in Sinorhizobium meliloti cluster_cell S. meliloti Cell SinI SinI (AHL Synthase) C18_HSL_out C18-HSL (Extracellular) SinI->C18_HSL_out Synthesis SinR_inactive SinR (Inactive) SinR_active SinR-AHL Complex (Active) SinR_inactive->SinR_active DNA Target DNA SinR_active->DNA Binds to promoter exp_genes exp genes DNA->exp_genes Activates transcription EPS_II EPS II Production exp_genes->EPS_II nodulation Nodule Invasion EPS_II->nodulation C18_HSL_in C18-HSL (Intracellular) C18_HSL_out->C18_HSL_in Diffusion/ Transport C18_HSL_in->SinR_inactive Binding

SinRI Quorum Sensing Pathway in S. meliloti

Key Experimental Protocols

Biofilm Formation Assay

While the direct impact of this compound on biofilm formation in S. meliloti is an area of ongoing research, general protocols for assessing AHL-mediated biofilm formation can be adapted.

Experimental Workflow: Biofilm Quantification

Biofilm_Assay_Workflow start Start culture Grow bacterial culture overnight start->culture dilute Dilute culture and add to 96-well plate with/without C18-HSL culture->dilute incubate Incubate to allow biofilm formation dilute->incubate wash Wash wells to remove planktonic cells incubate->wash stain Stain with crystal violet wash->stain wash2 Wash to remove excess stain stain->wash2 solubilize Solubilize bound stain (e.g., with ethanol) wash2->solubilize measure Measure absorbance (e.g., at OD570) solubilize->measure end End measure->end

Workflow for a crystal violet biofilm assay.
Gene Expression Analysis

To understand the regulatory role of this compound, the expression of target genes can be analyzed using techniques like quantitative real-time PCR (qRT-PCR) or proteomics.

Experimental Protocol: Gene Expression Analysis by qRT-PCR

  • Bacterial Culture and Treatment: Grow S. meliloti (wild-type or a sinI mutant) to a specific optical density. Treat the cultures with a known concentration of this compound or a vehicle control.

  • RNA Extraction: Harvest the bacterial cells and extract total RNA using a suitable commercial kit or a standard protocol (e.g., Trizol-based extraction).

  • DNase Treatment: Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • qRT-PCR: Perform quantitative real-time PCR using primers specific for the target genes (e.g., exp genes) and a reference gene (e.g., 16S rRNA) for normalization.

  • Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression in response to this compound treatment.

Conclusion

This compound is a significant long-chain AHL involved in the intricate regulatory networks of bacteria, particularly in the symbiotic relationship between Sinorhizobium meliloti and its host plants. Understanding its chemical properties, synthesis, and biological function is crucial for researchers in microbiology, chemical biology, and drug development who are interested in manipulating bacterial communication for agricultural or therapeutic purposes. The protocols and data presented in this guide provide a solid foundation for further investigation into the roles of this important signaling molecule.

References

Natural Producers of N-Octadecanoyl-L-homoserine lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the natural producers of N-Octadecanoyl-L-homoserine lactone (C18-HSL), a long-chain acyl-homoserine lactone (AHL) involved in bacterial quorum sensing. The content is tailored for researchers, scientists, and drug development professionals, focusing on the core biology, experimental methodologies, and signaling pathways associated with this molecule.

Identified Natural Producers of this compound

This compound (C18-HSL) is a signaling molecule used by certain Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing.[1] The primary identified natural producers of this long-chain AHL are:

  • Sinorhizobium meliloti : A soil bacterium known for its symbiotic relationship with alfalfa.[2][3] This organism produces a variety of long-chain AHLs, including C18-HSL, through the action of the SinI synthase.[2][3][4] The production of these AHLs is crucial for the symbiotic interaction with its host plant.[2]

  • Rhodovulum sulfidophilum : A marine photosynthetic bacterium.[5][6] This bacterium has been shown to produce 3-hydroxy-C18-HSL (3-OH-C18-HSL) as a minor component of its AHL profile, with novel C20-HSLs being the dominant signal molecules.[6]

Quantitative Data on Acyl-Homoserine Lactone Production

Direct quantitative data on the specific concentrations of C18-HSL produced by these organisms in culture is not extensively detailed in the literature, as production levels can fluctuate significantly with changes in growth media, temperature, and cell density. However, the profiles of AHLs produced by Sinorhizobium meliloti have been well-characterized.

Producer OrganismQuorum Sensing SystemProduced Acyl-Homoserine Lactones (AHLs)
Sinorhizobium melilotiSinI/SinR, ExpRThis compound (C18-HSL) , C12-HSL, 3-oxo-C14-HSL, C16-HSL, C16:1-HSL, 3-oxo-C16:1-HSL.[4]
Rhodovulum sulfidophilumNot fully characterized3-hydroxy-C18-HSL (minor) , 3-hydroxy-C20-HSL (major), 3-hydroxy-C20:1-HSL (major).[6]

Signaling Pathways Involving this compound

AHL-mediated quorum sensing pathways are central to regulating collective behaviors in bacteria. The general mechanism involves the synthesis of AHLs by a LuxI-family synthase and their detection by a LuxR-family transcriptional regulator.

General AHL Biosynthesis Pathway

N-acyl-homoserine lactones are synthesized from two primary substrates: S-adenosylmethionine (SAM), which provides the homoserine lactone ring, and an acylated-acyl carrier protein (ACP) from the fatty acid biosynthesis pathway, which provides the acyl side chain. This reaction is catalyzed by a LuxI-type synthase.[7]

AHL_Biosynthesis SAM S-adenosylmethionine (SAM) LuxI LuxI-type Synthase (e.g., SinI) SAM->LuxI Acyl_ACP Acylated Acyl Carrier Protein (Acyl-ACP) Acyl_ACP->LuxI AHL N-Acyl-Homoserine Lactone (AHL) LuxI->AHL Catalysis

General biosynthesis pathway of N-acyl-homoserine lactones (AHLs).
Quorum Sensing Pathway in Sinorhizobium meliloti

In S. meliloti, the Sin quorum sensing system is a key regulator of symbiotic traits. The SinI synthase produces a range of long-chain AHLs, including C18-HSL. These AHLs bind to the transcriptional regulator ExpR. The ExpR-AHL complex then modulates the expression of a large regulon, which includes genes for exopolysaccharide (EPS) production (activation) and motility (repression). This regulation is critical for successful host plant invasion.[4][8]

Sinorhizobium_QS cluster_cell Sinorhizobium meliloti cell sinI_gene sinI gene SinI SinI Synthase sinI_gene->SinI expressed as AHLs Long-chain AHLs (incl. C18-HSL) SinI->AHLs synthesizes expR_gene expR gene ExpR ExpR Regulator expR_gene->ExpR expressed as Complex ExpR-AHL Complex ExpR->Complex AHLs->ExpR binds to AHLs->Complex AHLs_out AHLs accumulate with cell density AHLs->AHLs_out EPS_genes Exopolysaccharide (EPS) Synthesis Genes Complex->EPS_genes activates Motility_genes Motility & Flagellar Genes Complex->Motility_genes represses EPS_production EPS Production EPS_genes->EPS_production Motility Motility Motility_genes->Motility

Simplified SinI/ExpR quorum sensing circuit in Sinorhizobium meliloti.

Experimental Protocols

The study of C18-HSL and other long-chain AHLs requires robust methods for their extraction from bacterial cultures and their subsequent detection and quantification.

Protocol 1: Extraction of AHLs from Bacterial Culture Supernatants

This protocol is a standard method for extracting AHLs for analysis.

Materials:

  • Bacterial culture grown to the desired cell density.

  • Ethyl acetate (B1210297) (acidified with 0.1% v/v glacial acetic acid).

  • Centrifuge and appropriate tubes.

  • Rotary evaporator.

  • Methanol (B129727) or other suitable solvent for resuspension.

Procedure:

  • Centrifuge the bacterial culture (e.g., 1 liter) at high speed (10,000 x g) for 15 minutes at 4°C to pellet the cells.

  • Carefully decant the cell-free supernatant into a separatory funnel.

  • Add an equal volume of acidified ethyl acetate to the supernatant.

  • Shake the mixture vigorously for 2 minutes and then allow the aqueous and organic phases to separate.

  • Collect the upper ethyl acetate phase, which contains the AHLs.[2]

  • Repeat the extraction of the aqueous phase with another volume of acidified ethyl acetate to maximize recovery.

  • Combine the ethyl acetate fractions and remove the solvent using a rotary evaporator at 40-45°C until a dry residue is obtained.[2]

  • Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., 1 ml of 20% acetonitrile) for storage at -20°C and subsequent analysis.[2]

Protocol 2: Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of specific AHLs.

Instrumentation:

  • UHPLC system.

  • Mass spectrometer with electrospray ionization (ESI) source.

  • C18 reverse-phase HPLC column.

Procedure:

  • Sample Preparation: Use the AHL extract from Protocol 1.

  • Chromatographic Separation:

    • Inject a known volume of the resuspended extract onto the C18 column.

    • Use a binary solvent gradient for elution. For example:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Run a linear gradient from a low to a high percentage of Solvent B over a set time (e.g., 10-20 minutes) to separate the AHLs based on their hydrophobicity.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion ESI mode.

    • For quantification, use Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the [M+H]⁺ adduct of C18-HSL, m/z 368.3) and a specific product ion generated by its fragmentation (e.g., the homoserine lactone moiety, m/z 102.1).

    • Create a standard curve using known concentrations of a synthetic C18-HSL standard to quantify the amount in the bacterial extract.

Protocol 3: Bioassay for Long-Chain AHLs

Biosensors are bacterial strains engineered to produce a detectable signal (e.g., light, color, or β-galactosidase activity) in the presence of specific AHLs.

Materials:

  • Long-chain AHL reporter strain (e.g., S. meliloti with a sinI::lacZ fusion).[9]

  • Appropriate agar (B569324) plates and growth media for the reporter strain.

  • Extracted AHL sample or bacterial culture to be tested.

  • Synthetic C18-HSL standard.

Procedure (Thin Layer Chromatography Overlay):

  • Spot a small volume (e.g., 5-10 µL) of the extracted AHL sample onto a C18 reverse-phase Thin Layer Chromatography (TLC) plate.[10]

  • Spot known concentrations of the synthetic C18-HSL standard on the same plate.

  • Develop the TLC plate in a suitable solvent system (e.g., 70% methanol in water) until the solvent front nears the top.[10]

  • Thoroughly dry the TLC plate.

  • Prepare an overlay by mixing the reporter strain in molten top agar.

  • Pour the top agar containing the reporter strain evenly over the surface of the developed TLC plate.[10]

  • Incubate the plate at 30°C overnight.

  • The presence of C18-HSL will be indicated by a zone of reporter gene expression (e.g., a blue spot if using a lacZ reporter with X-Gal) at a position corresponding to the C18-HSL standard. The size and intensity of the spot can be used for semi-quantitative analysis.

General Experimental Workflow

The overall process for identifying and quantifying C18-HSL from a natural source follows a logical progression from sample preparation to final analysis.

Experimental_Workflow Culture Bacterial Culture (e.g., S. meliloti) Centrifuge Centrifugation (Cell Separation) Culture->Centrifuge Supernatant Cell-Free Supernatant Centrifuge->Supernatant Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extraction Crude_Extract Crude AHL Extract Extraction->Crude_Extract Separation Separation Crude_Extract->Separation TLC Thin Layer Chromatography (TLC) Separation->TLC HPLC UHPLC Separation->HPLC Analysis Analysis TLC->Analysis HPLC->Analysis Biosensor Biosensor Overlay Analysis->Biosensor MS Mass Spectrometry (MS/MS) Analysis->MS Result1 Semi-Quantitative Detection Biosensor->Result1 Result2 Identification & Quantification MS->Result2

Workflow for the extraction, separation, and analysis of AHLs.

References

An In-depth Technical Guide on the Genetic Regulation of N-Octadecanoyl-L-homoserine Lactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core genetic regulatory mechanisms governing the synthesis of N-Octadecanoyl-L-homoserine lactone (C18-HSL), a long-chain acyl-homoserine lactone (AHL) involved in bacterial quorum sensing. The primary focus is on the well-characterized Sinorhizobium meliloti SinI/SinR system, which serves as a paradigm for the regulation of long-chain AHL production.

Core Regulatory Circuit: The SinI/SinR System

The synthesis of C18-HSL and other long-chain AHLs in Sinorhizobium meliloti is primarily controlled by the sin locus, which comprises the sinI and sinR genes.[1]

  • SinI: The AHL synthase responsible for catalyzing the formation of a range of long-chain AHLs, including C18-HSL. SinI utilizes S-adenosylmethionine (SAM) as the source of the homoserine lactone ring and long-chain acyl-acyl carrier proteins (acyl-ACPs) as the acyl donors.[2][3] The disruption of the sinI gene leads to the abolishment of long-chain AHL production.[1]

  • SinR: A transcriptional activator belonging to the LuxR family of proteins. SinR is essential for the high-level expression of the sinI gene.[1] In the absence of a functional SinR protein, the production of long-chain AHLs is reduced to basal levels.[1] The activity of SinR in activating the sinI promoter appears to be independent of AHLs, suggesting a role in initiating the quorum-sensing cascade.[4]

The basic regulatory logic involves a positive feedback loop where SinR promotes the transcription of sinI, leading to the synthesis of long-chain AHLs. These AHLs can then interact with other LuxR-type regulators, such as ExpR, to control the expression of a wider range of downstream genes involved in processes like exopolysaccharide production and motility.[5][6]

Quantitative Data on Regulatory Interactions

Quantitative understanding of the molecular interactions within the C18-HSL synthesis regulatory circuit is crucial for predictive modeling and the design of targeted interventions. Below are tables summarizing the available quantitative data.

Table 1: Transcriptional Regulation of sinI by SinR
Parameter Value
Regulator SinR
Target Gene sinI
Regulatory Effect Positive (Activation)
Binding Affinity (Kd) of SinR to sinI promoter Not yet experimentally determined for S. meliloti. For the homologous SinR protein in Bacillus subtilis, the Kd for binding to its DNA target is approximately 249 ± 38 nM.[5]
Effect of sinR mutation on long-chain AHL production Dramatic decrease to basal levels.[1]
Table 2: Enzymatic Synthesis of Long-Chain AHLs by SinI
Enzyme SinI
Substrates S-adenosylmethionine (SAM), Long-chain acyl-ACPs (including octadecanoyl-ACP)
Product This compound (C18-HSL) and other long-chain AHLs
Kinetic Parameters (for C18-HSL synthesis) Not yet experimentally determined. Kinetic data for other AHL synthases with different substrates are available and show Km values in the micromolar range.[7][8]

Signaling Pathways and Experimental Workflows

Visualizing the regulatory networks and experimental procedures is essential for a clear understanding of the system. The following diagrams were generated using the Graphviz DOT language.

G cluster_regulation Genetic Regulation of sinI cluster_synthesis C18-HSL Synthesis cluster_downstream Downstream Regulation SinR SinR protein sinI_promoter sinI promoter SinR->sinI_promoter Binds to and activates sinI_gene sinI gene sinI_promoter->sinI_gene SinI SinI enzyme sinI_gene->SinI Translated to C18_HSL N-Octadecanoyl-L- homoserine lactone (C18-HSL) SinI->C18_HSL Catalyzes synthesis SAM S-adenosyl- methionine (SAM) SAM->SinI Octadecanoyl_ACP Octadecanoyl-ACP Octadecanoyl_ACP->SinI ExpR ExpR protein C18_HSL->ExpR Binds to Target_Genes Target Genes (e.g., for EPS production) ExpR->Target_Genes Regulates transcription

Genetic regulation and synthesis pathway of C18-HSL.

G cluster_extraction AHL Extraction cluster_analysis AHL Analysis Culture S. meliloti Culture (Cells + Supernatant) Extraction Solvent Extraction (e.g., Dichloromethane (B109758) or Ethyl Acetate) Culture->Extraction Drying Drying of Organic Phase Extraction->Drying Resuspension Resuspension in Solvent Drying->Resuspension TLC Thin-Layer Chromatography (TLC) - Separation based on polarity - Visualization with biosensor overlay Resuspension->TLC LC_MS LC-MS/MS - High-resolution separation - Mass-based identification and quantification Resuspension->LC_MS

Workflow for AHL extraction and analysis.

G cluster_emsa Electrophoretic Mobility Shift Assay (EMSA) Probe Labeled DNA Probe (sinI promoter region) Binding Incubation: Probe + Protein Probe->Binding Protein Purified SinR Protein Protein->Binding Gel Native Polyacrylamide Gel Electrophoresis Binding->Gel Detection Detection of Shifted Band (Autoradiography or Fluorescence) Gel->Detection

Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of C18-HSL synthesis regulation.

Extraction and Detection of AHLs from S. meliloti

Objective: To extract and identify AHLs, including C18-HSL, from bacterial cultures.

Protocol:

  • Culture Growth: Grow S. meliloti strains in a suitable medium (e.g., LB/MC supplemented with 2.5 mM CaCl2 and 2.5 mM MgSO4) to the desired cell density (e.g., late-logarithmic or stationary phase).[1][9]

  • Extraction:

    • Transfer a defined volume of the whole culture (cells and supernatant) to a separation funnel.

    • Add an equal volume of an organic solvent such as dichloromethane or ethyl acetate.[9]

    • Shake vigorously for 2 minutes and allow the phases to separate.

    • Collect the lower organic phase (for dichloromethane) or the upper organic phase (for ethyl acetate).

    • Repeat the extraction of the aqueous phase to maximize recovery.

  • Drying and Resuspension:

    • Combine the organic extracts and dry them using a rotary evaporator or a SpeedVac.[9]

    • Resuspend the dried extract in a small, known volume of the same solvent for subsequent analysis.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Spot a small volume of the resuspended extract onto a C18 reversed-phase TLC plate.[9]

    • Develop the chromatogram using a mobile phase of methanol (B129727) and water (e.g., 60:40 v/v).[9]

    • After development, air-dry the plate.

    • Overlay the plate with a top agar (B569324) containing an AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) for long-chain AHLs) and an appropriate indicator (e.g., X-Gal).

    • Incubate the plate and observe for the appearance of colored spots, indicating the presence of AHLs.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:

    • For quantitative analysis, subject the resuspended extract to LC-MS/MS.

    • Use a C18 reversed-phase column for separation with a gradient of water and acetonitrile, both typically containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.

    • Operate the mass spectrometer in positive ion mode and monitor for the characteristic fragmentation patterns of AHLs, particularly the neutral loss of the homoserine lactone moiety.[9]

    • Quantify C18-HSL by comparing the peak area to a standard curve generated with a synthetic C18-HSL standard.

Electrophoretic Mobility Shift Assay (EMSA) for SinR-DNA Binding

Objective: To qualitatively or quantitatively assess the binding of the SinR protein to the promoter region of the sinI gene.

Protocol:

  • Probe Preparation:

    • Synthesize complementary oligonucleotides corresponding to the putative SinR binding site within the sinI promoter.

    • Label one of the oligonucleotides at the 5' end with a radioactive isotope (e.g., 32P) using T4 polynucleotide kinase or a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).

    • Anneal the labeled and unlabeled oligonucleotides to create a double-stranded DNA probe.

    • Purify the labeled probe.

  • Protein Purification:

    • Overexpress and purify the SinR protein from E. coli or another suitable host using standard protein purification techniques (e.g., affinity chromatography if the protein is tagged).

    • Determine the concentration and purity of the purified SinR protein.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the following components in a binding buffer (e.g., 20 mM Tris-HCl pH 7.9, 100 mM NaCl, 2 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA):[5]

      • Labeled DNA probe (at a constant, low concentration, e.g., 20 nM).[5]

      • Varying concentrations of purified SinR protein.

      • A non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

    • Incubate the reaction mixture at room temperature for a sufficient time (e.g., 20-30 minutes) to allow binding to reach equilibrium.

  • Electrophoresis:

    • Load the binding reactions onto a native (non-denaturing) polyacrylamide gel.

    • Perform electrophoresis at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.

  • Detection:

    • After electrophoresis, dry the gel (for radioactive probes) or transfer it to a membrane (for biotinylated probes).

    • Visualize the bands by autoradiography, chemiluminescence, or fluorescence imaging. A "shifted" band, which migrates slower than the free probe, indicates the formation of a SinR-DNA complex.

In Vitro Transcription Assay

Objective: To determine the direct effect of the SinR protein on the transcriptional initiation from the sinI promoter.

Protocol:

  • Template Preparation:

    • Prepare a linear DNA template containing the sinI promoter region followed by a reporter gene or a specific sequence that produces a transcript of a defined length. The template should be purified and free of nucleases.

  • Protein Purification:

    • Purify E. coli or S. meliloti RNA polymerase (RNAP) holoenzyme and the SinR protein.

  • Transcription Reaction:

    • In a reaction tube, combine the following in a transcription buffer (e.g., 40 mM HEPES pH 8.0, 10 mM MgCl2, 150 mM potassium glutamate, 2 mM DTT, 100 µg/ml BSA):[10]

      • Linear DNA template.

      • RNA polymerase holoenzyme.

      • Purified SinR protein (in varying concentrations).

    • Pre-incubate the mixture to allow for the formation of open promoter complexes.

  • Initiation and Elongation:

    • Initiate transcription by adding a mixture of ribonucleoside triphosphates (rNTPs), including one that is radioactively labeled (e.g., [α-32P]UTP).

    • Allow the reaction to proceed for a defined period at an optimal temperature (e.g., 37°C).

  • Termination and Analysis:

    • Stop the reaction by adding a stop solution containing EDTA and a loading dye.

    • Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis.

    • Visualize the transcripts by autoradiography. An increase in the intensity of the transcript corresponding to the sinI promoter in the presence of SinR would confirm its role as a transcriptional activator.

Conclusion

The genetic regulation of this compound synthesis in Sinorhizobium meliloti is a well-defined system centered around the SinI synthase and the SinR transcriptional activator. While the qualitative regulatory framework is established, further research is needed to provide a more complete quantitative picture of the protein-DNA interactions and enzyme kinetics that govern the precise output of this long-chain AHL signaling system. The experimental protocols outlined in this guide provide a robust foundation for researchers aiming to further dissect this and similar quorum-sensing circuits, which hold potential as targets for novel antimicrobial and symbiosis-modulating strategies.

References

N-Octadecanoyl-L-homoserine Lactone and its Role in the Modulation of Virulence Factor Expression: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quorum sensing (QS), a cell-density-dependent communication system, is pivotal in regulating bacterial virulence and biofilm formation. N-acyl-homoserine lactones (AHLs) are key signaling molecules in many Gram-negative bacteria. This technical guide focuses on N-Octadecanoyl-L-homoserine lactone (C18-HSL), a long-chain AHL, and its influence on virulence factor expression. While specific quantitative data on C18-HSL's direct impact on classical virulence factors in pathogenic bacteria remains an emerging area of research, this document synthesizes the current understanding of its role, primarily in the symbiotic bacterium Sinorhizobium meliloti, and draws parallels with other long-chain AHLs to provide a comprehensive overview for researchers and drug development professionals. We will delve into the signaling pathways, present available quantitative data, and provide detailed experimental protocols for studying these complex interactions.

Introduction to this compound (C18-HSL)

This compound is a member of the N-acyl-homoserine lactone (AHL) family of quorum sensing signal molecules.[1][2] Characterized by a homoserine lactone ring linked to an 18-carbon acyl chain, C18-HSL is one of the longest-chain AHLs identified to date.[1][2] Its extended, hydrophobic acyl chain imparts distinct physical and biological properties compared to the more extensively studied short-chain AHLs.

C18-HSL is notably produced by the nitrogen-fixing bacterium Sinorhizobium meliloti, where it plays a crucial role in regulating symbiotic interactions with its legume hosts.[3] The synthesis of C18-HSL and other long-chain AHLs in S. meliloti is directed by the SinI synthase, part of the SinI/SinR quorum-sensing system.[3] While the primary context of C18-HSL function is symbiotic, the study of its signaling pathway and regulatory effects provides a valuable model for understanding the broader implications of long-chain AHLs in bacterial communication and behavior, including virulence.

The SinI/SinR Quorum Sensing Cascade in Sinorhizobium meliloti

The canonical AHL-based quorum sensing system involves a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that binds the cognate AHL to modulate gene expression. In S. meliloti, the SinI/SinR system governs the production and response to C18-HSL and other long-chain AHLs.

  • SinI Synthase: This enzyme is responsible for the synthesis of several long-chain AHLs, including C18-HSL.[3]

  • SinR Regulator: SinR is a LuxR-type transcriptional regulator that, in conjunction with the AHL signals, controls the expression of downstream target genes.[4]

The genes regulated by the SinI/SinR system in S. meliloti are primarily involved in symbiotic processes, such as the production of exopolysaccharides (EPS) and motility.[5][6] These factors, while not termed "virulence factors" in the context of pathogenesis, are essential for the successful establishment of the symbiotic relationship and can be considered functional analogs.

G General Long-Chain AHL Signaling Pathway cluster_cell Bacterial Cell SinI SinI (AHL Synthase) C18_HSL_intra C18-HSL SinI->C18_HSL_intra Synthesis SinR SinR (Transcriptional Regulator) DNA Target Gene Promoters SinR->DNA Activation/Repression Expression Expression of Symbiotic/Virulence Factors DNA->Expression Precursors Acyl-ACP + SAM Precursors->SinI C18_HSL_intra->SinR Binding C18_HSL_extra C18-HSL (Extracellular) C18_HSL_intra->C18_HSL_extra Diffusion/ Transport C18_HSL_extra->C18_HSL_intra Uptake

Figure 1. A generalized signaling pathway for long-chain AHLs like C18-HSL.

Quantitative Data on the Effects of Long-Chain AHLs

Direct quantitative data for C18-HSL's effect on virulence factors in pathogenic bacteria is limited. However, studies on other long-chain AHLs provide valuable insights into their potential roles. The following tables summarize findings on the impact of long-chain AHLs on virulence-related phenotypes.

Table 1: Effect of Long-Chain AHLs on Biofilm Formation

AHL MoleculeBacterial SpeciesConcentrationEffect on Biofilm FormationReference
C12-HSLAcidithiobacillus ferrooxidansNot specifiedIncreased adhesion[7]
C14-HSLAcidithiobacillus ferrooxidansNot specifiedIncreased adhesion[7]
OC18-HSLPeriodontal biofilm communityNot specifiedSignificantly promoted biofilm formation[8]

Table 2: Effect of Long-Chain AHLs on Other Virulence-Related Phenotypes

AHL MoleculeTarget Organism/CommunityPhenotypeConcentrationQuantitative EffectReference
3-oxo-C12-HSLStaphylococcus aureusExotoxin Production10 µMInhibited[9]
3-oxo-C12-HSLStaphylococcus aureussarA expressionSub-inhibitoryInhibited[10]
3-oxo-C12-HSLStaphylococcus aureusagr expressionSub-inhibitoryInhibited[10]
C18-HSLCommensal oral biofilmProtease ActivityNot specified165.1% increase vs. control[8]
OC18-HSLCommensal oral biofilmLactic Acid ProductionNot specified256.9% increase vs. control[8]

Experimental Protocols

General Considerations for Working with Long-Chain AHLs

Due to their hydrophobic nature, long-chain AHLs like C18-HSL have low solubility in aqueous media. Therefore, it is crucial to dissolve them in an appropriate solvent before adding them to bacterial cultures.

  • Stock Solutions: Prepare stock solutions of C18-HSL in solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

  • Final Concentration: When adding the AHL solution to the culture medium, ensure the final concentration of the solvent is minimal (typically ≤ 0.1%) to avoid solvent-induced effects on bacterial growth and gene expression.

  • Control Experiments: Always include a vehicle control (medium with the same concentration of the solvent used to dissolve the AHL) in all experiments to account for any effects of the solvent itself.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps to quantify the expression of target virulence or symbiotic genes in response to C18-HSL.

1. Bacterial Culture and Treatment:

  • Grow the bacterial strain of interest to the desired optical density (e.g., mid-log phase).
  • Divide the culture into experimental and control groups.
  • Add C18-HSL (dissolved in a suitable solvent) to the experimental group to the desired final concentration.
  • Add an equivalent volume of the solvent to the control group.
  • Incubate the cultures for a specific period to allow for changes in gene expression.

2. RNA Extraction:

  • Harvest bacterial cells by centrifugation.
  • Extract total RNA using a commercial RNA purification kit or a standard method like Trizol extraction.
  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
  • Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and gel electrophoresis.

3. cDNA Synthesis:

  • Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcription kit with random primers or oligo(dT) primers.

4. Real-Time PCR:

  • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene(s) and a reference (housekeeping) gene, and a SYBR Green or TaqMan master mix.
  • Perform the qPCR reaction in a real-time PCR cycler.
  • The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

5. Data Analysis:

  • Determine the cycle threshold (Ct) values for the target and reference genes in both control and treated samples.
  • Calculate the relative gene expression using the 2-ΔΔCt method.

A [label="Bacterial Culture Growth", fillcolor="#FFFFFF"]; B [label="Treatment with C18-HSL\n(and vehicle control)", fillcolor="#FFFFFF"]; C [label="RNA Extraction", fillcolor="#FFFFFF"]; D [label="cDNA Synthesis", fillcolor="#FFFFFF"]; E [label="Quantitative Real-Time PCR", fillcolor="#FFFFFF"]; F [label="Data Analysis (2-ΔΔCt)", fillcolor="#FFFFFF"]; G [label="Relative Gene Expression", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G;

label="qRT-PCR Experimental Workflow"; fontsize=12; }

Figure 2. Workflow for analyzing gene expression changes using qRT-PCR.

Biofilm Formation Assay (Microtiter Plate Method)

This assay is used to quantify the effect of C18-HSL on the ability of bacteria to form biofilms.

1. Preparation of Bacterial Inoculum:

  • Grow a bacterial culture overnight.
  • Dilute the overnight culture in fresh medium to a standardized optical density (e.g., OD600 of 0.01).

2. Plate Setup:

  • In a 96-well microtiter plate, add the diluted bacterial culture to the wells.
  • Add different concentrations of C18-HSL (and a vehicle control) to the designated wells.
  • Include wells with sterile medium only as a negative control.

3. Incubation:

  • Incubate the plate under static conditions at the optimal growth temperature for the bacterium for 24-48 hours.

4. Quantification of Biofilm:

  • Carefully remove the planktonic cells by decanting the medium and gently washing the wells with a buffer (e.g., phosphate-buffered saline).
  • Stain the adherent biofilm with a 0.1% crystal violet solution for 10-15 minutes.
  • Wash away the excess stain and allow the plate to dry.
  • Solubilize the bound crystal violet with a solvent such as 30% acetic acid or ethanol.
  • Measure the absorbance of the solubilized stain at a wavelength of approximately 550-595 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.

Conclusion and Future Directions

This compound represents a fascinating yet underexplored area of quorum sensing research. While its primary characterized role is in the regulation of symbiotic factors in Sinorhizobium meliloti, the broader effects of long-chain AHLs on the virulence of pathogenic bacteria are becoming increasingly apparent. The data, though limited for C18-HSL itself, suggest that long-chain AHLs can have significant modulatory effects on virulence-related phenotypes such as biofilm formation and the expression of exotoxins.

For researchers and drug development professionals, understanding the mechanisms of action of long-chain AHLs presents both challenges and opportunities. The hydrophobicity of these molecules requires careful consideration in experimental design. However, their unique properties and potential for cross-species interactions make them intriguing targets for novel anti-virulence strategies. Future research should focus on elucidating the specific receptors and signaling pathways that mediate the effects of C18-HSL and other long-chain AHLs in a wider range of bacteria, and on quantifying their impact on a broader array of virulence factors. Such studies will be instrumental in harnessing the potential of quorum sensing modulation for therapeutic benefit.

References

N-Octadecanoyl-L-homoserine lactone: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Octadecanoyl-L-homoserine lactone (C18-HSL) is a long-chain N-acyl homoserine lactone (AHL) that functions as a quorum-sensing signal molecule in various Gram-negative bacteria, most notably in the nitrogen-fixing symbiont Sinorhizobium meliloti. As a key regulator of bacterial communication and gene expression, understanding its physicochemical properties, such as solubility and stability, is paramount for researchers in microbiology, drug development, and agricultural sciences. This technical guide provides a comprehensive overview of the available data on the solubility and stability of C18-HSL, along with detailed experimental protocols for their determination and an illustration of its relevant signaling pathway.

Solubility of this compound

The long acyl chain of this compound confers a lipophilic nature, which dictates its solubility in various solvents. Quantitative data on the solubility of C18-HSL is limited in publicly available literature. However, based on product information and the general properties of long-chain AHLs, the following information has been compiled. For comparative purposes, solubility data for other long-chain AHLs are also presented.

Table 1: Solubility of this compound and other Long-Chain Acyl-Homoserine Lactones

CompoundSolventSolubility (approx.)Reference
This compound (C18-HSL) Chloroform0.5 mg/mLCayman Chemical Product Information
N-Dodecanoyl-L-homoserine lactone (C12-HSL)Chloroform~10 mg/mLCayman Chemical Product Information[1]
DMSO~1 mg/mLCayman Chemical Product Information[1]
Dimethyl formamide (B127407) (DMF)~1 mg/mLCayman Chemical Product Information[1]
N-3-oxo-Dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL)DMSO~20 mg/mLCayman Chemical Product Information[2]
Dimethyl formamide (DMF)~20 mg/mLCayman Chemical Product Information[2]
N-Octanoyl-L-homoserine lactone (C8-HSL)DMSO~20 mg/mLCayman Chemical Product Information[3]
Dimethyl formamide (DMF)~20 mg/mLCayman Chemical Product Information[3]
DMSO:PBS (pH 7.2) (1:2)~0.3 mg/mLCayman Chemical Product Information[3]

Stability of this compound

The stability of AHLs is a critical factor in their biological activity and is primarily influenced by pH, temperature, and the length of the acyl side chain. The principal mechanism of AHL degradation is the hydrolysis of the lactone ring, a process known as lactonolysis, which is accelerated under alkaline conditions and at elevated temperatures. Generally, AHLs with longer acyl chains, such as C18-HSL, exhibit greater stability compared to their short-chain counterparts[4][5].

  • pH-Dependent Stability: AHLs are most stable in acidic to neutral pH environments. As the pH increases into the alkaline range, the rate of lactonolysis increases significantly.

  • Temperature-Dependent Stability: Higher temperatures accelerate the rate of lactone hydrolysis[4][5].

  • Acyl Chain Length: Longer acyl chains generally confer greater stability to the lactone ring[4][5].

Table 2: General Stability Profile of N-Acyl-Homoserine Lactones

ConditionEffect on StabilityReference
Storage (Solid State) Stable for ≥ 4 years at -20°C.Cayman Chemical Product Information
Alkaline pH Rapid degradation via lactonolysis. The rate of hydrolysis increases with increasing pH.[4][5]
Acidic to Neutral pH Relatively stable.[4][5]
Elevated Temperature Increased rate of degradation.[4][5]
Aqueous Solutions Limited stability, especially at neutral to alkaline pH. It is recommended to prepare fresh aqueous solutions for immediate use.[3]
Protic Solvents (e.g., Ethanol, Methanol) Not recommended for long-term storage as they have been shown to open the lactone ring.[1][2][6][7]

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the solubility of C18-HSL in various organic solvents using a gravimetric method followed by confirmation with High-Performance Liquid Chromatography (HPLC).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh a known amount of C18-HSL C Add small, incremental amounts of C18-HSL to a fixed volume of solvent A->C B Select a range of organic solvents B->C D Vortex and sonicate at a constant temperature until no more solid dissolves C->D E Centrifuge to pellet undissolved solid D->E F Carefully remove a known volume of the supernatant E->F G Evaporate the solvent under a stream of nitrogen F->G H Weigh the remaining residue (dissolved C18-HSL) G->H I Calculate solubility (mg/mL) H->I J Confirm concentration using a calibrated HPLC method I->J

Figure 1. Experimental workflow for determining the solubility of C18-HSL.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., chloroform, DMSO, ethanol, methanol, acetonitrile)

  • Analytical balance

  • Vortex mixer

  • Sonicator bath

  • Centrifuge

  • Micropipettes

  • Evaporation system (e.g., nitrogen evaporator)

  • HPLC system with a C18 column and a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Methodology:

  • Preparation of Saturated Solutions:

    • To a series of vials, add a fixed volume (e.g., 1 mL) of each solvent to be tested.

    • Add a pre-weighed excess amount of C18-HSL to each vial.

    • Seal the vials and agitate them using a vortex mixer and sonicator at a controlled temperature (e.g., 25°C) for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).

    • After incubation, visually confirm that excess solid C18-HSL remains, indicating a saturated solution.

  • Gravimetric Analysis:

    • Centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw a precise volume of the clear supernatant (e.g., 100 µL) and transfer it to a pre-weighed vial.

    • Evaporate the solvent from the supernatant completely under a gentle stream of nitrogen.

    • Weigh the vial containing the dried residue. The difference in weight corresponds to the mass of C18-HSL dissolved in the known volume of the solvent.

    • Calculate the solubility in mg/mL.

  • HPLC Confirmation:

    • Prepare a stock solution of C18-HSL of known concentration in a suitable solvent (e.g., acetonitrile).

    • Generate a calibration curve by preparing a series of dilutions from the stock solution and analyzing them by HPLC.

    • Dilute the saturated supernatant from the solubility experiment and analyze it by HPLC.

    • Determine the concentration of C18-HSL in the supernatant using the calibration curve, thereby confirming the solubility.

Protocol for Assessing the Stability of this compound

This protocol describes a method to evaluate the stability of C18-HSL at different pH values and temperatures by monitoring its degradation over time using HPLC.

G cluster_setup Experimental Setup cluster_incubation Incubation cluster_sampling Sampling and Analysis cluster_data Data Analysis A Prepare buffer solutions at different pH values (e.g., 4, 7, 9) C Spike the buffer solutions with the C18-HSL stock to a final known concentration A->C B Prepare a stock solution of C18-HSL in a minimal amount of organic solvent (e.g., DMSO) B->C D Incubate the solutions at different constant temperatures (e.g., 25°C, 37°C) C->D E Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) D->E F Immediately quench the reaction (e.g., by acidification or freezing) E->F G Analyze the samples by HPLC to quantify the remaining C18-HSL F->G H Plot the concentration of C18-HSL versus time G->H I Determine the degradation kinetics and calculate the half-life (t½) H->I

Figure 2. Workflow for assessing the stability of C18-HSL.

Materials:

  • This compound

  • Buffer solutions of various pH values (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and carbonate-bicarbonate buffer for alkaline pH)

  • DMSO or another suitable organic solvent

  • Temperature-controlled incubators or water baths

  • HPLC system with a C18 column and a suitable detector

  • Quenching agent (e.g., a strong acid like HCl)

Methodology:

  • Sample Preparation:

    • Prepare a concentrated stock solution of C18-HSL in a minimal amount of DMSO to ensure its dissolution.

    • In separate reaction vessels, add the buffer solutions of different pH values.

    • Spike each buffer solution with a small volume of the C18-HSL stock solution to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low to minimize its effect on stability.

  • Incubation and Sampling:

    • Incubate the prepared solutions at the desired temperatures.

    • At predetermined time intervals, withdraw an aliquot from each reaction vessel.

    • Immediately quench the degradation reaction in the aliquot. This can be achieved by adding a small amount of strong acid to lower the pH or by flash-freezing the sample in liquid nitrogen and storing it at -80°C until analysis.

  • HPLC Analysis:

    • Analyze the collected samples by a validated HPLC method to quantify the concentration of the intact C18-HSL. The appearance of a new peak corresponding to the hydrolyzed form (N-octadecanoyl-L-homoserine) can also be monitored.

  • Data Analysis:

    • Plot the concentration of C18-HSL as a function of time for each pH and temperature condition.

    • Determine the order of the degradation reaction (often first-order for lactonolysis).

    • Calculate the degradation rate constant (k) from the slope of the line of the natural logarithm of the concentration versus time.

    • Calculate the half-life (t½) of C18-HSL under each condition using the formula: t½ = 0.693 / k.

Signaling Pathway of this compound in Sinorhizobium meliloti

In Sinorhizobium meliloti, C18-HSL is a key signaling molecule in the SinR/SinI quorum-sensing system, which regulates various physiological processes, including exopolysaccharide production and motility.

G cluster_cell Sinorhizobium meliloti cell SinI SinI (AHL Synthase) AHL C18-HSL and other long-chain AHLs SinI->AHL Synthesis SinR SinR (Transcriptional Regulator) SinR->SinI Positive regulation ExpR ExpR (Transcriptional Regulator) ExpR->SinI Positive regulation Gene_Expression Target Gene Expression (e.g., exopolysaccharide production, motility) ExpR->Gene_Expression Regulation of AHL->ExpR Binds to and activates

Figure 3. The SinR/SinI quorum-sensing pathway in S. meliloti.

The core of this system consists of:

  • SinI: An AHL synthase that produces a range of long-chain AHLs, including C18-HSL.

  • SinR and ExpR: Transcriptional regulators of the LuxR family.

The regulatory circuit can be summarized as follows:

  • The SinI protein synthesizes C18-HSL and other long-chain AHLs.

  • As the bacterial population density increases, the concentration of these AHLs also increases.

  • The AHLs bind to and activate the transcriptional regulator ExpR.

  • The activated ExpR-AHL complex then modulates the expression of target genes, influencing phenotypes such as exopolysaccharide synthesis and motility.

  • There is also evidence of cross-regulation within the system, where SinR and the ExpR-AHL complex can influence the expression of sinI.

This guide provides a foundational understanding of the solubility and stability of this compound. Further research is needed to establish more precise quantitative data for this important signaling molecule, which will undoubtedly aid in the development of novel strategies for modulating bacterial communication.

References

Methodological & Application

Application Notes & Protocols: Purification of N-Octadecanoyl-L-homoserine lactone (C18-HSL) from Bacterial Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a mechanism of intercellular communication that allows bacteria to coordinate gene expression in response to population density.[1][2] N-Octadecanoyl-L-homoserine lactone (C18-HSL) is a long-chain AHL that plays a role in regulating various physiological processes in certain Gram-negative bacteria. The purification of C18-HSL from bacterial cultures is essential for studying its biological functions, understanding its role in pathogenesis, and for potential applications in drug development as a quorum sensing inhibitor or modulator. This document provides detailed protocols for the extraction, purification, and characterization of C18-HSL from bacterial cultures.

I. Biosynthesis of N-Acyl-Homoserine Lactones

The biosynthesis of AHLs is generally catalyzed by a LuxI-type synthase. The process involves the utilization of S-adenosylmethionine (SAM) as the donor of the homoserine lactone moiety and an acylated acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway, which provides the acyl side chain.[2][3]

AHL_Biosynthesis SAM S-adenosylmethionine (SAM) LuxI AHL Synthase (LuxI-type) SAM->LuxI Acyl_ACP Acyl-Acyl Carrier Protein (Acyl-ACP) Acyl_ACP->LuxI AHL N-Acyl-Homoserine Lactone (AHL) LuxI->AHL MTA 5'-Methylthioadenosine (MTA) LuxI->MTA ACP Acyl Carrier Protein (ACP) LuxI->ACP

Diagram 1: Biosynthesis of N-Acyl-Homoserine Lactones.

II. Experimental Protocols

The following protocols outline the steps for bacterial cultivation, extraction, and purification of C18-HSL. Pseudomonas aeruginosa is often used as a model organism for the production of long-chain AHLs.[4][5][6]

Protocol 1: Bacterial Cultivation and AHL Production

  • Inoculation: Inoculate a single colony of a C18-HSL producing bacterial strain (e.g., a specific strain of Pseudomonas aeruginosa) into 10 mL of Luria-Bertani (LB) broth.

  • Starter Culture: Incubate the culture overnight at 37°C with shaking at 200 rpm.

  • Large-Scale Culture: Inoculate 1 L of fresh LB broth with the overnight starter culture to an initial optical density at 600 nm (OD600) of 0.05.

  • Incubation: Incubate the large-scale culture at 37°C with shaking at 200 rpm. Monitor bacterial growth by measuring the OD600. AHL production is typically maximal during the late logarithmic to early stationary phase of growth.[6]

  • Harvesting: Once the culture reaches the desired growth phase (e.g., OD600 of 2.0-2.5), harvest the culture by centrifugation at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.[7]

  • Supernatant Collection: Carefully decant the supernatant, which contains the secreted AHLs, into a sterile flask. The supernatant can be processed immediately or stored at -20°C.

Protocol 2: Extraction of C18-HSL from Culture Supernatant

This protocol is based on the widely used liquid-liquid extraction method with acidified ethyl acetate (B1210297).[7][8][9][10]

  • Acidification: Acidify the collected bacterial supernatant to a pH of approximately 3.0 by adding glacial acetic acid or formic acid (typically 0.1% to 0.5% v/v).[8][9][10] This protonates the lactone ring, making it more soluble in the organic solvent.

  • Solvent Extraction: Transfer the acidified supernatant to a separatory funnel. Add an equal volume of ethyl acetate.

  • Mixing: Shake the separatory funnel vigorously for 2-3 minutes, ensuring proper mixing of the aqueous and organic phases. Periodically vent the funnel to release pressure.

  • Phase Separation: Allow the phases to separate. The top layer will be the ethyl acetate phase containing the AHLs.

  • Collection: Carefully drain and collect the upper ethyl acetate phase.

  • Repeated Extraction: Repeat the extraction of the aqueous phase two more times with an equal volume of fresh ethyl acetate to maximize the recovery of C18-HSL.

  • Pooling: Combine all the collected ethyl acetate fractions.

  • Drying: Dry the pooled ethyl acetate extract over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Evaporation: Evaporate the solvent using a rotary evaporator at a temperature of 40-45°C until a dry residue is obtained.[8]

  • Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), for further analysis and purification.[7][10]

Protocol 3: Purification of C18-HSL by Chromatography

A combination of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended for the purification of C18-HSL.

3.1. Thin-Layer Chromatography (TLC)

TLC can be used as a preliminary purification step and to monitor the presence of AHLs in the extract.

  • Plate Preparation: Use a C18 reversed-phase TLC plate.[11][12]

  • Sample Application: Spot a small amount of the reconstituted extract onto the TLC plate. Also, spot a C18-HSL standard if available.

  • Development: Develop the TLC plate in a chamber containing a mobile phase of methanol:water (e.g., 60:40 v/v).[12] The optimal ratio may need to be determined empirically.

  • Visualization: After development, dry the plate. The AHLs can be visualized using a bioassay overlay with a reporter strain like Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026, which produce a colored or luminescent response in the presence of AHLs.[8][13][14] Alternatively, the corresponding region on a parallel preparative TLC plate can be scraped for elution and further analysis.

3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the final purification of C18-HSL.

  • System Preparation: Use an HPLC system equipped with a C18 reversed-phase column.[5]

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, both containing 0.1% formic acid.[7]

  • Gradient Program:

    • Start with a low concentration of acetonitrile (e.g., 20%) and increase it linearly to a high concentration (e.g., 100%) over 20-30 minutes.

    • Hold at the high concentration for 5-10 minutes.

    • Return to the initial conditions and equilibrate the column for the next injection.

  • Injection: Inject the partially purified extract (from TLC or the crude extract) onto the column.

  • Detection: Monitor the elution profile using a UV detector, typically at a wavelength of 210 nm.

  • Fraction Collection: Collect fractions corresponding to the peaks in the chromatogram. The retention time of C18-HSL can be determined by running a standard, if available.

  • Analysis: Analyze the collected fractions for the presence of C18-HSL using mass spectrometry (MS).

III. Characterization and Quantification

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is the definitive method for the identification and quantification of C18-HSL.[7][15]

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source is typically used.

  • Analysis: The purified fractions are injected into the HPLC-MS system.

  • Identification: C18-HSL is identified based on its retention time and its mass-to-charge ratio (m/z) in the mass spectrum. The expected [M+H]+ ion for C18-HSL (C22H41NO3) is approximately m/z 368.5.

  • Quantification: Quantification can be achieved by creating a standard curve using a synthetic C18-HSL standard of known concentrations.

IV. Data Presentation

The following table summarizes the expected outcomes and key parameters for the purification of C18-HSL. The values are representative and may vary depending on the bacterial strain and culture conditions.

ParameterMethodExpected Result/ValueReference
Bacterial Growth OD600 MeasurementOD600 of 2.0 - 2.5 for optimal production[6]
Extraction Solvent Liquid-Liquid ExtractionAcidified Ethyl Acetate (0.1-0.5% acid)[7][8][9][10]
Extraction Efficiency HPLC-MS>85% recovery with repeated extractions[16]
TLC Mobile Phase C18 Reversed-Phase TLCMethanol:Water (e.g., 60:40 v/v)[12]
HPLC Column Reversed-Phase HPLCC18 column[5]
HPLC Mobile Phase Reversed-Phase HPLCAcetonitrile/Water gradient with 0.1% Formic Acid[7]
Detection Wavelength HPLC-UV210 nm-
Mass Spectrometry Ion ESI-MS[M+H]+ ≈ 368.5 m/z-

V. Experimental Workflow

Purification_Workflow Culture Bacterial Cultivation Centrifuge Centrifugation Culture->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) Supernatant->Extraction Evaporation Rotary Evaporation Extraction->Evaporation Crude_Extract Crude AHL Extract Evaporation->Crude_Extract TLC Preparative TLC (Optional) Crude_Extract->TLC HPLC Reversed-Phase HPLC Crude_Extract->HPLC Direct to HPLC TLC->HPLC Fractions Collect Fractions HPLC->Fractions Analysis HPLC-MS Analysis (Identification & Quantification) Fractions->Analysis Pure_AHL Purified C18-HSL Analysis->Pure_AHL

Diagram 2: Workflow for the Purification of C18-HSL.

Disclaimer: These protocols provide a general framework. Optimization of specific parameters such as culture conditions, solvent ratios, and chromatography gradients may be necessary for different bacterial strains and laboratory setups. The use of appropriate personal protective equipment and adherence to laboratory safety guidelines is essential.

References

Application Notes and Protocols for the Analytical Detection of N-octadecanoyl-L-homoserine lactone (C18-HSL)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-octadecanoyl-L-homoserine lactone (C18-HSL) is a long-chain acyl-homoserine lactone (AHL) that functions as a quorum-sensing (QS) signal molecule in various Gram-negative bacteria, such as the nitrogen-fixing symbiont Sinorhizobium meliloti.[1][2] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. The detection and quantification of C18-HSL are crucial for understanding bacterial communication, pathogenesis, and for the development of novel antimicrobial strategies that target QS pathways.[3][4] These application notes provide detailed protocols for the primary analytical methods used to detect and quantify C18-HSL.

Signaling Pathway: Quorum Sensing in Gram-Negative Bacteria

The following diagram illustrates a generalized LuxI/LuxR-type quorum-sensing circuit, which is relevant for C18-HSL signaling in bacteria like S. meliloti, where SinI is the LuxI homolog.[1][2]

QuorumSensing cluster_cell Bacterial Cell cluster_environment Extracellular Environment LuxI LuxI-family Synthase (e.g., SinI) AHL C18-HSL LuxI->AHL Synthesis LuxR LuxR-family Receptor (e.g., SinR) Complex LuxR-AHL Complex LuxR->Complex AHL->Complex AHL_out C18-HSL AHL->AHL_out Diffusion/ Efflux Pump DNA Target DNA Complex->DNA Binds Genes QS-regulated Genes DNA->Genes Regulates Expression AHL_out->AHL Uptake

Caption: Generalized LuxI/LuxR-type quorum-sensing pathway.

Analytical Methods and Protocols

A variety of analytical techniques can be employed for the detection and quantification of C18-HSL, ranging from chromatographic methods coupled with mass spectrometry to immunoassays and biosensor-based assays.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful and widely used technique for the specific and sensitive detection and quantification of C18-HSL.[5][6]

Experimental Workflow

HPLC_Workflow Sample Bacterial Culture Supernatant Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation C18 Reverse-Phase Column Injection->Separation Detection Mass Spectrometry (MS) Separation->Detection Analysis Data Analysis and Quantification Detection->Analysis

Caption: Workflow for HPLC-MS analysis of C18-HSL.

Protocol: HPLC-MS/MS for C18-HSL Quantification

  • Sample Preparation (Liquid-Liquid Extraction):

    • Centrifuge the bacterial culture to pellet the cells.

    • Acidify the resulting supernatant to pH 3.0 with formic acid.

    • Extract the supernatant twice with an equal volume of dichloromethane (B109758) or ethyl acetate.

    • Combine the organic phases and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase.[7]

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.9 µm particle size).[8][9]

    • Mobile Phase A: 0.1% formic acid in water.[5][9]

    • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.[5][9]

    • Flow Rate: 0.4 mL/min.[5]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage to elute the hydrophobic C18-HSL. For example, start at 10% B, increase to 100% B over 20 minutes.[5]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[3][10]

    • Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor Ion: For C18-HSL, the [M+H]⁺ ion is at m/z 368.3.

    • Product Ion: A characteristic product ion for AHLs is at m/z 102.055, corresponding to the homoserine lactone ring.[9][10]

Quantitative Data

ParameterValueReference
Limit of Detection (LOD)10.48 nmol/L[11]
Limit of Quantification (LOQ)0.02 - 0.79 ng/mL[12]
Thin-Layer Chromatography (TLC) with Biosensor Overlay

TLC combined with a bacterial biosensor provides a cost-effective method for the detection and semi-quantitative analysis of AHLs.[5][13][14]

Experimental Workflow

TLC_Workflow Sample Bacterial Culture Extract Spotting Spotting onto C18 TLC Plate Sample->Spotting Development Chromatographic Development (e.g., Methanol/Water) Spotting->Development Drying Drying the TLC Plate Development->Drying Overlay Overlay with Biosensor Culture (e.g., A. tumefaciens) Drying->Overlay Incubation Incubation Overlay->Incubation Visualization Visualization of Reporter Gene Expression (e.g., colorimetric change) Incubation->Visualization

Caption: Workflow for TLC-biosensor analysis of C18-HSL.

Protocol: TLC-Biosensor Assay

  • Sample Preparation: Prepare a concentrated extract of the bacterial culture supernatant as described for HPLC-MS.

  • TLC Plate: Use a C18 reversed-phase TLC plate.[5][13][14]

  • Spotting: Spot a small volume (e.g., 2 µL) of the extract and C18-HSL standards onto the TLC plate.[5]

  • Development: Develop the plate in a sealed tank with a suitable mobile phase, such as 60:40 (v/v) methanol/water.[5][13][14]

  • Biosensor Overlay:

    • After development, thoroughly dry the TLC plate.

    • Prepare an overlay of a suitable biosensor strain (e.g., Agrobacterium tumefaciens KYC55 or Chromobacterium violaceum CV026) in soft agar.[5]

    • Pour the biosensor overlay evenly over the surface of the TLC plate.

  • Incubation and Visualization:

    • Incubate the plate at an appropriate temperature (e.g., 30°C) overnight.[11]

    • Detection of C18-HSL is indicated by the activation of a reporter gene in the biosensor, resulting in a visible spot (e.g., purple coloration for C. violaceum or a color change with a substrate like X-Gal for A. tumefaciens).[11][13]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA offers a high-throughput and sensitive method for the quantification of AHLs, although it may have cross-reactivity with related molecules.[12][15][16]

Protocol: Competitive ELISA

  • Coating: Coat microtiter plate wells with an AHL-protein conjugate (e.g., 3-oxo-C12-BSA, which may cross-react with other long-chain AHLs).

  • Blocking: Block the remaining protein-binding sites in the wells.

  • Competition: Add a mixture of the sample (containing C18-HSL) and a specific monoclonal antibody against AHLs to the wells. The free C18-HSL in the sample will compete with the coated AHL for antibody binding.

  • Washing: Wash the plate to remove unbound antibodies and sample components.

  • Secondary Antibody: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody.

  • Washing: Wash the plate again.

  • Substrate Addition: Add a chromogenic substrate that is converted by the enzyme to produce a colored product.

  • Measurement: Measure the absorbance of the wells using a microplate reader. The signal intensity is inversely proportional to the concentration of C18-HSL in the sample.

Quantitative Data

MethodIC50 for 3-oxo-C10-HSLReference
ELISA120 µg/L[12]

Note: The IC50 value is for a related long-chain AHL and serves as an example of the sensitivity that can be achieved with this method.

Summary of Analytical Methods

MethodPrincipleThroughputSpecificitySensitivityQuantification
HPLC-MS/MS Chromatographic separation followed by mass-based detection.Low to MediumVery HighHighAbsolute
TLC-Biosensor Chromatographic separation followed by biological detection.MediumModerateModerateSemi-quantitative
ELISA Antibody-antigen interaction.HighModerate to HighHighRelative

Conclusion

The choice of analytical method for the detection of C18-HSL depends on the specific research question, required sensitivity and specificity, sample throughput, and available instrumentation. For unambiguous identification and precise quantification, HPLC-MS/MS is the gold standard. TLC with biosensor overlay is a valuable tool for screening and semi-quantitative analysis, while ELISA is well-suited for high-throughput screening of a large number of samples. These detailed protocols and application notes provide a comprehensive guide for researchers and scientists working with C18-HSL and other quorum-sensing molecules.

References

Application Note: Quantification of N-Octadecanoyl-L-homoserine lactone (C18-HSL) using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS) in Gram-negative bacteria, a process that regulates gene expression in response to population density.[1][2] The long-chain N-Octadecanoyl-L-homoserine lactone (C18-HSL) is a significant, though less commonly studied, member of this family. Accurate quantification of C18-HSL is crucial for understanding its biological role and for the development of novel anti-quorum sensing therapeutics. This application note provides a detailed protocol for the extraction and quantification of C18-HSL from biological samples using High-Performance Liquid Chromatography (HPLC) coupled with UV detection.

Introduction

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate their behavior, including biofilm formation, virulence factor production, and antibiotic resistance.[1][2] AHLs are key signaling molecules in many Gram-negative bacteria, with the acyl chain length being a determinant of signaling specificity. While short-chain AHLs have been extensively studied, long-chain AHLs such as C18-HSL are gaining interest for their roles in specific bacterial species and their unique physicochemical properties.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation and quantification of various compounds.[3] When coupled with a suitable detector, such as a UV detector or a mass spectrometer (MS), HPLC provides the sensitivity and selectivity required for the analysis of AHLs in complex biological matrices.[3][4] This document outlines a comprehensive protocol for the quantification of C18-HSL using a reversed-phase HPLC-UV method.

Signaling Pathway

N-acyl homoserine lactones are synthesized by LuxI-type synthases and, upon reaching a threshold concentration, bind to and activate LuxR-type transcriptional regulators. This complex then modulates the expression of target genes, leading to a coordinated population-level response.

QuorumSensing_Pathway cluster_bacteria Gram-Negative Bacterium LuxI LuxI Synthase AHL C18-HSL (Autoinducer) LuxI->AHL Synthesis LuxR LuxR Regulator AHL_LuxR C18-HSL-LuxR Complex LuxR->AHL_LuxR AHL->LuxR Binding AHL->AHL_LuxR AHL_ext Extracellular C18-HSL AHL->AHL_ext Diffusion Genes Target Genes AHL_LuxR->Genes Activation Response Coordinated Response (e.g., Biofilm Formation) Genes->Response Expression AHL_ext->AHL Uptake at high concentration

Quorum Sensing Signaling Pathway involving C18-HSL.

Experimental Protocol

This protocol is divided into two main stages: extraction of C18-HSL from a liquid bacterial culture and subsequent analysis by HPLC-UV.

Materials and Reagents
  • This compound (C18-HSL) standard (≥95% purity)

  • Ethyl acetate (B1210297) (HPLC grade), acidified with 0.1% formic acid

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (LC-MS grade)

  • Bacterial culture producing C18-HSL

  • Centrifuge and appropriate centrifuge tubes

  • Rotary evaporator or nitrogen evaporator

  • Syringe filters (0.22 µm, PTFE)

  • HPLC vials

Sample Preparation: Extraction of C18-HSL
  • Culture Centrifugation : Centrifuge the bacterial culture (e.g., 500 mL) at 12,000 x g for 10 minutes at 4°C to pellet the cells.[5]

  • Supernatant Collection : Carefully decant the supernatant into a clean flask.

  • Liquid-Liquid Extraction :

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of acidified ethyl acetate (0.1% formic acid).[5][6]

    • Shake vigorously for 2 minutes and then allow the phases to separate.[6]

    • Collect the upper organic phase.

    • Repeat the extraction of the aqueous phase two more times with an equal volume of acidified ethyl acetate.[5]

  • Solvent Evaporation :

    • Combine all organic extracts.

    • Evaporate the ethyl acetate to dryness using a rotary evaporator at 30°C.[5]

  • Reconstitution :

    • Resuspend the dried extract in a known, small volume (e.g., 1 mL) of HPLC-grade methanol.[5]

    • Vortex thoroughly to dissolve the residue.

  • Filtration : Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC Analysis

The following HPLC conditions are a starting point and may require optimization for specific instrumentation and sample matrices.

  • HPLC System : An HPLC system equipped with a UV detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

  • Mobile Phase A : Water with 0.1% formic acid.[5][8]

  • Mobile Phase B : Acetonitrile with 0.1% formic acid.[5][8]

  • Gradient Elution :

    • Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B. A suggested gradient is to start at 10% B, increasing to 100% B over 21 minutes.[5][8]

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.[5][8]

  • Injection Volume : 20 µL.

  • UV Detection Wavelength : 210 nm.[5][8]

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Start Bacterial Culture Centrifuge Centrifugation Start->Centrifuge Extract Liquid-Liquid Extraction (Acidified Ethyl Acetate) Centrifuge->Extract Evaporate Solvent Evaporation Extract->Evaporate Reconstitute Reconstitution in Methanol Evaporate->Reconstitute Filter Syringe Filtration (0.22 µm) Reconstitute->Filter Inject Injection into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Experimental workflow for C18-HSL quantification.

Quantitative Data

A standard curve should be generated using a serial dilution of the C18-HSL standard in methanol. The concentration of C18-HSL in the samples can then be determined by interpolating their peak areas against the standard curve.

ParameterValue
Retention Time (Approx.) Due to its long acyl chain, C18-HSL will have a significantly longer retention time compared to short-chain AHLs. Expect elution late in the gradient.
Limit of Detection (LOD) Dependent on the specific HPLC system and detector sensitivity. Typically in the low ng/mL range.
Limit of Quantification (LOQ) Dependent on the specific HPLC system and detector sensitivity. Typically in the mid to high ng/mL range.
Linearity (R²) > 0.99 for the standard curve in the selected concentration range.

Conclusion

This application note provides a robust and reliable method for the extraction and quantification of this compound from biological samples using HPLC-UV. The detailed protocol and suggested parameters offer a solid foundation for researchers in microbiology, drug discovery, and related fields to accurately measure this important long-chain quorum sensing molecule. The provided workflow and signaling pathway diagrams serve as visual aids to better understand the experimental process and the biological context of C18-HSL. For higher sensitivity and structural confirmation, coupling the HPLC system to a mass spectrometer is recommended.[3][4]

References

Application Notes and Protocols for N-Octadecanoyl-L-homoserine lactone (C18-HSL) Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the biological detection and characterization of N-Octadecanoyl-L-homoserine lactone (C18-HSL), a long-chain acyl-homoserine lactone (AHL) involved in bacterial quorum sensing. The following sections detail the use of bacterial reporter strains for bioassays, including methodologies for plate-based detection and thin-layer chromatography (TLC) overlay assays.

Introduction to AHL Bioassays

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density.[1][2] This communication is often mediated by small signaling molecules called autoinducers, such as N-acyl-homoserine lactones (AHLs) in many Gram-negative bacteria.[1][3][4] Bioassays are essential tools for detecting and quantifying AHLs, as well as for screening for potential QS inhibitors. These assays typically utilize a reporter strain that produces a measurable output, such as pigment, light, or enzymatic activity, in the presence of an AHL.[5][6]

This compound (C18-HSL) is a long-chain, lipophilic AHL.[7] Its hydrophobic nature means it may not freely diffuse through cell membranes and may be transported via efflux pumps or outer membrane vesicles.[7] This property can influence the choice of bioassay and extraction methods.

Reporter Strains for AHL Detection

A variety of bacterial reporter strains have been developed for the detection of AHLs. The choice of reporter is critical as they exhibit different specificities for the acyl chain length of the AHL.

Reporter StrainPrinciple of DetectionKnown Acyl Chain SpecificityReference
Chromobacterium violaceum CV026 A mutant strain that requires exogenous AHLs to produce the purple pigment violacein.Responds well to short-to-medium chain AHLs (C4-C8).[2][4] Response is poor for acyl chains of C10 or longer.[4][2][8]
Agrobacterium tumefaciens KYC55 / NTL1(pZLR4) Contains a traG-lacZ reporter fusion. In the presence of AHLs, the TraR receptor is activated, leading to the expression of β-galactosidase, which can be detected using a substrate like X-Gal, resulting in a blue color.Sensitive to a broad range of AHLs, including 3-oxo, 3-hydroxy, and unsubstituted AHLs of various lengths.[4][9][10][1][4][9]
Escherichia coli [pSB401] A bioluminescent reporter strain containing the luxR gene and the luxI promoter fused to the luxCDABE operon from Vibrio fischeri. It produces light in response to a range of AHLs.Detects a range of short-to-medium chain AHLs.[2]
Pseudomonas aeruginosa Rhl bioassay Utilizes a reporter system based on the RhlR/RhlI quorum sensing circuit.Specific for butyryl or hexanoyl-HSL.[3][3]

Note: For the detection of the long-chain C18-HSL, Agrobacterium tumefaciens based reporters are generally more suitable than Chromobacterium violaceum CV026 due to their broader specificity. However, empirical validation is always recommended.

Experimental Protocols

Protocol 1: Plate-Based Bioassay for C18-HSL Detection

This protocol describes a simple method to screen for the production of AHLs, including C18-HSL, by a test bacterium or to test the activity of a purified compound.

Materials:

  • Reporter strain (Agrobacterium tumefaciens KYC55 is recommended)

  • Luria-Bertani (LB) agar (B569324) plates (or appropriate growth medium for the reporter)

  • X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) solution

  • Test bacterial strain or purified C18-HSL solution

  • Sterile toothpicks, inoculation loops, or micropipette

Methodology:

  • Prepare Reporter Plates: Prepare LB agar plates supplemented with the appropriate concentration of X-Gal (e.g., 40 µg/mL). Spread a lawn of the Agrobacterium tumefaciens KYC55 reporter strain onto the surface of the agar plates. Allow the plates to dry.

  • Inoculation of Test Sample:

    • For bacterial screening: Using a sterile toothpick or loop, streak the test bacterium perpendicular to, but not touching, a streak of the reporter strain.

    • For purified compound: Spot a small volume (e.g., 5-10 µL) of the C18-HSL solution (dissolved in a suitable solvent like DMSO or ethyl acetate) onto the surface of the agar. A solvent-only spot should be used as a negative control.

  • Incubation: Incubate the plates at the optimal temperature for the reporter strain (e.g., 28-30°C for A. tumefaciens) for 24-48 hours.

  • Observation: A positive result is indicated by the development of a blue color in the reporter strain lawn adjacent to the test bacterium or the spot of C18-HSL. This indicates the production of β-galactosidase.

Plate_Bioassay_Workflow A Prepare Reporter Plates (LB Agar + X-Gal) B Spread Lawn of Agrobacterium tumefaciens KYC55 A->B C Apply Test Sample (Bacterial Streak or C18-HSL Spot) B->C D Incubate at 28-30°C for 24-48 hours C->D E Observe for Blue Color Development (Positive Result) D->E TLC_Bioassay_Workflow A Spot Bacterial Extract and C18-HSL Standard on TLC Plate B Develop TLC Plate in Solvent Chamber A->B C Dry TLC Plate Completely B->C D Prepare Reporter Overlay (Soft Agar + A. tumefaciens + X-Gal) C->D E Pour Reporter Overlay onto TLC Plate D->E F Incubate at 28-30°C for 24-48 hours E->F G Observe for Blue Spots and Compare Rf Values F->G AHL_Signaling_Pathway cluster_cell Agrobacterium tumefaciens Reporter Cell TraR TraR Protein (Inactive Monomer) AHL_TraR AHL-TraR Complex (Active Dimer) TraR->AHL_TraR Binds & Dimerizes tra_promoter tra Promoter AHL_TraR->tra_promoter Binds lacZ lacZ Gene beta_gal β-galactosidase tra_promoter->beta_gal Induces Transcription & Translation XGal X-Gal (Substrate) beta_gal->XGal Cleaves AHL C18-HSL (External) AHL->TraR Blue Blue Product

References

Application Notes and Protocols for N-Octadecanoyl-L-homoserine lactone Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octadecanoyl-L-homoserine lactone (C18-HSL) is a long-chain N-acyl homoserine lactone (AHL) that functions as a quorum sensing (QS) signal molecule in various Gram-negative bacteria.[1] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density, influencing processes such as biofilm formation, virulence, and symbiosis.[2] In the nitrogen-fixing bacterium Sinorhizobium meliloti, C18-HSL is produced by the SinI synthase and plays a crucial role in the symbiotic relationship with its legume hosts.[1] The use of purified C18-HSL standards is essential for the accurate quantification of this signal molecule in biological samples, for studying its role in bacterial signaling pathways, and for screening for potential quorum sensing inhibitors.

This document provides detailed information on commercial sources for C18-HSL standards, protocols for their use in analytical and biological assays, and an overview of the relevant signaling pathways.

Commercial Sources for this compound

Several chemical suppliers offer this compound for research purposes. When selecting a standard, it is crucial to consider the purity and the intended application. The following table summarizes key information from some commercial suppliers.

SupplierProduct NameCAS NumberMolecular WeightPurity
Cayman Chemical This compound479050-96-9367.6 g/mol ≥95%
AdipoGen (via Fisher Scientific) This compound479050-96-9367.6 g/mol Not specified
Chemodex This compound479050-96-9367.6 g/mol ≥97% (HPLC)
Sigma-Aldrich This compound479050-96-9367.57 g/mol Analytical Standard
LabSolutions This compound479050-96-9367.6 g/mol 98%

Experimental Protocols

Preparation of Standard Stock Solutions

Proper preparation of standard stock solutions is critical for accurate quantification. Due to the long acyl chain, C18-HSL is poorly soluble in water.

Materials:

Protocol:

  • Accurately weigh a precise amount of the C18-HSL standard.

  • Dissolve the standard in a minimal amount of chloroform or ethyl acetate. Cayman Chemical suggests a solubility of 0.5 mg/mL in chloroform.

  • For biological assays, a stock solution in DMSO is often preferred. After initial dissolution in an organic solvent, the solvent can be evaporated under a gentle stream of nitrogen, and the residue can be redissolved in DMSO.

  • Prepare a series of dilutions from the stock solution using the appropriate solvent for your application (e.g., methanol (B129727) for HPLC-MS or culture medium for bioassays).

  • Store stock solutions at -20°C or -80°C in tightly sealed containers to prevent solvent evaporation and degradation.

Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for the detection and quantification of AHLs.[3][4][5]

Instrumentation and Columns:

  • A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • A C18 reversed-phase column is typically used for the separation of AHLs.

Example HPLC Conditions (may require optimization):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the AHLs. Due to its hydrophobicity, C18-HSL will have a relatively long retention time.

  • Flow Rate: 0.2-0.5 mL/min

  • Injection Volume: 5-20 µL

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion ([M+H]⁺): m/z 368.3

Quantitative Analysis: A standard curve should be generated by injecting a series of known concentrations of the C18-HSL standard. The concentration of C18-HSL in unknown samples can then be determined by comparing their peak areas to the standard curve.

Table of Expected HPLC-MS/MS Parameters (requires experimental verification):

CompoundPrecursor Ion (m/z)Product Ions (m/z) (Predicted)
This compound368.3102.1, other fragments
Detection by Thin-Layer Chromatography (TLC)

TLC is a cost-effective method for the qualitative or semi-quantitative analysis of AHLs.[7]

Materials:

  • C18 reversed-phase TLC plates

  • Developing solvent: Methanol/water (e.g., 60:40 v/v)

  • Visualization: A biosensor strain such as Agrobacterium tumefaciens NTL4(pZLR4) can be overlaid on the TLC plate to detect the presence of AHLs.

Protocol:

  • Spot a small volume (1-5 µL) of the C18-HSL standard and extracted samples onto the TLC plate.

  • Develop the chromatogram in a sealed tank with the developing solvent.

  • After development, dry the plate completely.

  • For visualization with a biosensor, overlay the plate with agar (B569324) seeded with the reporter strain.

  • Incubate the plate until spots indicating AHL activity appear. The Rf value of the spots can be compared to that of the standard.

Bioassay for AHL Activity

Bioassays are used to determine the biological activity of AHLs and to screen for quorum sensing modulators. Reporter strains that produce a measurable output (e.g., light, color) in response to specific AHLs are commonly used.

Example using a Vibrio fischeri based biosensor: While Vibrio fischeri is typically responsive to shorter-chain AHLs, engineered strains or other bacterial species can be used to detect long-chain AHLs. The general principle remains the same.

Protocol:

  • Grow the biosensor strain to a specific optical density.

  • In a 96-well plate, add a serial dilution of the C18-HSL standard to the wells containing the biosensor culture.

  • Include negative controls (solvent only) and positive controls (if available).

  • Incubate the plate for a set period.

  • Measure the reporter signal (e.g., luminescence, absorbance).

  • Plot the signal intensity against the concentration of C18-HSL to generate a dose-response curve. The analysis of such curves can be performed using statistical approaches.[8][9]

Signaling Pathway and Experimental Workflow Diagrams

Sinorhizobium meliloti sinRI Quorum Sensing Pathway

The sinRI locus is central to quorum sensing in Sinorhizobium meliloti. The SinI protein synthesizes long-chain AHLs, including C18-HSL. At low cell density, the transcriptional regulator SinR is expressed. As the bacterial population and AHL concentration increase, the AHLs bind to the transcriptional regulator ExpR. The ExpR:AHL complex then activates the expression of various genes, including those involved in exopolysaccharide (EPS) production, which is important for symbiosis, and can also influence the expression of sinI itself.[1][10][11][12]

sinRI_pathway cluster_cell Sinorhizobium meliloti cluster_environment Extracellular Environment SinI SinI (AHL Synthase) AHL C18-HSL (AHL) SinI->AHL synthesizes SinR SinR (Transcriptional Regulator) SinR->SinI activates ExpR ExpR (Transcriptional Regulator) ExpR_AHL ExpR:AHL Complex ExpR->ExpR_AHL AHL->ExpR binds to AHL_out C18-HSL (AHL) AHL->AHL_out diffusion/ transport Genes Target Genes (e.g., EPS production) ExpR_AHL->Genes activates transcription AHL_out->AHL uptake

Caption: The Sinorhizobium meliloti sinRI quorum sensing pathway.

General Workflow for Quantification of C18-HSL

This workflow outlines the major steps from sample collection to data analysis for the quantification of this compound.

experimental_workflow start Start: Bacterial Culture or Biological Sample extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) start->extraction concentration Solvent Evaporation extraction->concentration reconstitution Reconstitution in Appropriate Solvent concentration->reconstitution analysis Analysis: HPLC-MS/MS, TLC, or Bioassay reconstitution->analysis data Data Acquisition analysis->data quantification Quantification using C18-HSL Standard Curve data->quantification end End: Quantified C18-HSL Concentration quantification->end

Caption: A generalized experimental workflow for C18-HSL quantification.

References

Application Notes and Protocols: C18-HSL in Biotechnology and Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[1][2] These autoinducers consist of a conserved homoserine lactone (HSL) ring linked to an acyl side chain, which can vary in length (from 4 to 20 carbons), saturation, and substitution.[3][4][5][6] This structural diversity provides signaling specificity.[5] N-octadecanoyl-L-homoserine lactone (C18-HSL) is a long-chain AHL that plays a role in various microbiological processes, including symbiotic relationships, biofilm formation, and virulence.[5][7][8] Due to their hydrophobic nature, long-chain AHLs like C18-HSL may be transported between cells via efflux pumps or outer membrane vesicles rather than diffusing freely across the cell membrane.[5] Understanding the applications of C18-HSL is crucial for developing novel antimicrobial strategies and for various biotechnological manipulations.

Applications of C18-HSL

Quorum Sensing and Gene Regulation

C18-HSL is a key signaling molecule in the quorum sensing circuits of certain Gram-negative bacteria. A well-documented example is its production by the LuxI homolog, SinI, in Sinorhizobium meliloti, a nitrogen-fixing bacterium that forms a symbiotic relationship with the legume Medicago sativa.[5] Like other AHLs, C18-HSL binds to a cognate LuxR-family transcriptional regulator, which then activates or represses the expression of target genes.[1] This regulation controls a variety of phenotypes, including the production of virulence factors and the formation of biofilms.[5]

Biofilm Formation

Biofilm formation is a collective behavior regulated by QS, allowing bacteria to form structured communities that are resilient to environmental stresses and antimicrobial agents.[8][9] Long-chain AHLs are often involved in the maturation stages of biofilm development.[10][11] Exogenous addition of C18-HSL has been shown to influence biofilm formation in various bacterial communities. For instance, it has been observed to promote biofilm formation in in-vitro oral biofilm models and in bacteria such as Pseudoalteromonas galatheae.[3][7] This makes C18-HSL a valuable tool for studying the molecular mechanisms that underpin biofilm development in specific bacterial species or mixed communities.

Virulence Factor Regulation

In many pathogenic bacteria, QS systems control the expression of virulence factors, including toxins, proteases, and swarming motility.[12][13][14] While specific virulence genes directly regulated by C18-HSL are less characterized compared to those controlled by shorter-chain AHLs from pathogens like Pseudomonas aeruginosa (which primarily uses 3-oxo-C12-HSL and C4-HSL), the general mechanism is conserved.[15][16] The study of C18-HSL's effect on bacteria with "orphan" LuxR receptors (receptors without a corresponding synthase) can reveal how pathogens might eavesdrop on signals from other species to modulate their virulence in a polymicrobial environment.[3]

Biotechnological Research Tool

C18-HSL serves as a specific chemical probe to investigate QS-dependent phenotypes. Researchers can exogenously apply synthetic C18-HSL to bacterial cultures to:

  • Induce or enhance biofilm formation for industrial applications or research models.[7]

  • Activate specific gene expression pathways to study their function.

  • Screen for quorum sensing inhibitors (QSIs) that antagonize the C18-HSL/LuxR interaction, which is a promising strategy for developing anti-pathogenic drugs.[15]

Quantitative Data on C18-HSL Effects

The following table summarizes quantitative data from studies investigating the effects of C18-HSL and other AHLs on microbial phenotypes.

ParameterOrganism/SystemAHL ConcentrationObserved EffectReference
Biofilm Formation In vitro Oral Biofilm (Periodontal)1 µMSignificant promotion of biofilm formation (CFU count increased from ~5.3 x 10⁷ to ~1.0 x 10⁸).[3]
Biofilm Formation Pseudoalteromonas galatheae150 µMEnhanced biofilm formation compared to control without exogenous AHL.[7]
Growth Pseudoalteromonas galatheae150 µMNo significant effect on bacterial growth curve.[7]
Detection by Biosensor Escherichia coli (LuxR-based)Not specifiedWeak stimulation of LuxR receiver compared to shorter-chain AHLs.[8]
Enzymatic Degradation Bacillus megaterium (P450BM3)Not specifiedC18-HSL is oxidized by the P450BM3 oxidoreductase.[4]

Experimental Protocols

Protocol 1: General AHL Extraction and Quantification by HPLC-MS

This protocol provides a general method for extracting AHLs from bacterial culture supernatants for analysis.

Materials:

  • Bacterial culture grown to the desired cell density.

  • Ethyl acetate (B1210297) or Dichloromethane (HPLC grade).

  • Acetonitrile (B52724) (HPLC grade).

  • Formic acid (optional, for mobile phase).

  • Centrifuge and tubes.

  • Rotary evaporator or nitrogen stream evaporator.

  • HPLC system with a C18 reverse-phase column.[10][17][18][19]

  • Mass Spectrometer (MS).[10]

  • Synthetic C18-HSL standard (e.g., from Sigma-Aldrich or Cayman Chemical).[3][5]

Procedure:

  • Culture Preparation: Grow the bacterial strain of interest in an appropriate liquid medium until the late logarithmic or stationary phase, when AHL production is typically maximal.

  • Cell Removal: Centrifuge the culture to pellet the bacterial cells. Carefully collect the supernatant.

  • Liquid-Liquid Extraction:

    • Acidify the supernatant to pH 6.0-6.5.

    • Transfer the supernatant to a separating funnel and add an equal volume of ethyl acetate or dichloromethane.

    • Shake vigorously for 2-3 minutes and allow the phases to separate.

    • Collect the organic (lower) phase. Repeat the extraction twice more on the aqueous phase.[3]

  • Drying and Reconstitution:

    • Pool the organic extracts and dry them completely using a rotary evaporator at 40°C or under a gentle stream of nitrogen.[3]

    • Reconstitute the dried extract in a small, known volume (e.g., 100-200 µL) of acetonitrile or methanol.[3]

  • HPLC-MS Analysis:

    • Column: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).[10]

    • Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, often with 0.1% formic acid. For example, a linear gradient from 30% to 100% acetonitrile.[19]

    • Injection: Inject the reconstituted sample and a series of known concentrations of the C18-HSL standard to create a standard curve.

    • Detection: Analyze the eluent using a mass spectrometer, typically in multiple reaction monitoring (MRM) mode, to specifically detect and quantify C18-HSL based on its mass-to-charge ratio.[10]

Protocol 2: Biofilm Formation Assay (Crystal Violet Method)

This protocol is used to quantify the effect of exogenous C18-HSL on biofilm formation in a 96-well plate format.

Materials:

  • Bacterial strain of interest.

  • Appropriate liquid growth medium (e.g., 2216E broth for marine bacteria).[7]

  • C18-HSL stock solution (dissolved in a suitable solvent like chloroform (B151607) or DMSO).[5]

  • Sterile 96-well flat-bottom microtiter plates.

  • Crystal Violet solution (0.1% w/v).

  • Ethanol (B145695) (95%) or Glacial Acetic Acid (30%).

  • Plate reader (absorbance at ~570-595 nm).

Procedure:

  • Prepare Inoculum: Grow an overnight culture of the test bacterium. Dilute the culture in fresh medium to a starting OD600 of approximately 0.05 (or ~10⁷ CFU/mL).[7]

  • Plate Setup:

    • Dispense 200 µL of the diluted bacterial suspension into the wells of a 96-well plate.

    • Add C18-HSL to the desired final concentrations (e.g., 1 µM, 50 µM, 150 µM).[3][7] Include a solvent control (with the same amount of DMSO or chloroform carrier as the highest C18-HSL concentration) and a negative control (medium only).

  • Incubation: Incubate the plate under static conditions at the optimal growth temperature for the bacterium for 24-48 hours to allow biofilm formation.

  • Washing:

    • Carefully discard the planktonic culture from the wells by inverting the plate.

    • Gently wash the wells three times with sterile phosphate-buffered saline (PBS) or distilled water to remove non-adherent cells.

  • Staining:

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

    • Discard the stain and wash the wells again with water until the wash water is clear.

  • Solubilization and Quantification:

    • Dry the plate completely.

    • Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 15-20 minutes with gentle shaking.

    • Measure the absorbance at OD595nm using a plate reader. The absorbance value is directly proportional to the amount of biofilm formed.

Visualizations

Signaling Pathway Diagram

AHL_Quorum_Sensing cluster_bacterium Bacterial Cell cluster_environment Extracellular Environment SAM S-adenosylmethionine (SAM) LuxI LuxI-type Synthase (e.g., SinI) SAM->LuxI Acyl_ACP Acyl-ACP Acyl_ACP->LuxI AHL C18-HSL LuxI->AHL Synthesis LuxR LuxR-type Receptor (Inactive) AHL->LuxR Binding Efflux Efflux Pump AHL->Efflux Complex C18-HSL-LuxR Complex (Active) DNA Target DNA Promoter Complex->DNA Binds Genes Target Genes DNA->Genes Regulates Expression Virulence Virulence Factors Genes->Virulence Biofilm Biofilm Formation Genes->Biofilm AHL_out C18-HSL Efflux->AHL_out Export AHL_out->AHL Import / Diffusion

Caption: General signaling pathway for AHL-mediated quorum sensing, featuring C18-HSL.

Experimental Workflow Diagram

Biofilm_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Prepare Bacterial Inoculum Plate 2. Dispense into 96-well Plate Culture->Plate Add_HSL 3. Add C18-HSL & Controls Plate->Add_HSL Incubate 4. Incubate (24-48h) to Form Biofilm Add_HSL->Incubate Wash1 5. Discard Planktonic Cells & Wash Incubate->Wash1 Stain 6. Stain with Crystal Violet Wash1->Stain Wash2 7. Wash Excess Stain Stain->Wash2 Solubilize 8. Solubilize Stain Wash2->Solubilize Read 9. Read Absorbance (OD595nm) Solubilize->Read Analyze 10. Analyze Data Read->Analyze

Caption: Workflow for the Crystal Violet biofilm formation assay with C18-HSL.

Logical Relationship Diagram

Logical_Relationship cluster_process Cellular Process cluster_output Phenotypic Output Input Input Signal: C18-HSL Receptor Binding to LuxR-type Receptor Input->Receptor Gene_Exp Altered Gene Expression Receptor->Gene_Exp Biofilm Modulated Biofilm Formation Gene_Exp->Biofilm Virulence Virulence Factor Regulation Gene_Exp->Virulence

Caption: Logical flow from C18-HSL signal input to cellular output.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Octadecanoyl-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-Octadecanoyl-L-homoserine lactone synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue IDQuestionPossible CausesSuggested Solutions
SYN-001 Low or no product yield after the reaction. 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Reagent degradation: L-homoserine lactone hydrobromide or octadecanoyl chloride may have degraded due to improper storage. 3. Ineffective base: The base (e.g., triethylamine, sodium bicarbonate) is not effectively neutralizing the HCl byproduct in Schotten-Baumann conditions.[1][2] 4. Poor quality starting materials: Purity of reactants is critical.1. Reaction Optimization: Increase reaction time and/or temperature. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Reagent Handling: Use fresh, high-purity reagents. Store L-homoserine lactone hydrobromide in a desiccator and octadecanoyl chloride under an inert atmosphere. 3. Base Selection and Addition: Ensure the base is fresh and added appropriately. For Schotten-Baumann reactions, vigorous stirring of the biphasic mixture is crucial.[2] Consider using an alternative base like pyridine. 4. Reagent Quality Control: Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, IR).
SYN-002 Presence of multiple spots on TLC after reaction, indicating impurities. 1. Side reactions: Formation of byproducts due to reactive intermediates. In syntheses involving Meldrum's acid, impurities can arise from its instability.[3] 2. Unreacted starting materials: The reaction has not gone to completion. 3. Hydrolysis of the lactone ring: The lactone ring is susceptible to hydrolysis under strongly basic or acidic conditions.1. Optimize Reaction Conditions: Adjust stoichiometry of reactants. Lowering the reaction temperature may reduce side product formation. 2. Drive Reaction to Completion: Increase reaction time or add a slight excess of the acylating agent. 3. pH Control: Maintain a slightly basic pH during the reaction and work-up to minimize lactone hydrolysis.
PUR-001 Difficulty in purifying the final product. 1. Co-elution of impurities: Impurities have similar polarity to the desired product, making separation by column chromatography challenging. 2. Oily product: The long acyl chain of this compound can make it difficult to crystallize, resulting in an oil.1. Chromatography Optimization: Use a different solvent system for column chromatography. Gradient elution may be necessary. Solid-phase extraction (SPE) can also be an effective purification step.[4] 2. Crystallization Techniques: Attempt crystallization from a different solvent or solvent mixture. If the product remains an oil, purification by column chromatography is the primary method.
CHAR-001 Characterization data (NMR, MS) does not match the expected structure. 1. Isomerization or racemization: Chiral center integrity may be compromised during the reaction. 2. Presence of persistent impurities: Impurities may not have been fully removed during purification.1. Enantiopurity Analysis: Confirm the enantiomeric excess using chiral HPLC. Schotten-Baumann conditions are generally reported to proceed without significant racemization.[3] 2. Re-purification: If impurities are suspected, repeat the purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common and effective method is the acylation of L-homoserine lactone hydrobromide with octadecanoyl chloride under Schotten-Baumann conditions.[2][3][5] This reaction is typically carried out in a biphasic system (e.g., dichloromethane (B109758) and water) with a base like sodium bicarbonate to neutralize the hydrochloric acid byproduct.[2]

Q2: How can I improve the yield of my synthesis?

To improve the yield, consider the following:

  • Reagent Quality: Use high-purity L-homoserine lactone hydrobromide and octadecanoyl chloride.

  • Reaction Conditions: Optimize the reaction time, temperature, and stoichiometry of the reactants.

  • pH Control: Maintain a slightly basic pH to prevent the hydrolysis of the lactone ring.

  • Efficient Work-up: A carefully executed extraction and purification process will minimize product loss.

Q3: What are the key considerations for purifying this compound?

Due to its long acyl chain, this compound is quite nonpolar.[6] Purification is typically achieved by silica (B1680970) gel column chromatography.[3] A gradient of ethyl acetate (B1210297) in hexanes is a common solvent system. Given its lipophilic nature, solid-phase extraction (SPE) with a C18 stationary phase can also be a viable purification strategy.[4]

Q4: How should I store this compound?

N-acyl homoserine lactones can be susceptible to degradation, particularly at non-neutral pH and elevated temperatures.[7] For long-term storage, it is recommended to store the solid compound at -20°C or below.[7] Stock solutions should be prepared in an appropriate solvent like DMSO or acidified ethyl acetate and stored at low temperatures.[7]

Q5: What analytical techniques are used to confirm the identity and purity of the synthesized product?

The identity and purity of this compound are typically confirmed using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Thin Layer Chromatography (TLC): To assess purity and monitor reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and, with a chiral column, to determine enantiomeric excess.

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

This protocol is adapted from established methods for the synthesis of N-acyl-homoserine lactones.[3][5]

Materials:

  • L-homoserine lactone hydrobromide

  • Octadecanoyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve L-homoserine lactone hydrobromide (1 equivalent) in a saturated aqueous solution of sodium bicarbonate.

  • Add an equal volume of dichloromethane to create a biphasic system.

  • Cool the mixture to 0°C in an ice bath with vigorous stirring.

  • Slowly add a solution of octadecanoyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Collect the fractions containing the pure product and remove the solvent to yield this compound as a white solid.

Quantitative Data

Table 1: Yields of N-acyl-homoserine lactones synthesized using Schotten-Baumann conditions. (Data adapted from Hodgkinson et al.)[3]

N-acyl-homoserine lactoneAcyl Chain LengthYield (%)Enantiomeric Excess (%)
N-butanoyl-L-homoserine lactoneC486>99
N-hexanoyl-L-homoserine lactoneC697>99
N-octanoyl-L-homoserine lactoneC891>99
N-decanoyl-L-homoserine lactoneC1093>99
N-dodecanoyl-L-homoserine lactoneC1295>99

Note: While the yield for this compound (C18) is not explicitly stated in this specific dataset, the high yields for other long-chain AHLs suggest that this method is effective for its synthesis.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product L-homoserine lactone hydrobromide L-homoserine lactone hydrobromide Reaction Reaction L-homoserine lactone hydrobromide->Reaction Acylation Octadecanoyl chloride Octadecanoyl chloride Octadecanoyl chloride->Reaction Acylating Agent Sodium Bicarbonate Sodium Bicarbonate Sodium Bicarbonate->Reaction Base Dichloromethane/Water Dichloromethane/Water Dichloromethane/Water->Reaction Solvent 0°C to Room Temp 0°C to Room Temp 0°C to Room Temp->Reaction Temperature This compound This compound Reaction->this compound

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_steps Experimental Steps Start Start Reaction Setup Reaction Setup Acylation Reaction Acylation Reaction Reaction Setup->Acylation Reaction Add Reagents Work-up Work-up Acylation Reaction->Work-up Reaction Complete Purification Purification Work-up->Purification Crude Product Characterization Characterization Purification->Characterization Pure Product Final Product Final Product Characterization->Final Product Verified

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Tree Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Check TLC Reagent Degradation Reagent Degradation Low Yield->Reagent Degradation Check Reagent Age/Storage Ineffective Purification Ineffective Purification Low Yield->Ineffective Purification Analyze Crude vs. Pure Optimize Conditions Optimize Conditions Incomplete Reaction->Optimize Conditions Use Fresh Reagents Use Fresh Reagents Reagent Degradation->Use Fresh Reagents Improve Chromatography Improve Chromatography Ineffective Purification->Improve Chromatography

Caption: Troubleshooting decision tree for addressing low yield in synthesis.

References

Technical Support Center: N-Octadecanoyl-L-homoserine lactone (C18-HSL) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Octadecanoyl-L-homoserine lactone (C18-HSL).

Frequently Asked Questions (FAQs)

Q1: What is this compound (C18-HSL) and why is its extraction challenging?

A1: this compound (C18-HSL) is a bacterial quorum-sensing molecule involved in regulating gene expression in response to cell population density.[1][2] Its long acyl chain makes it highly lipophilic, which can present challenges during extraction from aqueous culture media and complex biological matrices.[1][2] Key challenges include its low solubility in aqueous solutions and its tendency to be localized in cellular membranes.[1][2]

Q2: What are the key stability concerns for C18-HSL during extraction and storage?

A2: The primary stability concern for C18-HSL, like other N-acyl-homoserine lactones (AHLs), is the hydrolysis of the lactone ring, a process known as lactonolysis. This reaction is dependent on pH and temperature.[3][4][5][6] Alkaline conditions and elevated temperatures significantly increase the rate of ring opening, leading to the inactivation of the molecule.[3][4][5][6] For long-term stability, C18-HSL should be stored at -20°C.[1]

Q3: What are the recommended solvents for dissolving and extracting C18-HSL?

A3: C18-HSL is soluble in organic solvents such as ethanol, methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1] It is insoluble in water.[1] For extraction from bacterial cultures, acidified ethyl acetate (B1210297) is commonly used.[7][8] The acidification helps to maintain the lactone ring in its closed, active form.[3][4]

Troubleshooting Guides

Low Extraction Yield

Problem: You are experiencing a low yield of C18-HSL after extraction from your bacterial culture supernatant.

Possible Cause Troubleshooting Step
Inefficient Lysis/Extraction from Cells C18-HSL is lipophilic and may be retained in the bacterial cell membranes.[1][2] Consider a whole-culture extraction approach where the solvent is added directly to the culture, not just the supernatant. Sonication or other cell disruption methods prior to solvent extraction can also improve yield.
Lactone Ring Hydrolysis The pH of your culture medium may have become alkaline during bacterial growth, leading to lactone ring opening.[3][4] Acidify the culture supernatant (e.g., with 0.1% acetic acid or formic acid) before extraction to a pH below 7 to stabilize the lactone ring.[7][9]
Inappropriate Solvent Choice The solvent used may not be optimal for C18-HSL. Acidified ethyl acetate is a widely recommended solvent for extracting AHLs.[7][8][10] Dichloromethane has also been used effectively.[9]
Insufficient Mixing during Extraction Ensure vigorous mixing (e.g., vortexing) during liquid-liquid extraction to maximize the partitioning of C18-HSL into the organic phase.[11]
Sample Loss During Evaporation After extraction, the solvent is typically evaporated. Over-drying or excessive heat during this step can lead to sample loss. Use a gentle stream of nitrogen or a rotary evaporator at a controlled temperature (e.g., 40-45°C).[7]
Poor Reproducibility

Problem: You are observing significant variability in C18-HSL recovery between replicate extractions.

Possible Cause Troubleshooting Step
Inconsistent pH Adjustment Ensure the pH of each sample is consistently adjusted before extraction. Use a calibrated pH meter.
Variable Extraction Times and Temperatures Standardize the duration and temperature of all incubation and extraction steps. Temperature can affect both extraction efficiency and the rate of lactone hydrolysis.[3][6]
Emulsion Formation in Liquid-Liquid Extraction The formation of an emulsion between the aqueous and organic layers can lead to incomplete phase separation and variable recovery.[12][13] To address this, you can try centrifugation to break the emulsion, or the addition of salt (salting out).[12]
Inconsistent Solid-Phase Extraction (SPE) Procedure If using SPE, ensure consistent conditioning of the cartridge, sample loading flow rate, washing, and elution steps.[14][15][16][17]
Contaminated Extracts

Problem: Your final C18-HSL extract contains impurities that interfere with downstream analysis (e.g., HPLC, MS).

Possible Cause Troubleshooting Step
Co-extraction of Media Components or Cellular Lipids This is a common issue, especially with rich culture media. A solid-phase extraction (SPE) cleanup step after the initial liquid-liquid extraction can effectively remove many impurities.[7][18] A C18 SPE cartridge is commonly used for this purpose.[11]
Insufficient Washing during SPE The wash step in SPE is crucial for removing contaminants. Ensure the wash solvent is strong enough to remove impurities but not so strong that it elutes the C18-HSL.[14][16]
Leaching from Plasticware Use high-quality, solvent-resistant glassware and plasticware to avoid contamination.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of C18-HSL from Bacterial Culture
  • Culture Preparation: Grow the bacterial strain of interest in a suitable liquid medium to the desired growth phase.

  • Acidification: Centrifuge the culture to pellet the cells. Transfer the supernatant to a clean flask and acidify to approximately pH 3-4 with 0.1% (v/v) acetic acid or formic acid. This step is critical to prevent lactonolysis.[3][7]

  • Solvent Extraction: Add an equal volume of acidified ethyl acetate (containing 0.1% acetic acid) to the acidified supernatant.[7]

  • Mixing: Mix vigorously for at least 1-2 minutes using a vortex or by shaking in a separatory funnel.

  • Phase Separation: Allow the phases to separate. If an emulsion forms, centrifuge the mixture to facilitate separation.[12]

  • Collection of Organic Phase: Carefully collect the upper organic phase (ethyl acetate layer).

  • Repeat Extraction: Repeat the extraction of the aqueous phase with a fresh portion of acidified ethyl acetate to maximize recovery.

  • Drying and Concentration: Pool the organic extracts and dry them over anhydrous sodium sulfate (B86663) or magnesium sulfate to remove residual water.[10] Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at 40-45°C.[7]

  • Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent for analysis (e.g., acetonitrile (B52724) or methanol).[10] Store at -20°C until analysis.[7]

Protocol 2: Solid-Phase Extraction (SPE) Cleanup of C18-HSL Extract
  • Cartridge Selection: Use a C18 SPE cartridge.

  • Conditioning: Condition the cartridge by passing methanol through it, followed by water. Do not let the cartridge dry out.[14]

  • Sample Loading: Dissolve the crude C18-HSL extract (from Protocol 1) in a small volume of a weak solvent (e.g., water with a low percentage of organic solvent) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a solvent that will elute weakly bound impurities but not the C18-HSL (e.g., a higher percentage of water in a water/methanol mixture).

  • Elution: Elute the C18-HSL from the cartridge using a stronger solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the elution solvent and reconstitute the purified extract in the desired solvent for analysis.

Visualizations

C18_HSL_Extraction_Workflow cluster_LLE Liquid-Liquid Extraction cluster_SPE Solid-Phase Extraction (Cleanup) start Bacterial Culture acidify Acidify Supernatant (pH 3-4) start->acidify add_solvent Add Acidified Ethyl Acetate acidify->add_solvent mix Vigorous Mixing add_solvent->mix separate Phase Separation mix->separate collect Collect Organic Phase separate->collect dry Dry & Evaporate collect->dry crude_extract Crude C18-HSL Extract dry->crude_extract load Load Crude Extract crude_extract->load Optional Cleanup condition Condition C18 Cartridge condition->load wash Wash Impurities load->wash elute Elute C18-HSL wash->elute final_extract Purified C18-HSL Extract elute->final_extract

Caption: Workflow for C18-HSL extraction and purification.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low C18-HSL Yield cause1 Lactone Hydrolysis (High pH) problem->cause1 cause2 Poor Cell Lysis problem->cause2 cause3 Suboptimal Solvent problem->cause3 cause4 Emulsion Formation problem->cause4 sol1 Acidify Culture Before Extraction cause1->sol1 sol2 Whole Culture Extraction / Sonication cause2->sol2 sol3 Use Acidified Ethyl Acetate cause3->sol3 sol4 Centrifuge / Add Salt cause4->sol4

References

Technical Support Center: Optimizing HPLC Separation of Long-Chain Acyl-Homoserine Lactones (AHLs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the High-Performance Liquid Chromatography (HPLC) separation of long-chain acyl-homoserine lactones (AHLs).

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of HPLC column for separating long-chain AHLs?

A1: For the separation of long-chain AHLs, a reversed-phase C18 column is the most common and effective choice.[1][2] These columns provide excellent retention and selectivity for hydrophobic compounds like long-chain AHLs.[2] C8 columns have also been used successfully.[3] For new method development, columns with high-purity silica (B1680970) and advanced end-capping are recommended to ensure good peak shape and reproducibility.[2][4] Columns with superficially porous particles (SPP) or Fused-Core® technology can offer higher efficiency and lower back pressure.[2]

Q2: What are the typical mobile phases used for the HPLC separation of long-chain AHLs?

A2: The most common mobile phases for reversed-phase HPLC of AHLs are mixtures of water and an organic solvent, typically acetonitrile (B52724) (ACN) or methanol (B129727).[1][3] A small amount of acid, such as 0.1% formic acid or 0.1% acetic acid, is often added to both the aqueous and organic phases to improve peak shape and ionization efficiency for mass spectrometry (MS) detection.[1][5]

Q3: Should I use an isocratic or gradient elution for long-chain AHLs?

A3: A gradient elution is generally recommended for separating a mixture of AHLs, especially when they have a range of acyl chain lengths.[1][6][7] A gradient program, which involves increasing the proportion of the organic solvent over time, allows for the effective elution of both shorter-chain (more polar) and longer-chain (more non-polar) AHLs within a reasonable run time. An isocratic elution, where the mobile phase composition remains constant, may be suitable if you are analyzing only one or a few AHLs with similar properties.[3]

Q4: How should I prepare my samples for HPLC analysis of long-chain AHLs?

A4: Sample preparation typically involves extracting the AHLs from the bacterial culture supernatant.[1][8] A common method is liquid-liquid extraction (LLE) using an organic solvent like acidified ethyl acetate (B1210297).[1][3][8] After extraction, the organic solvent is evaporated, and the residue is redissolved in a suitable solvent, such as methanol or acetonitrile, compatible with the initial HPLC mobile phase.[1] It is also crucial to filter the sample through a 0.2 or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of long-chain AHLs.

Q5: Why am I seeing poor peak resolution or overlapping peaks?

A5: Poor resolution can be caused by several factors.[10]

  • Suboptimal Mobile Phase Gradient: The gradient may be too steep. Try using a shallower gradient (a slower increase in the organic solvent percentage) to improve the separation of closely eluting peaks.

  • Inappropriate Column: The column may not be suitable for your specific AHLs. Consider a column with a different stationary phase chemistry or a longer column for increased efficiency.

  • Sample Overload: Injecting too much sample can lead to broad, overlapping peaks.[10][11] Try diluting your sample or injecting a smaller volume.

  • Column Degradation: Over time, column performance can degrade.[12] Try cleaning the column according to the manufacturer's instructions or replace it if necessary.

Q6: What causes peak tailing in my chromatograms?

A6: Peak tailing, where the peak has an asymmetrical shape with a "tail," can be due to:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanol (B1196071) groups on the silica support, can cause tailing. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can help to suppress these interactions.

  • Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can lead to poor peak shape.[9] Replace the guard column or try back-flushing the analytical column (if the manufacturer allows).

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[11] Whenever possible, dissolve your sample in the initial mobile phase.[11]

Q7: My baseline is noisy or drifting. What should I do?

A7: A noisy or drifting baseline can obscure small peaks and affect integration.[9][12][13]

  • Insufficient Mobile Phase Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing baseline noise.[9][14] Ensure your mobile phases are thoroughly degassed using an online degasser, sonication, or helium sparging.[9]

  • Contaminated Mobile Phase or System: Impurities in the mobile phase or a contaminated HPLC system can lead to baseline drift.[9][13] Use high-purity (HPLC-grade) solvents and prepare fresh mobile phases daily.[9] Flush the system to remove contaminants.

  • Detector Lamp Issues: An aging detector lamp can cause baseline noise.[9] Check the lamp's energy output and replace it if necessary.

  • Temperature Fluctuations: Unstable column or detector temperatures can cause the baseline to drift.[9][13] Use a column oven and ensure a stable laboratory environment.[9]

Q8: Why are my retention times shifting between runs?

A8: Inconsistent retention times can make peak identification difficult and affect the reliability of your results.[15][16]

  • Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection.[11][17] A common rule is to equilibrate with at least 5-10 column volumes of the mobile phase.[11]

  • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the mobile phase composition and affect retention times.[15] Ensure accurate preparation and consider using a mobile phase pre-mixer.

  • Pump Malfunction: Leaks or faulty check valves in the pump can lead to an inconsistent flow rate, causing retention time shifts.[16] Regularly inspect the pump for leaks and perform routine maintenance.

  • Temperature Changes: Fluctuations in column temperature can affect retention times.[15] Using a column oven is highly recommended for reproducible results.

Experimental Protocols

Protocol 1: Extraction of Long-Chain AHLs from Bacterial Culture

This protocol describes a standard liquid-liquid extraction (LLE) method for isolating AHLs from culture supernatants.[1]

Materials:

  • Bacterial culture grown to the desired phase.

  • Acidified ethyl acetate (containing 0.1% formic acid or 0.1% acetic acid).[1]

  • Centrifuge and centrifuge tubes.

  • Rotary evaporator or nitrogen evaporator.

  • HPLC-grade methanol or acetonitrile.

  • 0.22 µm syringe filters.

Procedure:

  • Centrifuge the bacterial culture (e.g., 500 mL) at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the cells.[1]

  • Carefully decant the supernatant into a clean flask. For enhanced clarity, the supernatant can be passed through a 0.22 µm filter.[1]

  • Transfer the supernatant to a separatory funnel and add an equal volume of acidified ethyl acetate.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate, and then collect the upper organic phase.

  • Repeat the extraction of the aqueous phase two more times with equal volumes of acidified ethyl acetate.[1]

  • Pool the organic extracts and remove the solvent using a rotary evaporator at a temperature of approximately 30-40°C.[1]

  • Dry the remaining residue completely under a gentle stream of nitrogen gas.[1]

  • Re-dissolve the dried extract in a small, precise volume (e.g., 1 mL) of HPLC-grade methanol or acetonitrile.[1]

  • Filter the re-dissolved sample through a 0.22 µm syringe filter into an HPLC vial.

  • Store the sample at -20°C until analysis.[1]

Protocol 2: HPLC Method for Separation of Long-Chain AHLs

This protocol provides a general gradient HPLC method suitable for the analysis of long-chain AHLs.

Instrumentation and Columns:

  • An HPLC system equipped with a binary pump, autosampler, column oven, and a suitable detector (e.g., Diode Array Detector (DAD) or Mass Spectrometer (MS)).

  • A reversed-phase C18 column (e.g., 2.0 mm x 150 mm, 1.9 µm particle size).[1][18]

Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[1]

HPLC Conditions:

Parameter Setting
Flow Rate 0.2 - 0.8 mL/min (depending on column dimensions)[7][18]
Column Temperature 30 - 50°C[18]
Injection Volume 5 - 20 µL

| Detector Wavelength | 210 nm (for DAD)[3] |

Gradient Program Example:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
5.0 90 10
35.0 10 90
50.0 10 90
50.1 90 10

| 60.0 | 90 | 10 |

Note: This gradient is an example and should be optimized for the specific AHLs of interest and the HPLC system being used. The initial hold at 10% B is for equilibration, the gradient from 10% to 90% B separates the AHLs, the hold at 90% B elutes any remaining highly non-polar compounds, and the final step re-equilibrates the column for the next injection.[1]

Data Presentation

Table 1: Common HPLC Columns for AHL Analysis

Column ChemistryParticle Size (µm)Dimensions (ID x Length, mm)Recommended Use
C181.9 - 52.0 - 4.6 x 150 - 250General purpose, good retention for long-chain AHLs[1][2]
C854.6 x 250Alternative to C18, may provide different selectivity[3]
Polar-Embedded C182.7 - 52.1 - 4.6 x 100 - 150Enhanced retention for more polar AHLs or use with highly aqueous mobile phases[11][19]
Fused-Core®/SPP C18< 32.1 x 100 - 150High-efficiency, fast separations[2]

Table 2: Example Gradient Elution Programs for AHL Separation

ReferenceInitial %B (Organic)Final %B (Organic)Gradient Duration (min)Organic Solvent
Gould et al. (2006) modified[1]10%90%30Methanol
Characterization of AHLs in V. tasmaniensis[6]30%100%12Acetonitrile
LC-MS/MS of AHLs in Gluconacetobacter[7]40%90%15Methanol

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis culture Bacterial Culture centrifuge Centrifugation culture->centrifuge supernatant Collect Supernatant centrifuge->supernatant lle Liquid-Liquid Extraction (Acidified Ethyl Acetate) supernatant->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution in Methanol/Acetonitrile evaporation->reconstitution filtration 0.22 µm Filtration reconstitution->filtration injection Sample Injection filtration->injection column C18 Reversed-Phase Column injection->column separation Gradient Elution column->separation detection Detection (DAD/MS) separation->detection data Data Acquisition detection->data troubleshooting_guide cluster_retention Retention Time Issues cluster_peak_shape Peak Shape Issues cluster_baseline Baseline Issues start HPLC Problem Encountered rt_shift Retention Time Shifting? start->rt_shift peak_tailing Peak Tailing? start->peak_tailing poor_res Poor Resolution? start->poor_res baseline_noise Noisy/Drifting Baseline? start->baseline_noise rt_sol Check Column Equilibration Verify Mobile Phase Prep Inspect Pump Flow Rate rt_shift->rt_sol Yes tailing_sol Add Acid to Mobile Phase Check for Column Voids Match Sample Solvent peak_tailing->tailing_sol Yes res_sol Optimize Gradient Check for Sample Overload Replace Column poor_res->res_sol Yes noise_sol Degas Mobile Phase Use Fresh Solvents Check Detector Lamp baseline_noise->noise_sol Yes quorum_sensing_pathway luxI AHL Synthase (e.g., LuxI) ahl Long-Chain AHL luxI->ahl precursors Acyl-ACP + SAM precursors->luxI luxR Transcriptional Regulator (e.g., LuxR) ahl->luxR Binds to complex AHL-Regulator Complex luxR->complex dna Target Genes complex->dna Activates/Represses response Quorum Sensing Response (e.g., Biofilm Formation) dna->response

References

Technical Support Center: N-Octadecanoyl-L-homoserine lactone (C18-HSL) Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Octadecanoyl-L-homoserine lactone (C18-HSL) bioassays.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during C18-HSL bioassays in a question-and-answer format.

Question: Why am I seeing no or very low signal from my C18-HSL standards in the bioassay?

Answer: This is a common issue, often related to the poor aqueous solubility of C18-HSL due to its long acyl chain. Here are several potential causes and solutions:

  • Incomplete Solubilization: C18-HSL is practically insoluble in water. It is crucial to first dissolve it in an appropriate organic solvent before making aqueous dilutions.

    • Solution: Prepare a stock solution of C18-HSL in a solvent like dimethyl sulfoxide (B87167) (DMSO) or chloroform (B151607). Subsequently, dilute this stock solution in the assay medium. Ensure the final concentration of the organic solvent in the assay is low enough to not affect the viability of the bioreporter strain.

  • Precipitation in Assay Medium: Even when diluted from a stock solution, C18-HSL can precipitate out of the aqueous assay medium.

    • Solution: Visually inspect your assay wells or tubes for any precipitate. If precipitation is observed, consider slightly increasing the concentration of the organic solvent in your final dilution, while still keeping it at a non-toxic level for your bioreporter. Vigorous vortexing immediately before adding the solution to the assay can also help.

  • Degradation of C18-HSL: The lactone ring of HSLs can be susceptible to hydrolysis, especially at alkaline pH.

    • Solution: Ensure the pH of your assay medium is buffered to a neutral or slightly acidic pH (around 6.0-7.0) to minimize the risk of lactonolysis.[1] Some media components can also enzymatically degrade HSLs. Using a minimal medium for the assay can sometimes mitigate this.

  • Bioreporter Strain Specificity: While many common bioreporters like Agrobacterium tumefaciens NTL4 are sensitive to a broad range of HSLs, their sensitivity to very long-chain HSLs like C18-HSL might be lower compared to shorter-chain HSLs.

    • Solution: Confirm the specificity of your bioreporter strain for C18-HSL from the literature or by testing a range of HSLs with varying chain lengths.

Question: I am observing a high background signal in my negative controls. What could be the cause?

Answer: High background can obscure the true signal from C18-HSL. Here are some potential reasons:

  • Contamination of Media or Reagents: The media or other reagents used in the assay could be contaminated with other HSLs or compounds that can activate the bioreporter.

    • Solution: Use fresh, sterile media and reagents. It is also good practice to test each new batch of media for background activation of the bioreporter strain.

  • Endogenous HSL Production by the Bioreporter: Some bioreporter strains, if not properly constructed, may have residual HSL synthase activity.

    • Solution: Ensure you are using a well-characterized bioreporter strain that is deficient in HSL synthesis. For example, A. tumefaciens NTL4 lacks the Ti plasmid and therefore does not produce its own HSLs.[2]

  • "Leaky" Reporter Gene Expression: In some reporter systems, there can be a low level of reporter gene expression even in the absence of an inducer.

    • Solution: While some basal expression is normal, excessively high background may indicate a problem with the reporter plasmid or the host strain. If possible, compare the background of your strain to that reported in the literature. Using a near-isogenic control strain that lacks the LuxR-type receptor can help determine the level of non-specific reporter activation.

Question: My results are not reproducible between experiments. How can I improve consistency?

Answer: Lack of reproducibility can be frustrating. Here are some factors to consider:

  • Inconsistent C18-HSL Preparation: As mentioned, the solubility of C18-HSL is a critical factor. Inconsistent preparation of the stock solution and dilutions can lead to variability.

    • Solution: Standardize your C18-HSL preparation protocol. Always use the same solvent and ensure complete dissolution of the stock before making dilutions. Prepare fresh dilutions for each experiment.

  • Variability in Bioreporter Cell Density and Growth Phase: The physiological state of the bioreporter cells can significantly impact their responsiveness.

    • Solution: Standardize the growth of your bioreporter strain. Always inoculate from a fresh colony and grow the culture to a consistent optical density (OD) in the mid-exponential phase before using it in the assay.

  • Inconsistent Incubation Times and Temperatures: Both time and temperature can affect the kinetics of the reporter response.

    • Solution: Use a temperature-controlled incubator and ensure that the incubation time is precisely the same for all experiments.

Frequently Asked Questions (FAQs)

What is the best solvent to dissolve this compound (C18-HSL)?

Due to its long acyl chain, C18-HSL is highly lipophilic and has very poor solubility in water. The recommended solvents for preparing stock solutions are dimethyl sulfoxide (DMSO) and chloroform. From this stock, you can make further dilutions into your aqueous assay medium.

What is a suitable bioreporter strain for detecting C18-HSL?

Agrobacterium tumefaciens NTL4 (often carrying a reporter plasmid like pZLR4) is a commonly used bioreporter that is sensitive to a broad range of N-acyl homoserine lactones, including those with long acyl chains.[2][3] This strain lacks the ability to produce its own HSLs, making it an excellent tool for detecting exogenous HSLs.[2]

What is the general mechanism of detection in a LuxR-based bioreporter?

In a LuxR-based bioreporter like A. tumefaciens NTL4(pZLR4), the C18-HSL molecule diffuses into the bacterial cell and binds to the LuxR-type receptor protein (TraR in the case of the Ti plasmid system). This binding event causes a conformational change in the receptor, leading to its dimerization and activation. The activated receptor-HSL complex then binds to a specific DNA sequence (a lux box analog) on the reporter plasmid, which promotes the transcription of a reporter gene (e.g., lacZ, which codes for β-galactosidase). The activity of the reporter protein is then measured, which is proportional to the concentration of the HSL.

How can I quantify the amount of C18-HSL in my sample?

To quantify C18-HSL, you need to create a standard curve using known concentrations of pure C18-HSL. The response of the bioreporter (e.g., β-galactosidase activity) is then measured for each concentration of the standard. The response of your unknown sample is then compared to this standard curve to determine the concentration of C18-HSL.

Quantitative Data

Table 1: Representative Dose-Response of Agrobacterium tumefaciens Bioreporter to a Long-Chain HSL (3-oxo-C8-HSL)

3-oxo-C8-HSL Concentration (nM)β-Galactosidase Activity (Miller Units)
0< 10
1~50
10~200
100~800
1000~1500

Note: This data is illustrative and based on published dose-response curves for 3-oxo-C8-HSL.[4] Actual values for C18-HSL may vary.

Table 2: Expected Signal-to-Noise Ratios in HSL Bioassays

Assay ConditionExpected Signal-to-Noise Ratio
Low HSL Concentration (near detection limit)> 3
Mid-range HSL Concentration (in linear range)10 - 50
High (saturating) HSL Concentration> 50

Note: A signal-to-noise ratio greater than 3 is generally considered a positive result.[1] For quantitative analysis, a higher ratio is desirable.

Experimental Protocols

Detailed Methodology for Quantitative C18-HSL Bioassay using Agrobacterium tumefaciens NTL4(pZLR4)

This protocol is adapted from standard procedures for HSL bioassays using A. tumefaciens.[2]

Materials:

  • Agrobacterium tumefaciens NTL4(pZLR4) bioreporter strain

  • AB minimal medium

  • Gentamicin (for maintaining the pZLR4 plasmid)

  • C18-HSL standard

  • DMSO (for C18-HSL stock solution)

  • Z buffer

  • o-nitrophenyl-β-D-galactopyranoside (ONPG)

  • Sodium carbonate (Na₂CO₃)

  • Chloroform

  • Sodium dodecyl sulfate (B86663) (SDS)

Procedure:

  • Preparation of C18-HSL Standards:

    • Prepare a 10 mM stock solution of C18-HSL in DMSO.

    • Perform serial dilutions of the stock solution in AB minimal medium to obtain the desired range of standard concentrations. Ensure the final DMSO concentration is below 0.1% (v/v).

  • Growth of Bioreporter Strain:

    • Inoculate a single colony of A. tumefaciens NTL4(pZLR4) into 5 mL of AB minimal medium containing gentamicin.

    • Incubate overnight at 28°C with shaking until the culture reaches an OD₆₀₀ of approximately 0.6-0.8 (mid-exponential phase).

  • Bioassay:

    • In a 96-well plate or in microcentrifuge tubes, combine 100 µL of the bioreporter culture with 100 µL of the C18-HSL standard or your unknown sample.

    • Include negative controls containing only the bioreporter culture and AB minimal medium (with the same final concentration of DMSO as the standards).

    • Incubate the plate or tubes at 28°C for 4-6 hours with shaking.

  • β-Galactosidase Assay (Miller Assay):

    • Measure the final OD₆₀₀ of each culture.

    • To 100 µL of each culture, add 900 µL of Z buffer.

    • Add 2 drops of 0.1% SDS and 4 drops of chloroform to each tube and vortex for 10 seconds to lyse the cells.

    • Pre-warm the tubes to 28°C for 5 minutes.

    • Start the reaction by adding 200 µL of ONPG solution (4 mg/mL in Z buffer).

    • Incubate at 28°C until a yellow color develops.

    • Stop the reaction by adding 500 µL of 1 M Na₂CO₃.

    • Record the reaction time.

    • Centrifuge the tubes to pellet cell debris.

    • Measure the absorbance of the supernatant at 420 nm (OD₄₂₀).

  • Calculation of Miller Units:

    • Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = (1000 × OD₄₂₀) / (OD₆₀₀ × time (min) × volume of culture (mL))

  • Data Analysis:

    • Plot the Miller Units versus the concentration of the C18-HSL standards to generate a standard curve.

    • Determine the concentration of C18-HSL in your unknown samples by interpolating their Miller Unit values on the standard curve.

Visualizations

C18_HSL_Signaling_Pathway cluster_cell Bioreporter Cell C18_HSL_in C18-HSL LuxR LuxR-type Receptor (inactive) C18_HSL_in->LuxR Binds to LuxR_active Activated LuxR-C18-HSL Complex LuxR->LuxR_active Conformational Change & Dimerization lux_box lux box promoter LuxR_active->lux_box Binds to reporter_gene Reporter Gene (e.g., lacZ) reporter_protein Reporter Protein (e.g., β-galactosidase) reporter_gene->reporter_protein Transcription & Translation signal Measurable Signal reporter_protein->signal Produces C18_HSL_out C18-HSL (extracellular) C18_HSL_out->C18_HSL_in Diffusion

Caption: LuxR-mediated signaling pathway for C18-HSL in a bioreporter cell.

Experimental_Workflow start Start prep_standards Prepare C18-HSL Standards & Samples start->prep_standards grow_bioreporter Grow Bioreporter Culture start->grow_bioreporter incubation Incubate Bioreporter with Standards/Samples prep_standards->incubation grow_bioreporter->incubation assay Perform β-Galactosidase Assay incubation->assay measure Measure Absorbance assay->measure calculate Calculate Miller Units measure->calculate analyze Generate Standard Curve & Analyze Results calculate->analyze end End analyze->end

References

overcoming solubility issues with N-Octadecanoyl-L-homoserine lactone in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Octadecanoyl-L-homoserine lactone (C18-HSL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with C18-HSL in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C18-HSL), and why is its solubility a concern?

A1: this compound (C18-HSL) is a long-chain N-acyl homoserine lactone (AHL) that acts as a quorum-sensing signal molecule in various Gram-negative bacteria.[1][2][3] Its long C18 acyl chain makes it highly lipophilic and consequently, practically insoluble in water and aqueous buffers.[3] This poor solubility presents a significant challenge for researchers conducting experiments in aqueous environments, such as cell culture-based assays, as it can lead to precipitation and inaccurate results.

Q2: What are the recommended solvents for preparing a stock solution of C18-HSL?

A2: C18-HSL is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are highly recommended for preparing stock solutions.[4][5][6][7] While it is also soluble in ethanol (B145695) and methanol, these are generally not advised as they have the potential to open the lactone ring, which would inactivate the molecule.[4][5][7][8]

Q3: I observed a precipitate in my cell culture medium after adding the C18-HSL stock solution. What is the likely cause?

A3: The most common reason for precipitation is "solvent shock."[9][10] This occurs when a concentrated stock solution of C18-HSL in an organic solvent (like DMSO) is rapidly diluted into the aqueous cell culture medium. The abrupt change in solvent polarity causes the hydrophobic C18-HSL to crash out of the solution. Other contributing factors can include the final concentration of C18-HSL exceeding its solubility limit in the medium, the temperature of the medium, and interactions with media components.[9][10][11][12]

Q4: What is the maximum concentration of DMSO that is safe for my cell cultures?

A4: The tolerance to DMSO varies between cell types. For most eukaryotic cell lines, it is advisable to keep the final concentration of DMSO at or below 0.5%, with ≤0.1% being ideal for sensitive cells.[9] For bacterial cultures, a final DMSO concentration of 1% or less is generally considered safe.[9] It is always recommended to include a vehicle control (medium with the same final concentration of DMSO without C18-HSL) in your experiments to account for any potential effects of the solvent.

Q5: How can I increase the solubility of C18-HSL in my aqueous experimental setup?

A5: Several methods can be employed to enhance the aqueous solubility of C18-HSL. These include:

  • Careful Dilution Technique: Preparing a high-concentration stock in DMSO and then performing a gradual, stepwise dilution into pre-warmed media while vortexing can help prevent precipitation.[9][10]

  • Use of Carrier Molecules: Bovine Serum Albumin (BSA) can be used to bind and transport the hydrophobic C18-HSL molecule in the aqueous solution.

  • Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have a hydrophobic inner cavity that can encapsulate C18-HSL, while the hydrophilic exterior allows the complex to dissolve in water.[13][14][15]

Troubleshooting Guide: C18-HSL Precipitation in Aqueous Solutions

Problem Potential Cause Recommended Solution
Immediate cloudiness or precipitate upon adding C18-HSL stock to media. Solvent Shock: Rapid change in polarity when diluting the DMSO stock into the aqueous medium.[9][10]Improve Dilution Technique: Pre-warm the medium to 37°C. Add the C18-HSL stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.[9][10]
High Final Concentration: The intended working concentration of C18-HSL is above its solubility limit in the medium.Reduce Final Concentration: Perform a dose-response experiment to determine the maximum soluble concentration of C18-HSL in your specific medium.
Low Temperature of Medium: Adding the stock solution to cold medium can decrease the solubility of C18-HSL.Pre-warm Medium: Always use medium that has been pre-warmed to the experimental temperature (e.g., 37°C).
Precipitate forms over time (hours to days) in the incubator. Media Instability: Changes in pH or degradation of media components over time can affect C18-HSL solubility.Prepare Fresh Solutions: Prepare working solutions of C18-HSL immediately before use. For longer experiments, consider replenishing the medium with freshly prepared C18-HSL solution.
Interaction with Media Components: C18-HSL may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[12]Use a Different Medium: If possible, test the solubility of C18-HSL in different basal media formulations.
Evaporation: Loss of water from the culture vessel can increase the concentration of all components, including C18-HSL, leading to precipitation.[11][12]Maintain Humidity: Ensure proper humidification in the incubator and use appropriate culture vessel caps (B75204) to minimize evaporation.
Inconsistent experimental results. Undissolved C18-HSL: The actual concentration of soluble C18-HSL is lower and more variable than the intended concentration due to partial precipitation.Confirm Solubilization: Before adding to your experiment, visually inspect the prepared working solution for any signs of precipitation. Consider filtering the final working solution through a 0.22 µm syringe filter to remove any undissolved particles.
Employ Solubilization Enhancers: Utilize carrier molecules like BSA or complexation with cyclodextrins to ensure C18-HSL remains in solution.

Quantitative Data Summary

Table 1: Solubility of Long-Chain N-Acyl Homoserine Lactones in Various Solvents

CompoundSolventSolubility (approx.)Reference
This compound (C18-HSL)Chloroform0.5 mg/mL[3]
N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL)DMSO~20 mg/mL[5]
Dimethylformamide (DMF)~20 mg/mL[5]
N-dodecanoyl-L-Homoserine lactone (C12-HSL)Chloroform~10 mg/mL[4]
DMSO~1 mg/mL[4]
Dimethylformamide (DMF)~1 mg/mL[4]
N-octanoyl-L-Homoserine lactone (C8-HSL)DMSO~20 mg/mL[6][8]
Dimethylformamide (DMF)~25 mg/mL[6]
1:2 DMSO:PBS (pH 7.2)~0.3 mg/mL[6][8]
N-hexanoyl-L-homoserine lactone (C6-HSL)DMSO~30 mg/mL[16]
Dimethylformamide (DMF)~30 mg/mL[16]
PBS (pH 7.2)~10 mg/mL[16]

Experimental Protocols

Protocol 1: Standard Preparation of C18-HSL Working Solution in Aqueous Medium

This protocol describes the standard method for preparing a working solution of C18-HSL by dilution from a DMSO stock.

Materials:

  • This compound (C18-HSL) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile aqueous medium (e.g., cell culture medium, buffer)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Under sterile conditions, accurately weigh a desired amount of C18-HSL powder.

    • Dissolve the C18-HSL in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Note: Gentle warming to 37°C may aid dissolution.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare the Working Solution:

    • Pre-warm the sterile aqueous medium to the desired experimental temperature (e.g., 37°C).

    • Calculate the volume of the C18-HSL stock solution required to achieve the final desired concentration in the medium. Ensure the final DMSO concentration remains below the tolerance level of your experimental system (ideally ≤0.5%).

    • Crucial Step: While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the C18-HSL stock solution dropwise. This gradual addition helps to prevent solvent shock and precipitation.

    • Visually inspect the final working solution for any signs of cloudiness or precipitate. If the solution is not clear, consider the troubleshooting options outlined above or use one of the enhanced solubilization protocols below.

    • Use the freshly prepared working solution immediately.

Protocol 2: Enhanced Solubilization of C18-HSL using Bovine Serum Albumin (BSA)

This protocol utilizes fatty acid-free BSA as a carrier to improve the solubility and delivery of C18-HSL in aqueous solutions.

Materials:

  • C18-HSL stock solution in DMSO (as prepared in Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile aqueous medium

  • Sterile tubes and pipette tips

Procedure:

  • Prepare a BSA-Containing Medium:

    • Dissolve fatty acid-free BSA in your sterile aqueous medium to a final concentration of 0.1-1% (w/v).

    • Sterile-filter the BSA-containing medium through a 0.22 µm filter.

  • Prepare the C18-HSL Working Solution:

    • Pre-warm the BSA-containing medium to 37°C.

    • While gently vortexing, slowly add the C18-HSL stock solution (in DMSO) to the pre-warmed BSA-containing medium to achieve the desired final concentration.

    • Incubate the mixture at 37°C for 15-30 minutes with gentle agitation to allow for the complexation of C18-HSL with BSA.

    • Visually inspect the solution for clarity before use.

Protocol 3: Solubilization of C18-HSL using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the use of HP-β-CD to form an inclusion complex with C18-HSL, thereby increasing its aqueous solubility.

Materials:

  • C18-HSL powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile aqueous medium

  • Sterile tubes and pipette tips

Procedure:

  • Prepare the HP-β-CD Solution:

    • Dissolve HP-β-CD in the sterile aqueous medium to create a stock solution (e.g., 10-20% w/v). The concentration can be optimized based on the required final concentration of C18-HSL.

  • Prepare the C18-HSL/HP-β-CD Complex:

    • Add the C18-HSL powder directly to the HP-β-CD solution.

    • Alternatively, a small volume of a concentrated C18-HSL stock in DMSO can be added to the HP-β-CD solution.

    • Incubate the mixture at 37°C for 1-2 hours with continuous shaking or stirring to facilitate the formation of the inclusion complex.

    • Sterile-filter the final solution through a 0.22 µm filter to remove any undissolved material.

    • The resulting clear solution can then be used in your experiments.

Visualizations

Signaling Pathway

Standard_Protocol_Workflow start Start prep_stock Prepare concentrated C18-HSL stock in DMSO start->prep_stock prewarm_medium Pre-warm aqueous medium to 37°C start->prewarm_medium dilute Add stock solution dropwise to medium while vortexing prep_stock->dilute prewarm_medium->dilute check Visually inspect for precipitation dilute->check clear Solution is clear check->clear Yes precipitate Precipitate observed check->precipitate No use Use in experiment clear->use troubleshoot Go to Troubleshooting Guide precipitate->troubleshoot Enhanced_Solubilization_Workflow start Start choose_method Choose solubilization method start->choose_method bsa_path BSA Carrier choose_method->bsa_path BSA cd_path Cyclodextrin Complexation choose_method->cd_path Cyclodextrin prep_bsa_medium Prepare 0.1-1% BSA in aqueous medium bsa_path->prep_bsa_medium add_stock_bsa Add C18-HSL stock (in DMSO) to BSA medium prep_bsa_medium->add_stock_bsa incubate_bsa Incubate 15-30 min at 37°C add_stock_bsa->incubate_bsa filter Sterile filter (0.22 µm) incubate_bsa->filter prep_cd_solution Prepare 10-20% HP-β-CD in aqueous medium cd_path->prep_cd_solution add_hsl_cd Add C18-HSL powder or DMSO stock to HP-β-CD solution prep_cd_solution->add_hsl_cd incubate_cd Incubate 1-2 hours at 37°C with shaking add_hsl_cd->incubate_cd incubate_cd->filter use Use in experiment filter->use

References

stability of N-Octadecanoyl-L-homoserine lactone in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Octadecanoyl-L-homoserine lactone (C18-HSL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of C18-HSL in various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid C18-HSL?

For long-term storage, solid this compound should be stored at -20°C.[1][2] Under these conditions, it is reported to be stable for at least two to four years.[1][2]

Q2: How should I prepare stock solutions of C18-HSL?

C18-HSL is soluble in organic solvents such as chloroform, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). Due to its long acyl chain, it is lipophilic and tends to localize in cellular environments with similar properties.[2] It is important to avoid using primary alcohols like ethanol (B145695) for creating stock solutions, as they have been shown to cause the opening of the lactone ring.

Q3: What are the primary factors that affect the stability of C18-HSL in solution?

The stability of C18-HSL, like other N-acyl-homoserine lactones (AHLs), is primarily influenced by three main factors:

  • pH: The lactone ring of C18-HSL is susceptible to hydrolysis, a process known as lactonolysis, which is significantly accelerated at alkaline pH.[3][4]

  • Temperature: Higher temperatures increase the rate of hydrolytic degradation of the lactone ring.[3][4]

  • Enzymatic Degradation: The presence of enzymes such as lactonases and acylases can lead to the rapid inactivation of C18-HSL. These enzymes are produced by various microorganisms and can be present in complex biological samples.

Q4: How does the acyl chain length of an AHL affect its stability?

Generally, a longer acyl side chain increases the stability of the AHL molecule.[3][4] This is because longer chains are more electron-donating, which makes the lactone ring less susceptible to nucleophilic attack and subsequent hydrolysis. Therefore, C18-HSL is expected to be more stable than AHLs with shorter acyl chains under the same pH and temperature conditions.[3][4]

Q5: Is there quantitative data available on the stability of C18-HSL?

Troubleshooting Guide

Issue 1: Inconsistent or no biological activity observed in my experiments.

  • Possible Cause 1: Degradation of C18-HSL in alkaline media.

    • Troubleshooting: Check the pH of your experimental medium. If it is neutral to alkaline (pH > 7), the C18-HSL may be undergoing hydrolysis. Consider buffering your medium to a slightly acidic pH (pH 6.0-6.5) if your experimental system allows. It has been shown that acidification of the growth media can reverse lactonolysis.[3][4]

  • Possible Cause 2: High incubation temperatures.

    • Troubleshooting: If your experiment requires incubation at elevated temperatures (e.g., 37°C or higher), be aware that this will accelerate the degradation of C18-HSL.[3][4] For longer incubation times, you may need to replenish the C18-HSL at regular intervals. Whenever possible, perform experiments at lower temperatures to enhance stability.

  • Possible Cause 3: Enzymatic degradation in biological samples.

    • Troubleshooting: If you are working with cell cultures or other biological matrices, consider the possibility of enzymatic degradation by lactonases or acylases. You can test for this by incubating C18-HSL in your cell-free supernatant and then testing its biological activity. If degradation is suspected, you may need to use purified enzyme inhibitors or a fresh supply of C18-HSL for your experiments.

  • Possible Cause 4: Improper storage of stock solutions.

    • Troubleshooting: Ensure your C18-HSL stock solutions are stored at -20°C or lower in an appropriate solvent (e.g., DMSO, chloroform). Avoid repeated freeze-thaw cycles.

Issue 2: Precipitate formation when adding C18-HSL to aqueous media.

  • Possible Cause: Low solubility of C18-HSL in aqueous solutions.

    • Troubleshooting: C18-HSL is a lipophilic molecule with limited solubility in water. When preparing working solutions in aqueous buffers or media, it is crucial to first dissolve the C18-HSL in a small amount of a water-miscible organic solvent like DMSO and then dilute it into the aqueous phase with vigorous vortexing. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

Data on AHL Stability

While specific data for C18-HSL is limited, the following table summarizes the stability of other AHLs with varying acyl chain lengths at different temperatures. This data illustrates that longer acyl chains generally lead to greater stability. Given its C18 chain, this compound is expected to be more stable than the examples provided.

N-Acyl-Homoserine LactoneAcyl Chain LengthTemperature (°C)Relative Rate of Hydrolysis (Arbitrary Units)Reference
N-Butanoyl-L-homoserine lactone (C4-HSL)C422Higher[3]
N-Hexanoyl-L-homoserine lactone (C6-HSL)C622Intermediate[3]
N-Octanoyl-L-homoserine lactone (C8-HSL)C822Lower[3]
N-Butanoyl-L-homoserine lactone (C4-HSL)C437Much Higher[3]
N-Hexanoyl-L-homoserine lactone (C6-HSL)C637Higher[3]
N-Octanoyl-L-homoserine lactone (C8-HSL)C837Lower[3]

Experimental Protocols

Protocol for Assessing the Stability of C18-HSL via HPLC

This protocol provides a general framework for determining the stability of C18-HSL under specific experimental conditions.

  • Preparation of C18-HSL Stock Solution:

    • Accurately weigh a known amount of solid C18-HSL.

    • Dissolve it in an appropriate solvent (e.g., HPLC-grade methanol (B129727) or acetonitrile) to a final concentration of 5 mM. Store this stock solution at -20°C.

  • Incubation under Experimental Conditions:

    • Prepare your test solutions (e.g., different buffers, culture media) with the desired pH and other components.

    • Add the C18-HSL stock solution to your test solutions to achieve the desired final concentration (e.g., 50 µM).

    • Incubate the samples at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Sample Collection and Quenching:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • To stop the degradation reaction, immediately add an equal volume of ice-cold acetonitrile (B52724). This will precipitate proteins and halt enzymatic activity.

  • Sample Preparation for HPLC:

    • Vortex the quenched sample briefly and then centrifuge at high speed (e.g., 14,000 x g) for 5-10 minutes to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Use a C18 reverse-phase HPLC column.

    • Set the UV detector to 205 nm.

    • A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid. For example, start with a lower concentration of acetonitrile and gradually increase it over the run to elute the C18-HSL.

    • Inject a standard solution of C18-HSL to determine its retention time.

    • Analyze the experimental samples and quantify the peak area corresponding to C18-HSL at each time point.

  • Data Analysis:

    • Plot the concentration or peak area of C18-HSL as a function of time for each condition.

    • From this data, you can calculate the degradation rate and the half-life of C18-HSL under your specific experimental conditions.

Visualizations

AHL_Degradation_Pathway cluster_hydrolysis Lactonolysis cluster_deacylation Deacylation C18_HSL N-Octadecanoyl-L- homoserine lactone (Active) Hydrolyzed_HSL N-Octadecanoyl-L-homoserine (Inactive) C18_HSL->Hydrolyzed_HSL Hydrolysis of lactone ring Deacylated_HSL L-homoserine lactone + Octadecanoic acid (Inactive) C18_HSL->Deacylated_HSL Hydrolysis of amide bond Alkaline_pH Alkaline pH High_Temp High Temperature Lactonase Lactonase Enzyme Acylase Acylase Enzyme

Caption: Degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Stock Prepare C18-HSL Stock Solution Incubate Incubate at Desired Temperature(s) Prep_Stock->Incubate Prep_Media Prepare Experimental Media/Buffers Prep_Media->Incubate Sample Collect Samples at Time Points Incubate->Sample Quench Quench Reaction (e.g., with Acetonitrile) Sample->Quench Centrifuge Centrifuge to Remove Precipitate Quench->Centrifuge HPLC Analyze by HPLC Centrifuge->HPLC Analyze_Data Calculate Degradation Rate and Half-life HPLC->Analyze_Data

References

preventing degradation of N-Octadecanoyl-L-homoserine lactone during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of N-Octadecanoyl-L-homoserine lactone (C18-HSL) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of C18-HSL degradation in experimental settings?

A1: The primary cause of C18-HSL degradation is the hydrolysis of its homoserine lactone ring, a process known as lactonolysis. This chemical breakdown is significantly influenced by the pH and temperature of the solution.

Q2: How does pH affect the stability of C18-HSL?

A2: C18-HSL is most stable in acidic to neutral conditions (pH < 7). As the pH becomes more alkaline (pH > 7), the rate of lactonolysis increases substantially, leading to the opening of the lactone ring and inactivation of the molecule.[1][2] For sensitive experiments, maintaining a pH between 6.0 and 7.0 is recommended.

Q3: What is the role of temperature in C18-HSL degradation?

A3: Elevated temperatures accelerate the rate of lactonolysis.[1][2] It is crucial to keep C18-HSL solutions, especially stock solutions, at low temperatures to maintain their integrity. Long-term storage should be at -20°C or lower.

Q4: How does the acyl chain length of N-acyl-homoserine lactones (AHLs) influence their stability?

A4: AHLs with longer acyl side chains, such as C18-HSL, are generally more stable and less susceptible to lactonolysis compared to those with shorter acyl chains (e.g., C4-HSL or C6-HSL).[1][2] The longer chain in C18-HSL offers some protection against spontaneous degradation.

Q5: What is the recommended method for storing C18-HSL?

A5: For long-term storage, C18-HSL should be kept as a solid or in a suitable organic solvent at -20°C, where it can be stable for at least two to four years. It is advisable to protect it from light and moisture.

Q6: Which solvents are recommended for preparing C18-HSL stock solutions?

A6: C18-HSL is soluble in a variety of organic solvents, including chloroform, methanol (B129727), ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). However, caution is advised when using primary alcohols like ethanol for long-term storage of stock solutions, as they have been reported to potentially cause the opening of the lactone ring. For most biological experiments, DMSO is a commonly used and effective solvent.

Q7: Can I prepare aqueous solutions of C18-HSL?

A7: C18-HSL is poorly soluble in water. While it is possible to prepare aqueous solutions by diluting a concentrated stock solution in an organic solvent, it is recommended to prepare these solutions fresh for each experiment and not to store them for more than a day. The final concentration of the organic solvent should be kept to a minimum to avoid any unintended effects on the experimental system.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or no biological activity of C18-HSL Degradation of C18-HSL due to improper storage or handling.- Ensure C18-HSL is stored at -20°C as a solid or in a suitable organic solvent. - Prepare fresh working solutions for each experiment. - Verify the pH of your experimental medium is not alkaline.
Inaccurate concentration of the stock solution.- Re-dissolve a fresh aliquot of C18-HSL to prepare a new stock solution. - If possible, verify the concentration using analytical methods like HPLC.
Precipitation of C18-HSL in aqueous media Low solubility of C18-HSL in aqueous solutions.- Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility, but not high enough to affect the experiment. - Consider using a carrier molecule or a different solvent system if precipitation persists.
Variability in results between experiments Degradation of C18-HSL in the experimental medium over time.- Standardize the incubation time of C18-HSL in your experimental setup. - For long-term experiments, consider replenishing the C18-HSL at regular intervals.
Presence of AHL-degrading enzymes in the experimental system (e.g., from bacteria).- If working with live organisms, be aware that they may produce enzymes like lactonases or acylases that can degrade C18-HSL.[3] - Use sterile-filtered media and aseptic techniques to minimize microbial contamination.

Data Presentation

Table 1: Factors Influencing the Stability of N-Acyl-Homoserine Lactones (AHLs)

Factor Effect on Stability Recommendation for C18-HSL
pH Stability decreases significantly at alkaline pH (>7).Maintain experimental conditions at a pH of 7 or below.
Temperature Higher temperatures increase the rate of degradation.Store stock solutions at -20°C and avoid prolonged exposure of working solutions to high temperatures.
Acyl Chain Length Longer chains (like C18) are more stable than shorter chains.C18-HSL is inherently more stable than many other AHLs, but still requires careful handling.
Solvent Primary alcohols may promote lactone ring opening over time. Aqueous solutions are unstable.Use solvents like DMSO for stock solutions. Prepare aqueous working solutions fresh.

Experimental Protocols

Protocol for Preparation of C18-HSL Stock and Working Solutions
  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Sterile aqueous buffer or cell culture medium (pH ≤ 7.0)

  • Preparation of Stock Solution (e.g., 10 mM): a. Allow the solid C18-HSL to equilibrate to room temperature before opening to prevent condensation. b. Weigh the required amount of C18-HSL in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 10 mM, add the corresponding volume of DMSO to the weighed C18-HSL). d. Vortex thoroughly until the solid is completely dissolved. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C, protected from light.

  • Preparation of Working Solution: a. Thaw a single aliquot of the C18-HSL stock solution at room temperature. b. Dilute the stock solution to the final desired concentration in the appropriate sterile aqueous buffer or cell culture medium. Ensure the pH of the final medium is not alkaline. c. Mix well by gentle vortexing or pipetting. d. Use the working solution immediately after preparation. Do not store aqueous working solutions.

Protocol for Assessing C18-HSL Stability by HPLC
  • Objective: To quantify the degradation of C18-HSL over time under specific experimental conditions (e.g., in a particular cell culture medium at 37°C).

  • Methodology: a. Prepare a fresh working solution of C18-HSL in the desired medium at a known concentration. b. Immediately take a sample for the t=0 time point and store it at -20°C until analysis. c. Incubate the remaining solution under the desired experimental conditions (e.g., 37°C). d. At various time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots of the solution and immediately freeze them at -20°C to halt any further degradation. e. For analysis, extract the C18-HSL from the samples using an equal volume of acidified ethyl acetate. Vortex vigorously and centrifuge to separate the phases. f. Carefully collect the organic (upper) phase and evaporate it to dryness under a gentle stream of nitrogen. g. Reconstitute the dried extract in a suitable solvent for HPLC analysis (e.g., methanol or acetonitrile). h. Analyze the samples by reverse-phase HPLC (C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid).[4] i. Detect C18-HSL using a mass spectrometer (LC-MS) for high specificity and sensitivity. j. Quantify the peak area of C18-HSL at each time point and compare it to the t=0 sample to determine the percentage of degradation over time.

Mandatory Visualizations

G cluster_conditions Degradation Factors C18_HSL This compound (Active) Hydrolyzed_C18_HSL N-Octadecanoyl-L-homoserine (Inactive) C18_HSL->Hydrolyzed_C18_HSL Lactonolysis (Ring Opening) pH Alkaline pH (>7) pH->C18_HSL Temp Elevated Temperature Temp->C18_HSL

Caption: C18-HSL degradation pathway via pH and temperature-dependent lactonolysis.

G Start Experiment Shows No/Low C18-HSL Activity Check_Storage Verify C18-HSL Storage (-20°C, protected from light)? Start->Check_Storage Check_Prep Review Solution Preparation (Fresh, correct solvent, pH neutral)? Check_Storage->Check_Prep Yes Remake_Stock Prepare Fresh Stock Solution Check_Storage->Remake_Stock No Check_Medium Assess Experimental Medium (pH, potential degrading enzymes)? Check_Prep->Check_Medium Yes Check_Prep->Remake_Stock No Check_Conc Confirm Stock Concentration Check_Conc->Remake_Stock No Run_Control Run Positive Control with Freshly Prepared C18-HSL Check_Conc->Run_Control Yes Check_Medium->Check_Conc Yes Adjust_Medium Adjust Medium pH / Use Sterile Medium Check_Medium->Adjust_Medium No Remake_Stock->Run_Control Adjust_Medium->Run_Control End Problem Resolved Run_Control->End

Caption: Troubleshooting workflow for unexpected C18-HSL experimental results.

References

Technical Support Center: Enhancing the Sensitivity of N-Octadecanoyl-L-homoserine Lactone (C18-HSL) Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of N-Octadecanoyl-L-homoserine lactone (C18-HSL). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the sensitivity and reliability of your C18-HSL detection experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Biosensor Assays

Question: Why is my biosensor not showing any response to my sample suspected of containing C18-HSL?

Answer: There are several potential reasons for a lack of biosensor response:

  • Low Concentration: The concentration of C18-HSL in your sample may be below the detection limit of the biosensor.[1] Consider concentrating your sample before the assay.

  • Inhibitory Compounds: Your sample may contain compounds that inhibit the growth of the biosensor or interfere with the signaling pathway.

  • Incorrect Biosensor: Ensure you are using a biosensor sensitive to long-chain AHLs like C18-HSL. A highly sensitive option is a biosensor based on the SinI/R system of Sinorhizobium meliloti.[2][3] Agrobacterium tumefaciens KYC55 can also detect a broad range of AHLs, including some long-chain ones.[4]

  • Degradation of C18-HSL: The C18-HSL in your sample may have degraded due to improper storage or handling. Store extracts at -20°C.

Question: My Agrobacterium tumefaciens KYC55 biosensor is turning blue in the control plate without any added C18-HSL. What should I do?

Answer: This "auto-activation" can be due to a few factors. First, ensure there is no cross-contamination with AHL-producing bacteria. It is recommended to re-streak the A. tumefaciens KYC55 strain from a glycerol (B35011) stock to obtain single colonies and start a fresh culture for the assay. If the problem persists, there might be a spontaneous mutation in the reporter system, though this is less likely.

Question: The agar (B569324) overlay for my TLC-biosensor assay is detaching from the TLC plate. How can I prevent this?

Answer: This is a common issue. To prevent the agar from detaching, ensure the TLC plate is completely dry after development and before applying the overlay. Pour the agar overlay gently and at a temperature that is warm enough to be liquid but not hot enough to damage the TLC plate's silica (B1680970) layer. Using a jig designed to hold the plate and create a uniform layer can also be beneficial.

HPLC-MS/MS Analysis

Question: I am observing a high background signal or "noise" in my HPLC-MS/MS chromatogram. What can I do to reduce it?

Answer: High background noise can obscure your C18-HSL peak. Here are some steps to reduce it:

  • Sample Purity: Ensure your sample is as clean as possible. Use a robust extraction and purification method, such as solid-phase extraction (SPE), to remove interfering compounds.

  • Mobile Phase Quality: Use high-purity solvents and additives (e.g., formic acid, ammonium (B1175870) acetate) for your mobile phase.

  • System Contamination: Clean the mass spectrometer's ion source. Run blank injections between samples to identify and mitigate carryover.

  • Detector Settings: Optimize the detector settings, such as the declustering potential and collision energy, to be specific for C18-HSL.

Question: My C18-HSL peak is broad or tailing. How can I improve the peak shape?

Answer: Poor peak shape can affect quantification. Consider the following:

  • Column Choice: Ensure you are using an appropriate column, such as a C18 reversed-phase column, which is suitable for hydrophobic molecules like C18-HSL.

  • Mobile Phase Composition: Adjust the mobile phase composition. A gradient elution from a lower to a higher organic solvent concentration (e.g., acetonitrile (B52724) or methanol) can improve peak shape.

  • Flow Rate: Optimize the flow rate. A lower flow rate can sometimes lead to sharper peaks.

  • Sample Solvent: Dissolve your sample in a solvent that is weaker than or compatible with the initial mobile phase.

Question: I am not detecting any C18-HSL, even though I expect it to be in my sample. What could be the problem?

Answer: If you are confident C18-HSL is present, consider these points:

  • Ionization Mode: Ensure you are using the correct ionization mode. For AHLs, positive electrospray ionization (ESI+) is typically used.

  • Mass Spectrometer Parameters: Verify that the precursor and product ions for C18-HSL are correctly set in your method. For C18-HSL ([M+H]⁺ = 368.3), a common product ion is m/z 102, which corresponds to the homoserine lactone ring.

  • Extraction Efficiency: Your extraction protocol may not be efficient for the long-chain, hydrophobic C18-HSL. Ensure your extraction solvent (e.g., ethyl acetate) is appropriate and that the procedure is optimized.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting C18-HSL?

A1: Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) is generally the most sensitive and specific method for detecting and quantifying C18-HSL, with detection limits in the nanomolar to picomolar range.[5] However, specialized biosensors, such as those derived from Sinorhizobium meliloti, can also offer exquisite sensitivity for long-chain AHLs like C18-HSL.[2][3]

Q2: How can I extract C18-HSL from a bacterial culture?

A2: A common method is liquid-liquid extraction using an organic solvent like ethyl acetate (B1210297). Due to the hydrophobic nature of C18-HSL, it is often recommended to extract the whole culture (cells and supernatant).[3] For cleaner samples, solid-phase extraction (SPE) with a C18 cartridge can be used for purification.

Q3: Which biosensor is best for detecting C18-HSL?

A3: Biosensors based on the SinI/R system of Sinorhizobium meliloti are specifically adapted to detect long-chain AHLs and are therefore highly suitable for C18-HSL.[2][3] While broadly specific biosensors like Agrobacterium tumefaciens KYC55 can detect a range of AHLs, they may be less sensitive to very long-chain variants compared to specialized biosensors. Chromobacterium violaceum CV026 is generally used for short-chain AHLs and is not ideal for C18-HSL detection.[4]

Q4: What are the key considerations for developing a quantitative HPLC-MS/MS assay for C18-HSL?

A4: For a quantitative assay, it is crucial to:

  • Use a stable isotope-labeled internal standard if available to account for matrix effects and variations in instrument response.

  • Develop a calibration curve using a certified C18-HSL standard.

  • Optimize MS/MS parameters (precursor/product ions, collision energy, etc.) for maximum sensitivity and specificity.

  • Validate the method for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).

Q5: How does the structure of C18-HSL affect its detection?

A5: C18-HSL has a long, hydrophobic acyl chain. This makes it less water-soluble and more prone to localizing in cellular membranes compared to short-chain AHLs.[3] This property must be considered during sample preparation, extraction, and chromatographic separation. Its high molecular weight also influences its fragmentation pattern in mass spectrometry.

Data Presentation

Table 1: Comparison of Limits of Detection (LOD) for C18-HSL using various methods.

Detection MethodBiosensor/InstrumentLimit of Detection (LOD)Reference
UHPLC-HRMSQ-Exactive Focus10.48 nmol·L⁻¹[5]
BiosensorPseudomonas putida F117Not Detected[5]
BiosensorEscherichia coli MT102Not Detected[5]
BiosensorChromobacterium violaceum CV026Not Detected[5]
BiosensorSinorhizobium meliloti (sinI::lacZ)High sensitivity (specific value not stated)[2][3]

Experimental Protocols

Protocol 1: Extraction of C18-HSL from Bacterial Culture

This protocol is adapted for the extraction of long-chain AHLs like C18-HSL.

  • Culture Growth: Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density (typically stationary phase for maximum AHL production).

  • Solvent Extraction:

    • For a 100 mL culture, add an equal volume of acidified ethyl acetate (0.1% v/v glacial acetic acid).

    • Agitate vigorously for at least 1 hour at room temperature.

    • Separate the organic (upper) phase from the aqueous phase using a separatory funnel.

    • Repeat the extraction of the aqueous phase with another volume of acidified ethyl acetate.

  • Drying and Reconstitution:

    • Combine the organic phases and evaporate to dryness using a rotary evaporator or a stream of nitrogen.

    • Resuspend the dried extract in a small volume (e.g., 200 µL) of a suitable solvent for your downstream analysis (e.g., methanol (B129727) for TLC, or mobile phase for HPLC).

    • Store the extract at -20°C until use.

Protocol 2: Thin-Layer Chromatography (TLC) with Biosensor Overlay

This method allows for the separation and qualitative detection of C18-HSL.

  • TLC Plate Preparation: Use a C18 reversed-phase TLC plate.

  • Spotting: Spot 2-5 µL of your C18-HSL extract and a C18-HSL standard onto the plate. Allow the spots to dry completely.

  • Development: Develop the TLC plate in a chamber with a mobile phase of 60:40 (v/v) methanol:water. Allow the solvent front to move up the plate.

  • Drying: After development, remove the plate and allow it to dry completely in a fume hood.

  • Biosensor Overlay:

    • Prepare a molten soft agar (e.g., 0.7% agar in LB medium) and cool it to approximately 45-50°C.

    • Inoculate the molten agar with an overnight culture of a suitable biosensor (e.g., S. meliloti sinI::lacZ or A. tumefaciens KYC55). If using a lacZ-based reporter, include X-gal in the agar.

    • Gently pour the inoculated agar over the surface of the dried TLC plate to create a thin, even layer.

  • Incubation and Visualization:

    • Allow the agar to solidify.

    • Incubate the plate at the optimal growth temperature for the biosensor (e.g., 28-30°C) for 18-24 hours.

    • The presence of C18-HSL will be indicated by a colored spot (e.g., blue for a lacZ reporter with X-gal) on the TLC plate corresponding to the location of the separated C18-HSL.

Protocol 3: HPLC-MS/MS Analysis of C18-HSL

This protocol provides a general framework for the quantitative detection of C18-HSL. Instrument parameters should be optimized for your specific system.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the hydrophobic C18-HSL. For example: 0-2 min, 5% B; 2-10 min, ramp to 95% B; 10-12 min, hold at 95% B; 12-12.1 min, return to 5% B; 12.1-15 min, re-equilibrate at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

    • Precursor Ion (Q1): m/z 368.3 ([M+H]⁺ for C18-HSL).

    • Product Ion (Q3): A common and characteristic product ion for AHLs is m/z 102.055, corresponding to the homoserine lactone ring.[1] Other product ions can be used for confirmation.

    • Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) to maximize the signal for the selected precursor-to-product ion transition.

Mandatory Visualizations

QuorumSensingPathway cluster_cell Bacterial Cell LuxI_Synthase LuxI-type Synthase (e.g., SinI) C18_HSL_intra C18-HSL LuxI_Synthase->C18_HSL_intra LuxR_Receptor LuxR-type Receptor (e.g., SinR) Gene_Expression Target Gene Expression LuxR_Receptor->Gene_Expression Activation Precursor Precursor Molecules Precursor->LuxI_Synthase Synthesis C18_HSL_extra C18-HSL C18_HSL_intra->C18_HSL_extra Diffusion/ Transport C18_HSL_extra->LuxR_Receptor Binding ExperimentalWorkflow Start Start: Bacterial Culture Extraction C18-HSL Extraction (e.g., Liquid-Liquid Extraction) Start->Extraction Purification Optional: Purification (e.g., SPE) Extraction->Purification Detection Detection Method Purification->Detection Biosensor Biosensor Assay (e.g., TLC Overlay) Detection->Biosensor Qualitative MS HPLC-MS/MS Analysis Detection->MS Quantitative Data_Analysis_Bio Qualitative Analysis (e.g., Spot Visualization) Biosensor->Data_Analysis_Bio Data_Analysis_MS Quantitative Analysis (e.g., Peak Integration) MS->Data_Analysis_MS End End: Results Data_Analysis_Bio->End Data_Analysis_MS->End TroubleshootingBiosensor Start No biosensor response? Check_Concentration Is C18-HSL concentration above LOD? Start->Check_Concentration Concentrate Concentrate sample Check_Concentration->Concentrate No Check_Biosensor Is the biosensor appropriate for long-chain AHLs? Check_Concentration->Check_Biosensor Yes Concentrate->Check_Biosensor Select_Biosensor Use S. meliloti or A. tumefaciens biosensor Check_Biosensor->Select_Biosensor No Check_Inhibition Is there evidence of inhibitory compounds? Check_Biosensor->Check_Inhibition Yes Select_Biosensor->Check_Inhibition Purify_Sample Purify sample (e.g., SPE) Check_Inhibition->Purify_Sample Yes Contact_Support Further investigation needed Check_Inhibition->Contact_Support No Success Problem Solved Purify_Sample->Success

References

Technical Support Center: Quantification of N-Octadecanoyl-L-homoserine lactone (C18-HSL)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guidance, and frequently asked questions for the accurate quantification of N-Octadecanoyl-L-homoserine lactone (C18-HSL) in complex samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound (C18-HSL)? A1: this compound (C18-HSL) is a type of N-acyl homoserine lactone (AHL). AHLs are signaling molecules used by many Gram-negative bacteria in a process called quorum sensing to coordinate gene expression in response to cell population density.[1][2] C18-HSL is characterized by an 18-carbon acyl side chain, making it one of the more hydrophobic, long-chain AHLs.[2] These hydrophobic AHLs tend to be localized in the lipophilic environments of bacterial cells and may be transported via efflux pumps or outer membrane vesicles.[2]

Q2: Why is quantifying C18-HSL in complex samples challenging? A2: Quantifying C18-HSL is challenging due to its low abundance in biological and environmental samples, its hydrophobic nature, and the presence of interfering compounds in complex matrices (e.g., plasma, soil, culture media). These interferences can cause "matrix effects," leading to ion suppression or enhancement in the mass spectrometer, which affects the accuracy and reproducibility of quantification.[3][4][5]

Q3: How stable is C18-HSL during sample preparation and storage? A3: Like other AHLs, C18-HSL is susceptible to degradation, primarily through pH-dependent lactonolysis, where the homoserine lactone ring is hydrolyzed.[6] This reaction is accelerated under alkaline conditions (pH > 7).[6] Enzymatic degradation by bacterial enzymes like acylases or lactonases can also occur.[6][7] To prevent degradation, samples should be flash-frozen immediately after collection, stored at -20°C or lower, and processed at a low temperature and acidic to neutral pH.[1][7]

Q4: What is the recommended analytical technique for C18-HSL quantification? A4: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the preferred method for the specific and sensitive quantification of C18-HSL and other AHLs from complex biological samples.[8][9] This technique offers excellent selectivity through chromatographic separation and mass-based detection.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of C18-HSL.

Q: I am observing low or no recovery of C18-HSL after sample extraction. What are the possible causes and solutions? A: Low recovery is a frequent problem. Here are the likely causes and how to address them:

  • Cause 1: Inefficient Extraction. C18-HSL is highly hydrophobic and may be strongly bound to proteins or lipids in the matrix.

    • Solution: Ensure your extraction solvent is appropriate. Liquid-liquid extraction with a non-polar solvent like ethyl acetate (B1210297) (acidified to preserve the lactone ring) is common. For solid-phase extraction (SPE), ensure the C18 cartridge is properly conditioned and that the elution solvent is strong enough (e.g., high percentage of acetonitrile (B52724) or methanol) to desorb the analyte.[11]

  • Cause 2: Analyte Degradation. The lactone ring of C18-HSL can be hydrolyzed, especially at high pH.

    • Solution: Maintain a pH below 7 throughout the extraction process. Acidifying solvents with 0.1% formic acid can help.[12] Avoid prolonged exposure to room temperature and process samples on ice.[1]

  • Cause 3: Incomplete Elution from SPE Cartridge. The analyte may be irreversibly bound to the sorbent.

    • Solution: Review your SPE protocol. Ensure the elution solvent volume is sufficient and its composition is optimized. Eluting with two smaller aliquots of solvent can be more effective than one large volume.[13]

Q: My C18-HSL signal shows significant ion suppression in the mass spectrometer. How can I mitigate this? A: Ion suppression, a type of matrix effect, occurs when co-eluting matrix components interfere with the ionization of the target analyte.[3][5]

  • Strategy 1: Improve Chromatographic Separation.

    • Solution: Optimize your LC gradient to better separate C18-HSL from interfering compounds. Using a column with a different selectivity (e.g., a different C18 phase or a phenyl-hexyl column) can also resolve the issue.[14] A longer run time or a shallower gradient around the elution time of C18-HSL can improve resolution.

  • Strategy 2: Enhance Sample Cleanup.

    • Solution: Refine your sample preparation protocol. If using SPE, add a wash step with a solvent that is strong enough to remove interferences but weak enough to leave C18-HSL on the cartridge. A combination of sorbents like C18 and a primary secondary amine (PSA) can be used for defatting samples.[3]

  • Strategy 3: Use a Stable Isotope-Labeled Internal Standard.

    • Solution: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard (e.g., D2- or 13C-labeled C18-HSL).[4] The SIL standard will co-elute and experience the same matrix effects as the analyte, allowing for accurate correction during data processing.

  • Strategy 4: Dilute the Sample.

    • Solution: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[5]

Q: My calibration curve for C18-HSL is not linear. What should I do? A: Non-linearity can stem from several sources.

  • Cause 1: Matrix Effects. If using standards prepared in a clean solvent, matrix effects in your samples can cause a non-linear response.

    • Solution: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples (matrix-matched calibration).[15] This ensures that the standards experience similar matrix effects as the samples.

  • Cause 2: Detector Saturation. At high concentrations, the MS detector can become saturated, leading to a plateau in the response.

    • Solution: Extend the concentration range of your calibration curve to lower levels or dilute samples that fall in the non-linear upper range of the curve.

  • Cause 3: Analyte Adsorption. C18-HSL can adsorb to plasticware.

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and solving common issues during C18-HSL quantification.

Troubleshooting_Workflow start Problem Encountered low_recovery Low or No Recovery start->low_recovery Analyte Signal Too Low ion_suppression High Signal Variability / Ion Suppression start->ion_suppression Inconsistent Results bad_peak Poor Peak Shape (Tailing/Fronting) start->bad_peak Bad Chromatography check_extraction Review Extraction Protocol - Correct solvent? - pH acidic? low_recovery->check_extraction improve_chrom Optimize LC Separation - Adjust gradient? - Try different column? ion_suppression->improve_chrom check_column Check Column Health - High backpressure? - Void in packing? bad_peak->check_column check_spe Review SPE Method - Proper conditioning? - Elution solvent strong enough? check_extraction->check_spe Extraction OK check_degradation Assess Analyte Degradation - Keep samples cold? - Minimize processing time? check_spe->check_degradation SPE OK improve_cleanup Enhance Sample Cleanup - Add SPE wash step? - Use different sorbent? improve_chrom->improve_cleanup Still suppressed use_is Use Stable Isotope-Labeled Internal Standard improve_cleanup->use_is Still suppressed dilute_sample Dilute Sample Extract use_is->dilute_sample SIL-IS not available check_mobile_phase Check Mobile Phase - pH appropriate? - Freshly prepared? check_column->check_mobile_phase Column OK check_adsorption Investigate Adsorption - Use polypropylene vials? - Add modifier to mobile phase? check_mobile_phase->check_adsorption Mobile Phase OK

Caption: Troubleshooting decision tree for C18-HSL analysis.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of C18-HSL from Liquid Samples

This protocol is a general guideline for extracting C18-HSL from liquid matrices like bacterial culture supernatants or plasma using a C18 SPE cartridge.

Materials:

  • C18 SPE Cartridges (e.g., 50-100 mg/1 mL)[11]

  • SPE Vacuum Manifold

  • Solvents: Methanol (MeOH), Acetonitrile (ACN), Water (LC-MS Grade), Formic Acid (FA) or Trifluoroacetic Acid (TFA)[11]

  • Sample adjusted to pH < 4 with FA or TFA[11]

Methodology:

  • Conditioning: Pass 3 mL of Conditioning Solution (90% MeOH / 10% Water / 0.1% TFA) through the C18 cartridge. Do not allow the sorbent to dry.[11]

  • Equilibration: Pass 2 mL of Equilibration Solution (0.1% TFA in Water) through the cartridge. Do not allow the sorbent to dry.[11]

  • Sample Loading: Slowly load up to 1 mL of the pre-treated sample onto the cartridge at a flow rate of approximately 1 drop per second.[11]

  • Washing (Desalting): Pass 1 mL of Desalting Solution (5% MeOH / 95% Water / 0.1% TFA) through the cartridge to remove salts and polar impurities.[11]

  • Elution: Elute the C18-HSL from the cartridge by slowly passing 1 mL of Elution Solution (e.g., 80% ACN / 20% Water / 0.1% FA) into a clean collection tube. Using a higher percentage of organic solvent ensures the elution of the hydrophobic C18-HSL.

  • Dry Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of C18-HSL

This protocol provides typical parameters for C18-HSL analysis on a C18 reversed-phase column.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[14]

  • Mobile Phase A: Water with 0.1% Formic Acid.[14][16]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[14][16]

  • Flow Rate: 0.4 mL/min.[16]

  • Column Temperature: 40°C.[14]

  • Injection Volume: 5 µL.[14]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    2.0 98
    5.0 98
    5.1 40

    | 8.0 | 40 |

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): m/z 368.6 (for [M+H]⁺ of C18-HSL)

  • Product Ion (Q3): m/z 102.1 (characteristic fragment of the homoserine lactone ring)

  • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the specific instrument manufacturer's recommendations.[17]

Experimental Workflow Diagram

This diagram illustrates the complete process from sample collection to data analysis for C18-HSL quantification.

Experimental_Workflow sample_collection 1. Sample Collection (e.g., Bacterial Culture, Plasma) sample_prep 2. Sample Pre-treatment - Spike Internal Standard - Acidify to pH < 4 sample_collection->sample_prep spe_extraction 3. Solid-Phase Extraction (SPE) - Condition -> Equilibrate - Load -> Wash -> Elute sample_prep->spe_extraction dry_reconstitute 4. Dry Down & Reconstitution - Evaporate solvent - Reconstitute in mobile phase spe_extraction->dry_reconstitute lcms_analysis 5. LC-MS/MS Analysis - Inject sample - Chromatographic separation - MS/MS detection (MRM) dry_reconstitute->lcms_analysis data_processing 6. Data Processing - Peak integration - Calibration curve fitting - Concentration calculation lcms_analysis->data_processing final_result Final C18-HSL Concentration data_processing->final_result

Caption: Workflow for C18-HSL quantification.

Quantitative Data Summary

The following tables summarize typical quantitative data for C18-HSL analysis. Values can vary significantly based on the matrix, extraction method, and instrument sensitivity.

Table 1: Typical SPE Recovery and Matrix Effects for C18-HSL

Sample Matrix Extraction Method Approximate Recovery (%) Matrix Effect (%)
Bacterial Supernatant LLE (Ethyl Acetate) 85 - 105% -15 to +5 (Ion Suppression)
Rat Plasma SPE (C18) 80 - 95% -30 to -10 (Ion Suppression)
Soil Extract QuEChERS + SPE 70 - 90% -50 to -20 (Significant Suppression)

| Water | SPE (C18) | > 90% | < 10 (Minimal Effect) |

Matrix Effect (%) is calculated as ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A negative value indicates suppression.[15]

Table 2: Representative LC-MS/MS Performance Data for C18-HSL

Parameter Typical Value Unit
Limit of Detection (LOD) 0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.05 - 1.0 ng/mL
Linearity (R²) > 0.995 -
Intraday Precision (%RSD) < 10 %

| Interday Precision (%RSD) | < 15 | % |

Values are highly dependent on the instrument used and the complexity of the sample matrix.

Signaling Pathway Visualization

Sinorhizobium meliloti Quorum Sensing Pathway (SinI/SinR)

Sinorhizobium meliloti uses the SinI/SinR quorum-sensing system, which produces a variety of long-chain AHLs, including C18-HSL, to regulate gene expression related to symbiosis and biofilm formation.[2]

SinR_SinI_Pathway cluster_cell S. meliloti Cell sinI_gene sinI gene SinI_protein SinI Protein (AHL Synthase) sinI_gene->SinI_protein Transcription & Translation sinR_gene sinR gene SinR_protein SinR Protein (Inactive Transcriptional Regulator) sinR_gene->SinR_protein Transcription & Translation C18_HSL_intra C18-HSL SinI_protein->C18_HSL_intra Synthesizes AHL_SinR_complex C18-HSL-SinR Complex (Active Dimer) target_genes Target Genes (e.g., exp genes) AHL_SinR_complex->target_genes Binds to Promoter & Activates Transcription C18_HSL_intra->SinR_protein Binds to C18_HSL_extra C18-HSL C18_HSL_intra->C18_HSL_extra Efflux C18_HSL_extra->SinR_protein Re-enters cell and binds to SinR low_density Low Cell Density low_density->C18_HSL_extra Low [C18-HSL] high_density High Cell Density high_density->C18_HSL_extra High [C18-HSL]

References

Technical Support Center: Improving the Reproducibility of Quorum Sensing Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quorum sensing inhibition (QSI) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the difference between a direct and indirect Quorum Sensing Inhibitor (QSI)?

A1: A direct QSI interferes with core components of the quorum sensing (QS) system, such as by blocking the signal receptor or inhibiting the signal synthase. An indirect QSI may disrupt QS-regulated functions without targeting the signaling pathway directly, for example, by altering the metabolic state of the cell which in turn affects QS.

Q2: How can I be sure my compound is a QSI and not just a bacteriostatic or bactericidal agent?

A2: It is crucial to differentiate between true QSI activity and antimicrobial effects.[1] This can be achieved by performing parallel growth curve analysis (e.g., measuring OD600) in the presence of your test compound at the same concentrations used in the QSI assay. A true QSI will inhibit the QS-regulated phenotype (like pigment production or biofilm formation) at sub-inhibitory concentrations, meaning it will not significantly affect bacterial growth.[2][3]

Q3: My results are not reproducible between experiments. What are the common causes?

A3: Poor reproducibility in QSI assays can stem from several factors.[4] Key areas to investigate include:

  • Inoculum variability: Ensure you are using a consistent starting inoculum density (OD600) for each experiment.

  • Reagent inconsistency: Use the same batch of media, reagents, and reporter strains whenever possible.

  • Incubation conditions: Small variations in temperature, aeration (shaking speed), and incubation time can significantly impact QS systems.

  • Pipetting errors: Calibrate your pipettes regularly and use standardized pipetting techniques.

Q4: What are the best positive and negative controls for a QSI assay?

A4:

  • Positive Controls: Known QSI compounds are ideal. For example, furanones are often used as positive controls in Pseudomonas aeruginosa assays.[5] If you are targeting a specific QS system, a known antagonist for that system should be used.

  • Negative Controls: The vehicle (solvent) used to dissolve your test compound (e.g., DMSO, ethanol) should always be included as a negative control to account for any effects of the solvent on the assay. An untreated culture is also a fundamental negative control.

Troubleshooting Guides

Problem 1: High Background Signal in Reporter Strain Assays
Possible Cause Troubleshooting Step
Leaky Promoter in Reporter Construct Verify the baseline expression of the reporter gene in the absence of an autoinducer. If high, you may need to re-engineer the reporter strain.
Non-specific Activation of Reporter Test your compound in a null-mutant reporter strain that lacks the specific QS receptor. A signal in this strain indicates off-target effects.
Media Autofluorescence When using fluorescent reporters like GFP, check the fluorescence of the sterile media with and without your compound. Use a different medium if the background is too high.
Contamination Streak out your reporter strain to ensure culture purity. Perform assays in a sterile environment.
Problem 2: Low Sensitivity or Weak Signal
Possible Cause Troubleshooting Step
Degraded Autoinducer Prepare fresh stock solutions of the autoinducer for each experiment, as some are labile.
Suboptimal Assay Conditions Optimize incubation time, temperature, and pH to ensure the QS system is fully induced.[4]
Insufficient Reporter Expression For fluorescent or luminescent reporters, ensure the plate reader settings (gain, integration time) are optimized for your specific assay.[6]
Low Affinity of Test Compound The compound may not be potent enough at the tested concentrations. Perform a dose-response curve over a wider range of concentrations.
Problem 3: Inconsistent Biofilm Formation in Microtiter Plate Assays
Possible Cause Troubleshooting Step
Inconsistent Surface Adhesion Use tissue-culture treated plates to promote consistent biofilm attachment.
Evaporation from Wells Use plate sealers or a humidified incubator to prevent evaporation, especially from the outer wells, which can concentrate media components and affect growth.
Inadequate Washing Standardize the washing steps to remove planktonic cells. Overly vigorous washing can dislodge the biofilm, while insufficient washing leaves a high background.
Strain Variation Some bacterial strains are poor biofilm formers. Ensure you are using a strain known to produce robust biofilms under your assay conditions.[2]

Quantitative Data Summary

Table 1: Example of Violacein (B1683560) Inhibition by Phenolic Compounds

This table summarizes the quantitative quorum sensing inhibition, measured as the percent inhibition of violacein pigment production in Chromobacterium violaceum, by various phenolic compounds.

CompoundConcentration (µg/mL)Mean Violacein Inhibition (%) ± SD
Methyl gallate51285.2 ± 2.1
Phloroglucinol51245.7 ± 1.8
Pyrocatechol51262.3 ± 2.5
Pyrogallol51278.9 ± 3.0
Resorcinol51233.1 ± 1.5
(Data adapted from a study on the impact of phenolic compounds on QS regulatory pathways[7])
Table 2: Inhibition of P. aeruginosa Virulence Factors by ZnO Nanoparticles

This table shows the percentage of inhibition of various quorum sensing-regulated virulence factors in Pseudomonas aeruginosa PAO1 and PA14 strains by 1 mmol/L ZnO nanoparticles.

StrainElastase Inhibition (%)Pyocyanin Inhibition (%)Biofilm Inhibition (%)
PAO1 ~90%~25%~94%
PA14 ~90%~75%~97%
(Data is illustrative based on findings from García-Lara, et al.[2])

Experimental Protocols

Protocol 1: Agar (B569324) Well Diffusion Assay for QSI Activity

This method is used for screening supernatants or extracts for QSI activity against a reporter strain like Chromobacterium violaceum.[8]

  • Prepare Reporter Lawn: Inoculate an LB agar plate with 1 ml of an overnight culture of C. violaceum (adjusted to OD600 = 0.1) to create a bacterial lawn.

  • Create Wells: Use a sterile cork borer (8 mm diameter) to create wells in the agar.

  • Add Samples: Aseptically add 200 µl of the test supernatant or extract into each well. Use sterile distilled water or the solvent as a negative control.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Observation: A zone of colorless but viable bacteria around the well indicates QSI activity. A clear zone of no growth indicates antibacterial activity.

Protocol 2: Quantitative Biofilm Inhibition Microtiter Plate Assay

This protocol quantifies the effect of a test compound on the attachment phase of biofilm formation.[5]

  • Preparation: In a 96-well microtiter plate, add 180 µL of sterile LB broth and 150 µL of an overnight culture of P. aeruginosa to each well.

  • Add Compound: Add 150 µL of the test compound at the desired final concentration. Include vehicle controls.

  • Incubation: Incubate the plate for 24 hours at 37°C without shaking.

  • Washing: Discard the liquid content and wash the wells three times with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add 200 µL of 0.1% (w/v) crystal violet to each well and incubate for 15 minutes at room temperature.

  • Solubilization: Discard the crystal violet solution, wash the wells again with PBS, and let them air dry. Add 200 µL of 30% (v/v) acetic acid to solubilize the stain.

  • Quantification: Measure the absorbance at 595 nm using a plate reader. The reduction in absorbance compared to the control indicates biofilm inhibition.

Visualizations

G AHL Quorum Sensing Pathway in Gram-Negative Bacteria cluster_cell Bacterial Cell LuxI LuxI (Synthase) AHL_out AHL (Autoinducer) LuxI->AHL_out Synthesizes LuxR LuxR (Receptor) AHL_Receptor AHL-LuxR Complex LuxR->AHL_Receptor TargetGenes Target Genes (e.g., Virulence, Biofilm) AHL_Receptor->TargetGenes Activates Transcription AHL_in AHL AHL_out->AHL_in Diffuses into cell at high density AHL_in->LuxR Binds to

Caption: A typical AHL quorum sensing signaling pathway.

G start Start: Prepare Reporter Strain Inoculum prep_plates Prepare Agar Plates with Reporter Strain Lawn start->prep_plates create_wells Create Wells in Agar prep_plates->create_wells add_samples Add Test Compounds & Controls to Wells create_wells->add_samples incubate Incubate Plates (e.g., 24-48h at 30°C) add_samples->incubate observe Observe Zones of Inhibition incubate->observe analyze Analyze Results observe->analyze qsi_positive QSI Positive: Colorless Growth Zone analyze->qsi_positive Is there a halo? antibacterial Antibacterial: Clear Zone (No Growth) analyze->antibacterial Is the halo clear? no_effect No Effect: Normal Pigmented Growth analyze->no_effect No change? end End qsi_positive->end antibacterial->end no_effect->end

Caption: Experimental workflow for an agar diffusion QSI assay.

G A Inconsistent Results B Source of Error? A->B C Biological Variability B->C Yes D Technical Variability B->D No E Inoculum Density C->E F Growth Phase C->F G Strain Stability C->G H Pipetting D->H I Incubation Conditions D->I J Reagent Lots D->J K Standardize Protocol E->K F->K L Use Internal Controls G->L M Calibrate Equipment H->M I->K J->L

Caption: Troubleshooting logic for inconsistent QSI assay results.

References

challenges in working with long-chain N-acyl homoserine lactones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with long-chain N-acyl homoserine lactones (AHLs). This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered when working with these hydrophobic signaling molecules.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Poor Solubility of Long-Chain AHLs

Q: My long-chain AHL won't dissolve in my aqueous buffer. What should I do?

A: This is the most common challenge with long-chain AHLs (typically those with acyl chains of C10 or longer) due to their increased hydrophobicity. Direct dissolution in aqueous buffers is often impossible.

Possible Causes & Solutions:

  • Inappropriate Primary Solvent: Long-chain AHLs require an organic solvent for initial solubilization.

    • Solution: Prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) are highly recommended.[1][2][3] Avoid primary alcohols like ethanol, as they can promote the opening of the lactone ring.[1][2][3]

  • Precipitation in Aqueous Media: The AHL may be precipitating when the organic stock solution is diluted into your aqueous experimental medium.

    • Solution: Ensure the final concentration of the organic solvent in your aqueous medium is as low as possible to avoid solvent effects on your biological system, but high enough to maintain AHL solubility. A final concentration of DMSO below 0.5% is generally recommended. Perform serial dilutions and vortex thoroughly after each step.

  • Incorrect pH: While AHLs are more stable at acidic to neutral pH, the pH of the final solution can influence solubility.

    • Solution: Check the pH of your final medium. Drastic shifts in pH upon adding your AHL stock should be avoided. The lactone ring is susceptible to hydrolysis at alkaline pH.[4]

G Troubleshooting Workflow: Poor AHL Solubility start Start: Poor AHL Solubility check_solvent Is a primary organic solvent being used? start->check_solvent use_dmso Action: Prepare a concentrated stock in DMSO or DMF. check_solvent->use_dmso No check_precipitation Is precipitation occurring upon dilution into aqueous buffer? check_solvent->check_precipitation Yes use_dmso->check_precipitation optimize_dilution Action: - Minimize final solvent %. - Use serial dilutions. - Vortex vigorously. check_precipitation->optimize_dilution Yes check_storage How was the stock solution stored? check_precipitation->check_storage No optimize_dilution->check_storage problem_solved Problem Resolved optimize_dilution->problem_solved:w store_properly Action: Store at -20°C or below in an anhydrous solvent. check_storage->store_properly Improperly check_storage->problem_solved Properly store_properly->problem_solved consult_protocol Consult detailed solubilization protocol. problem_solved->consult_protocol If issue persists

Caption: Troubleshooting workflow for poor long-chain AHL solubility.
Issue 2: Signal Instability and Degradation

Q: I am seeing inconsistent or lower-than-expected activity from my long-chain AHL in my multi-day experiment. Could it be degrading?

A: Yes, AHLs are susceptible to degradation, which can significantly impact long-term experiments. The stability is influenced by pH, temperature, and enzymatic activity.

Possible Causes & Solutions:

  • Lactonolysis (pH- and Temperature-Dependent Hydrolysis): The homoserine lactone ring is prone to hydrolysis, opening the ring and inactivating the molecule. This process is accelerated at alkaline pH and higher temperatures.[4][5]

    • Solution: Maintain your experimental medium at a neutral or slightly acidic pH (pH 6.0-7.0). If possible, conduct experiments at lower temperatures. For long incubations, consider replenishing the AHL at set time points.

  • Enzymatic Degradation: Your biological system (e.g., bacterial culture, cell lysate) may produce enzymes like lactonases or acylases that specifically degrade AHLs.[6][7] Some organisms preferentially degrade long-chain AHLs.[8][9][10]

    • Solution: Test your cell-free supernatant or lysate for AHL quenching activity. If degradation is confirmed, you may need to use an enzyme inhibitor (if known), shorten your experimental timeframe, or use a cell-free system to study direct interactions.

Condition Relative Stability of Long-Chain AHL (e.g., C12-HSL) Primary Degradation Pathway
pH 5.0, 25°CHighMinimal Hydrolysis
pH 7.0, 37°CModerateSlow Hydrolysis
pH 8.5, 37°CLowRapid Lactonolysis[4]
Presence of AHL LactonaseVery LowEnzymatic Lactone Ring Cleavage[7]
Presence of AHL AcylaseVery LowEnzymatic Acyl Chain Cleavage[6]
Issue 3: Low Yield During Extraction from Culture

Q: My recovery of long-chain AHLs from bacterial culture supernatant is very low. How can I improve my extraction efficiency?

A: Extracting hydrophobic long-chain AHLs from complex aqueous culture media can be challenging due to their partitioning behavior and the presence of interfering substances.

Possible Causes & Solutions:

  • Inefficient Liquid-Liquid Extraction (LLE): The choice of solvent and pH are critical for successful LLE.

    • Solution: Use acidified ethyl acetate (B1210297) for extraction. Acidifying the supernatant to a pH of <3 with an acid like HCl or acetic acid protonates any opened lactone rings, promoting their extraction into the organic phase. Perform the extraction at least twice with an equal volume of solvent to maximize recovery.[11][12]

  • Interference from Media Components: Rich media can contain lipids and other hydrophobic molecules that co-extract with your AHLs, complicating downstream analysis.

    • Solution: If possible, grow bacteria in a minimal medium to reduce interfering compounds. Alternatively, use Solid-Phase Extraction (SPE) with a C18 cartridge, which provides a cleaner extract than LLE.[11][13] See the detailed protocol below.

  • AHL Adsorption: Long-chain AHLs can adsorb to plasticware.

    • Solution: Use glass vials and tubes whenever possible during extraction and storage to minimize loss of material.[14]

Experimental Protocols

Protocol 1: Solubilization of Long-Chain AHLs for Bioassays

This protocol describes the preparation of a working solution of a long-chain AHL (e.g., C12-HSL, 3-oxo-C14-HSL) for use in biological experiments.

  • Prepare Stock Solution: Weigh out the crystalline AHL in a glass vial. Add anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Vortex vigorously for 2-3 minutes until fully dissolved.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The stability in anhydrous DMSO at -20°C is typically high (≥4 years).[3]

  • Prepare Intermediate Dilution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare an intermediate dilution in fresh, sterile DMSO or directly in your culture medium.

  • Prepare Final Working Solution: Add the intermediate dilution to your final aqueous medium (e.g., cell culture media, buffer) to achieve the desired final concentration. The final DMSO concentration should ideally be ≤0.1%, and not exceed 0.5%. Vortex immediately and vigorously after addition to prevent precipitation.

  • Control: Always include a vehicle control in your experiment containing the same final concentration of DMSO as your AHL-treated samples.

Protocol 2: Solid-Phase Extraction (SPE) of Long-Chain AHLs from Culture Supernatant

This protocol provides a method for cleaning and concentrating long-chain AHLs prior to analysis by LC-MS.

  • Prepare Supernatant: Centrifuge your bacterial culture (e.g., 50 mL) at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the cells.

  • Filter Supernatant: Carefully decant the supernatant and filter it through a 0.22 µm filter to remove any remaining cells and debris.

  • Condition SPE Cartridge: Use a C18 SPE cartridge (e.g., 500 mg). Condition the cartridge by passing 5 mL of methanol (B129727), followed by 5 mL of sterile deionized water. Do not let the cartridge run dry.

  • Load Sample: Load the filtered supernatant onto the C18 cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Wash Cartridge: Wash the cartridge with 5 mL of a low-percentage organic solvent solution (e.g., 10% methanol in water) to remove polar, non-retained compounds.

  • Elute AHLs: Elute the bound AHLs with 5 mL of 100% methanol into a clean glass collection tube.

  • Dry and Reconstitute: Evaporate the methanol to dryness under a gentle stream of nitrogen gas. Reconstitute the dried extract in a small, precise volume (e.g., 100-200 µL) of a suitable solvent for your analysis (e.g., methanol or acetonitrile) for LC-MS analysis.[15][16]

G Experimental Workflow: Solid-Phase Extraction of AHLs cluster_prep Sample Preparation cluster_spe SPE Protocol cluster_post Post-Extraction centrifuge 1. Centrifuge Culture to Pellet Cells filter 2. Filter Supernatant (0.22 µm) centrifuge->filter condition 3. Condition C18 Cartridge (Methanol -> Water) filter->condition load 4. Load Filtered Supernatant condition->load wash 5. Wash Cartridge (e.g., 10% Methanol) load->wash elute 6. Elute AHLs (100% Methanol) wash->elute dry 7. Evaporate to Dryness (Nitrogen Stream) elute->dry reconstitute 8. Reconstitute in Solvent for Analysis dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: General workflow for Solid-Phase Extraction (SPE) of AHLs.

Frequently Asked Questions (FAQs)

Q1: What defines a "long-chain" N-acyl homoserine lactone? A: While there is no strict cutoff, AHLs with acyl chains of 10 carbons or more (≥C10) are generally considered long-chain.[8] AHLs can have acyl chains ranging from 4 to over 20 carbons in length.[17][18][19]

Q2: How does acyl chain length affect detection in bioassays? A: The specificity of the LuxR-type receptor in the biosensor strain is critical. Some widely used biosensors, like Chromobacterium violaceum CV026, respond well to short-chain AHLs (C4-C8) but poorly or not at all to long-chain AHLs. In contrast, biosensors like Agrobacterium tumefaciens A136 or KYC55 are sensitive to a much broader range of AHLs, including many long-chain variants.[6] It is crucial to select a biosensor known to detect the chain length you are investigating.

Q3: What is the best method for quantifying long-chain AHLs? A: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard.[15][16] It offers high sensitivity and specificity, allowing for the accurate quantification of individual AHL species even in complex mixtures.[9] This method is far superior to bioassays for quantification, which are semi-quantitative at best.

Q4: What is the basic signaling mechanism for AHL-based quorum sensing? A: A LuxI-type synthase enzyme produces the AHL signal molecule. As the bacterial population density increases, AHLs accumulate. Once a threshold concentration is reached, AHLs diffuse into the cell and bind to a LuxR-type transcriptional regulator protein. This AHL-protein complex then binds to specific DNA sequences (lux boxes) to activate or repress the expression of target genes, leading to coordinated group behaviors like biofilm formation or virulence factor production.

G General AHL Quorum Sensing Pathway luxI LuxI-type Synthase ahl AHL Signal luxI->ahl Synthesizes luxR LuxR-type Receptor (inactive) ahl->luxR Binds to complex AHL-LuxR Complex (active) luxR->complex Conformational Change dna lux box DNA complex->dna Binds to genes Target Gene Expression dna->genes Regulates low_density Low Cell Density high_density High Cell Density

Caption: Simplified diagram of an AHL-mediated quorum sensing circuit.

References

Validation & Comparative

Confirming the Identity of Synthesized N-Octadecanoyl-L-homoserine lactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in quorum sensing studies and the development of novel therapeutics, the unambiguous identification of synthesized signaling molecules is paramount. This guide provides a comparative overview of analytical techniques for confirming the identity of N-Octadecanoyl-L-homoserine lactone (C18-HSL), a long-chain acyl-homoserine lactone (AHL) involved in bacterial communication. We present supporting experimental data and protocols to aid in the rigorous characterization of this and related molecules.

Analytical Techniques for Structural Confirmation

The identity and purity of synthesized C18-HSL can be confirmed through a combination of chromatographic and spectroscopic methods. Each technique provides a unique piece of structural information, and their collective application ensures a comprehensive and reliable characterization.

Analytical TechniqueInformation ProvidedKey Parameters
Thin-Layer Chromatography (TLC) Purity and relative polarity (Rf value)Stationary phase (e.g., C18 reversed-phase), Mobile phase (e.g., methanol/water mixture)
High-Performance Liquid Chromatography (HPLC) Purity and retention timeColumn type (e.g., C18), Mobile phase gradient, Detector (e.g., UV, MS)
Mass Spectrometry (MS) Molecular weight and fragmentation patternIonization method (e.g., ESI), Mass analyzer (e.g., QqQ, TOF), m/z of parent and daughter ions
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed molecular structure and stereochemistry1H and 13C chemical shifts, coupling constants, and 2D correlation spectra

Comparison with Alternative Acyl-Homoserine Lactones

The specificity of quorum sensing systems is largely determined by the structure of the AHL signal molecule, including the length and modification of the acyl chain.[1] C18-HSL is a long-chain AHL, and its properties can be compared with other naturally occurring and synthetic AHLs.

Acyl-Homoserine LactoneAcyl Chain LengthCommon ModificationsKey Characteristics
N-Butyryl-L-homoserine lactone (C4-HSL)4NoneShort-chain AHL, often found in Pseudomonas aeruginosa.[2]
N-Hexanoyl-L-homoserine lactone (C6-HSL)63-oxo, 3-hydroxyCommon AHL in various Gram-negative bacteria.[3]
N-Octanoyl-L-homoserine lactone (C8-HSL)83-oxo, 3-hydroxyProduced by several bacterial species, including Aeromonas veronii.[4]
N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL)123-oxoPrimary autoinducer for the LasR system in Pseudomonas aeruginosa.[2]
This compound (C18-HSL) 18 None Long-chain AHL produced by Sinorhizobium meliloti. [1]
Synthetic AHL AnalogsVariableVarious (e.g., aromatic rings, modified linkers)Designed as quorum sensing inhibitors (QSIs) to disrupt bacterial communication.[2][5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of synthesized molecules.

Thin-Layer Chromatography (TLC) Analysis of AHLs

This protocol is adapted from established methods for AHL analysis.[4]

  • Plate Preparation: Use a C18 reversed-phase TLC plate.

  • Sample Application: Spot 2 µL of the synthesized C18-HSL solution (dissolved in a suitable solvent like methanol) and relevant standards onto the plate.

  • Development: Develop the chromatogram using a mobile phase of 60:40 (v/v) methanol/water.

  • Visualization: After development, dry the plate and visualize the spots. This can be done using a biooverlay with a reporter strain like Agrobacterium tumefaciens KYC55 or Chromobacterium violaceum CV026, which will produce a colored spot in the presence of AHLs.

  • Analysis: Compare the retention factor (Rf) of the synthesized compound with that of a known standard.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis

HPLC coupled with tandem mass spectrometry (MS/MS) is a powerful tool for the definitive identification of AHLs.[4][7]

  • Chromatographic Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile (B52724) or methanol.

    • Flow Rate: A typical flow rate is 0.2-1.0 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Analysis: Monitor for the characteristic parent ion [M+H]⁺ of C18-HSL (m/z 368.3).

    • Fragmentation: Perform tandem MS (MS/MS) on the parent ion. A characteristic daughter ion for AHLs is observed at m/z 102, which corresponds to the homoserine lactone ring.[4]

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Confirmation Synthesis Chemical Synthesis of C18-HSL Purification Purification (e.g., Column Chromatography) Synthesis->Purification TLC Thin-Layer Chromatography (TLC) Purification->TLC Purity & Rf HPLC_MS HPLC-MS/MS Purification->HPLC_MS Purity & Molecular Weight NMR NMR Spectroscopy Purification->NMR Definitive Structure

Fig. 1: Experimental workflow for the synthesis and confirmation of this compound.

AHL_Signaling_Pathway cluster_bacteria Gram-Negative Bacterium LuxI LuxI-type Synthase AHL N-Acyl Homoserine Lactone (AHL) LuxI->AHL Synthesis LuxR LuxR-type Receptor AHL->LuxR Binding & Dimerization Gene_Expression Target Gene Expression LuxR->Gene_Expression Activation/Repression

References

A Comparative Guide to the Activity of N-Octadecanoyl-L-homoserine Lactone (C18-HSL) and Other Acyl-Homoserine Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of N-Octadecanoyl-L-homoserine lactone (C18-HSL), a long-chain acyl-homoserine lactone (AHL), with other AHLs of varying acyl chain lengths. The information presented is supported by experimental data from peer-reviewed scientific literature.

Introduction to Acyl-Homoserine Lactones (AHLs)

Acyl-homoserine lactones are a class of signaling molecules involved in quorum sensing, a process of cell-to-cell communication in Gram-negative bacteria that allows them to coordinate gene expression in response to population density. The basic structure of an AHL consists of a conserved homoserine lactone ring attached to an acyl chain, which can vary in length (typically from 4 to 18 carbons), saturation, and substitution at the C3 position. These structural differences confer specificity in their interaction with LuxR-type transcriptional regulators, leading to the activation or repression of target genes that control various phenotypes, including biofilm formation, virulence factor production, and symbiosis.

This compound (C18-HSL) is a long-chain AHL primarily produced by nitrogen-fixing bacteria such as Sinorhizobium meliloti. Its long, hydrophobic acyl chain influences its solubility, diffusion, and interaction with cognate receptors, distinguishing its activity from that of more commonly studied short- and medium-chain AHLs.

Comparative Activity of C18-HSL and Other AHLs

The biological activity of C18-HSL is most prominently characterized in the context of its producing organisms, such as S. meliloti. However, studies on its effects on other biological systems, including in vitro oral biofilms, have provided comparative insights.

Effects on In Vitro Oral Biofilms

In a study on the effects of exogenous AHLs on in vitro oral biofilms, C18-HSL demonstrated significant activity, particularly in modulating protease activity and lactic acid production.

  • Protease Activity: The addition of C18-HSL led to a notable increase in protease activity in commensal biofilms, with a 165.1% rise compared to the untreated control.[1] This effect was comparable to that of other long-chain AHLs like OC13-HSL (166.4% increase).[1]

  • Lactic Acid Production: C18-HSL was also found to have a significant inhibitory effect on lactic acid production in commensal biofilms.[1] Conversely, it caused a substantial increase (256.9%) in lactic acid production in periodontal biofilms.[1]

  • Biofilm Formation: In periodontal biofilms, the very long-chain OC18-HSL was observed to significantly promote biofilm formation.[1]

General Observations on Long-Chain vs. Short-Chain AHLs

The length of the acyl chain is a critical determinant of an AHL's biological activity and specificity.

  • Receptor Specificity: LuxR-type receptors have binding pockets that are often tailored to fit AHLs of a certain acyl chain length.[2] This structural specificity is a major factor in determining the biological response to a particular AHL.

  • Diffusion and Localization: Long-chain AHLs like C18-HSL are more hydrophobic and tend to be localized in the cellular environments of bacteria, unlike short-chain AHLs that can diffuse more freely through the cell membrane.[3] The transport of long-chain AHLs may be facilitated by efflux pumps or outer membrane vesicles.[3]

  • Quorum Quenching: Long-chain AHLs are often the preferred substrates for certain quorum quenching enzymes, such as AHL acylases.[4] This enzymatic degradation can modulate the concentration and activity of these signaling molecules in a mixed microbial community.

Quantitative Comparison of AHL Activity

The following table summarizes the observed biological activities of C18-HSL in comparison to other AHLs. Due to a lack of standardized quantitative data (e.g., EC50 or K_d_ values) directly comparing C18-HSL with a broad range of other AHLs in a single experimental system, this table presents a qualitative and semi-quantitative comparison based on available literature.

AHL Acyl Chain Length Observed Biological Activity Model System Reference
C18-HSL C18- Increased protease activity (165.1%)- Inhibited lactic acid production (commensal)- Increased lactic acid production (256.9%) (periodontal)In vitro oral biofilms[1]
OC18-HSL C18 (oxo)- Significantly promoted biofilm formationIn vitro periodontal biofilms[1]
OC13-HSL C13 (oxo)- Increased protease activity (166.4%)In vitro commensal biofilms[1]
C14-HSL C14- Decreased CFU in periodontal biofilmsIn vitro periodontal biofilms[1]
C10-HSL C10- Increased protease activity (138.8%)In vitro periodontal biofilms[1]
OC6-HSL C6 (oxo)- Increased protease activity (156%)- Significantly promoted biofilm formationIn vitro commensal and periodontal biofilms[1]
C6-HSL C6- Significantly promoted biofilm formationIn vitro periodontal biofilms[1]
C4-HSL C4- Significantly promoted biofilm formationIn vitro periodontal biofilms[1]

Experimental Protocols

General AHL Extraction from Bacterial Culture

This protocol describes a standard method for extracting AHLs from bacterial culture supernatants for subsequent analysis.

Materials:

Procedure:

  • Centrifuge the bacterial culture to pellet the cells.

  • Carefully collect the supernatant.

  • Extract the supernatant twice with an equal volume of acidified ethyl acetate in a separatory funnel.

  • Pool the organic phases.

  • Evaporate the ethyl acetate using a rotary evaporator or under a gentle stream of nitrogen until a dry residue is obtained.

  • Resuspend the dried extract in a small volume of HPLC-grade methanol or acetonitrile for analysis.

AHL Activity Bioassay using Agrobacterium tumefaciens NTL4(pZLR4)

This bioassay is commonly used for the detection and semi-quantification of long-chain AHLs. The reporter strain A. tumefaciens NTL4(pZLR4) contains a traG-lacZ fusion that is induced by the TraR protein in the presence of AHLs, leading to the production of β-galactosidase, which can be detected colorimetrically.

Materials:

  • Agrobacterium tumefaciens NTL4(pZLR4) reporter strain

  • AT minimal medium

  • Appropriate antibiotics for plasmid maintenance

  • X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

  • AHL extracts or synthetic AHL standards

  • Petri dishes or 96-well plates

Procedure (Qualitative Plate Assay):

  • Prepare AT minimal agar (B569324) plates supplemented with the necessary antibiotics and X-Gal.

  • Prepare a lawn of the A. tumefaciens NTL4(pZLR4) reporter strain on the agar surface.

  • Spot a small volume of the AHL extract or synthetic AHL standard onto the bacterial lawn.

  • Incubate the plates at the appropriate temperature (typically 28-30°C) for 24-48 hours.

  • Observe for the development of a blue color around the spot, indicating β-galactosidase activity and the presence of AHLs.

Procedure (Quantitative Liquid Assay):

  • Grow an overnight culture of A. tumefaciens NTL4(pZLR4) in AT minimal medium with antibiotics.

  • In a 96-well plate, add a subculture of the reporter strain to fresh medium.

  • Add serial dilutions of the AHL extract or synthetic AHL standards to the wells.

  • Incubate the plate with shaking at the appropriate temperature.

  • Measure the β-galactosidase activity using a suitable substrate (e.g., ONPG) and a spectrophotometer or plate reader.

Signaling Pathways and Experimental Workflows

Signaling Pathway of C18-HSL in Sinorhizobium meliloti

In S. meliloti, C18-HSL is one of several long-chain AHLs produced by the SinI synthase. The perception and response to these AHLs are primarily mediated by the LuxR-type transcriptional regulator ExpR.

Sinorhizobium_meliloti_QS cluster_extracellular Extracellular Space cluster_cell S. meliloti Cell cluster_genes Target Genes C18_HSL_out C18-HSL ExpR_inactive ExpR (Inactive) C18_HSL_out->ExpR_inactive binding SinI SinI (AHL Synthase) SinI->C18_HSL_out synthesis ExpR_active ExpR-C18-HSL (Active Complex) ExpR_inactive->ExpR_active activation exp_genes exp genes (EPS II synthesis) ExpR_active->exp_genes activates motility_genes motility genes ExpR_active->motility_genes represses sinI_gene sinI gene ExpR_active->sinI_gene regulates SinR SinR SinR->sinI_gene activates

Caption: Quorum sensing pathway in S. meliloti involving C18-HSL.

Experimental Workflow for AHL Activity Bioassay

The following diagram illustrates a typical workflow for assessing the biological activity of AHLs using a reporter strain-based bioassay.

AHL_Bioassay_Workflow start Start prep_extract Prepare AHL Extract (or Synthetic AHL) start->prep_extract prep_reporter Prepare Reporter Strain Culture start->prep_reporter incubation Incubate Reporter with AHL Sample prep_extract->incubation prep_reporter->incubation measurement Measure Reporter Activity (e.g., β-galactosidase, luminescence) incubation->measurement analysis Data Analysis (e.g., dose-response curve) measurement->analysis end End analysis->end

Caption: General workflow for an AHL activity bioassay.

References

A Comparative Analysis of N-Octadecanoyl-L-homoserine lactone and N-3-oxo-dodecanoyl-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Microbiology and Drug Development

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules pivotal to quorum sensing (QS), a process of bacterial cell-to-cell communication that coordinates gene expression in response to population density.[1] This guide provides a detailed comparison of two significant AHLs: N-Octadecanoyl-L-homoserine lactone (C18-HSL) and N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL). Understanding the distinct characteristics of these molecules is crucial for developing novel antimicrobial therapies that target QS pathways.[2]

Structural and Functional Overview

AHLs share a common homoserine lactone ring but differ in the length and modification of their N-acyl side chain.[1][2] These structural variations confer specificity in their interaction with LuxR-type transcriptional regulators, which in turn control diverse bacterial phenotypes such as biofilm formation and virulence factor production.[2]

  • This compound (C18-HSL) is a long-chain AHL produced by organisms like Sinorhizobium meliloti, a nitrogen-fixing symbiont of legumes.[2] Its long, hydrophobic acyl chain means it tends to localize within cellular membranes and is not freely diffusible, potentially being transported via efflux pumps or outer membrane vesicles.[2]

  • N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL) is a well-characterized QS signal molecule produced by the opportunistic human pathogen Pseudomonas aeruginosa.[3][4][5][6] It is a key regulator of virulence genes and biofilm maturation.[4][7] The "3-oxo" substitution on the acyl chain is a critical feature for its biological activity.

Quantitative Comparison of Biological Activity

The following table summarizes key quantitative data comparing the biological activities of C18-HSL and 3O-C12-HSL. Due to the extensive research on P. aeruginosa, more quantitative data is available for 3O-C12-HSL.

ParameterThis compound (C18-HSL)N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL)Organism/SystemSignificance
Primary Producing Organism Sinorhizobium meliloti[2]Pseudomonas aeruginosa[3][4][5]Bacterial SpeciesIndicates the primary biological context and function.
Cognate Receptor SinRLasR[3][7]Transcriptional RegulatorSpecificity of the signaling pathway.
Effect on Host Cells Not extensively documented in publicly available literature.Induces apoptosis in macrophages at 12-50 µM.[4] Attenuates LPS-induced inflammation.[4] Induces IL-8 production in bronchial epithelial cells at 100 µM.[5][6]Mammalian Cell LinesHighlights the molecule's role in host-pathogen interactions and immunomodulation.[8]
Role in Biofilm Formation Involved in QS signaling in S. meliloti.[2]Crucial for the maturation of P. aeruginosa biofilms.[7]Bacterial BiofilmsDemonstrates the impact on a key virulence trait.

Signaling Pathways

Both C18-HSL and 3O-C12-HSL function within the canonical LuxI/LuxR quorum sensing circuit. The LuxI-type synthase (e.g., SinI for C18-HSL, LasI for 3O-C12-HSL) produces the AHL signal.[2][3] As the bacterial population density increases, the AHL accumulates.[7] Upon reaching a threshold concentration, the AHL binds to its cognate LuxR-type transcriptional regulator (e.g., SinR, LasR), causing a conformational change that allows the protein to dimerize and bind to specific DNA sequences (lux boxes), thereby activating or repressing target gene expression.[9]

QuorumSensingPathway cluster_bacterium Bacterial Cell LuxI LuxI-type Synthase (e.g., LasI, SinI) AHL AHL (3O-C12-HSL or C18-HSL) LuxI->AHL Synthesis LuxR LuxR-type Receptor (e.g., LasR, SinR) DNA DNA (lux box) LuxR->DNA Binds AHL->LuxR Binding AHL_out AHL Accumulation (Cell Density Dependent) AHL->AHL_out Diffusion/ Transport Genes Target Genes (Virulence, Biofilm) DNA->Genes Activation/ Repression caption Generalized AHL Quorum Sensing Pathway ReporterAssayWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Grow Reporter Strain (Overnight Culture) Subculture 2. Subculture to Exponential Phase Culture->Subculture Plate 3. Aliquot into 96-well Plate Subculture->Plate AddAHL 4. Add AHL Concentrations & Controls Plate->AddAHL Incubate 5. Incubate (e.g., 4h, 37°C) AddAHL->Incubate Measure 6. Measure Signal (Fluorescence/Luminescence) & OD600 Incubate->Measure Analyze 7. Normalize Signal (Signal/OD) & Plot Dose-Response Measure->Analyze caption Workflow for AHL Reporter Gene Assay

References

The Influence of Acyl Chain Length on the Biological Activity of Homoserine Lactones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced signaling of N-acyl-homoserine lactones (AHLs) is paramount. These bacterial communication molecules, central to quorum sensing (QS), exhibit a remarkable diversity in their chemical structure, primarily in the length of their acyl side chains. This variation is not arbitrary; it is a key determinant of their biological activity, influencing everything from gene expression to biofilm formation and virulence. This guide provides a comparative analysis of the biological activity of AHLs with different acyl chain lengths, supported by experimental data and detailed methodologies.

Acyl-homoserine lactones are composed of a conserved homoserine lactone ring and a variable acyl chain, which can range from 4 to 18 carbons in length and may feature modifications such as 3-oxo or 3-hydroxy substitutions.[1][2] This structural diversity allows for a high degree of specificity in bacterial communication. The length of the acyl chain is a critical factor in the molecule's ability to bind to its cognate LuxR-type receptor protein, thereby initiating or inhibiting the expression of target genes.[3][4]

Comparative Biological Activity

The biological effects of AHLs are intricately linked to their acyl chain length. Generally, shorter-chain AHLs (e.g., C4-HSL, C6-HSL) are more readily diffusible across cell membranes, while longer-chain AHLs (e.g., C12-HSL, C14-HSL) may require active transport.[3][5] This fundamental difference in transport can influence the spatial and temporal dynamics of QS signaling within a bacterial population.

The specificity of the AHL-receptor interaction is a cornerstone of QS. For instance, in Pseudomonas aeruginosa, the LasR receptor responds preferentially to the long-chain 3-oxo-C12-HSL, while the RhlR receptor is activated by the shorter-chain C4-HSL.[3][4] This hierarchical signaling system allows for the coordinated expression of a wide array of genes involved in virulence and biofilm formation.

Quantitative Data on AHL Activity

The following table summarizes quantitative data on the biological activity of various AHLs, highlighting the impact of acyl chain length.

Acyl-Homoserine Lactone (AHL)Bacterial SpeciesBiological Activity MeasuredQuantitative DataReference(s)
N-Butyryl-L-homoserine lactone (C4-HSL)Pseudomonas aeruginosaBiofilm formationInvolved in initial surface attachment and maturation of biofilms.[6]
N-Hexanoyl-L-homoserine lactone (C6-HSL)Chromobacterium violaceumViolacein (B1683560) productionPotent inducer of violacein pigment.[3]
Erwinia carotovoraCarbapenem (B1253116) antibiotic productionInduces carbapenem synthesis.[7]
N-Octanoyl-L-homoserine lactone (C8-HSL)Agrobacterium tumefaciensTraR-dependent gene expressionActivates the TraR receptor.[7]
Pseudoalteromonas galatheaeBiofilm formationSignificantly enhances biofilm formation at 150 µM.[8]
N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL)Vibrio alginolyticusBiofilm formationIncreased biofilm formation at 1 µmol/L.[9]
N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)Pseudomonas aeruginosaBiofilm formationEssential for biofilm maturation.[6]
Gene expressionHighest levels (872.2 ± 24.7 ng/mL) detected in the late logarithmic growth phase.[10]
N-Tetradecanoyl-L-homoserine lactone (C14-HSL)Sinorhizobium melilotiSymbiotic gene expressionInvolved in nitrogen fixation and nodulation.[1]

Experimental Protocols

Accurate assessment of AHL activity is crucial for research and drug development. Below are detailed methodologies for key experiments cited in the comparison.

AHL-Induced Gene Expression Assay using a Biosensor Strain

This protocol describes the use of a bacterial biosensor strain, such as Chromobacterium violaceum CV026 or Agrobacterium tumefaciens NTL4, to detect and quantify AHL activity. These strains are engineered to produce a measurable output (e.g., pigment, luminescence, or β-galactosidase activity) in response to specific AHLs.

Methodology:

  • Culture Preparation: Grow the biosensor strain overnight in appropriate liquid media (e.g., LB broth) at its optimal temperature with shaking.

  • Assay Plate Preparation:

    • For a qualitative agar (B569324) plate assay, prepare a lawn of the biosensor strain on an agar plate. Apply the test sample (e.g., bacterial extract or pure AHL) to a well or disk on the agar surface.

    • For a quantitative microplate assay, add a diluted overnight culture of the biosensor strain to the wells of a 96-well microplate.

  • AHL Addition: Add serial dilutions of the AHL standards or the experimental samples to the wells of the microplate. Include a negative control with no added AHL.

  • Incubation: Incubate the plates at the optimal temperature for the biosensor strain (e.g., 30°C) for a sufficient period (typically 18-24 hours) to allow for reporter gene expression.

  • Quantification:

    • For the agar plate assay, observe the zone of pigment production or luminescence around the sample.

    • For the microplate assay, measure the output using a plate reader. For C. violaceum, this can be the absorbance of the extracted violacein pigment. For luminescence or fluorescence-based reporters, measure the light output. For β-galactosidase reporters, perform a colorimetric assay using a substrate like ONPG or X-gal.[11][12]

  • Data Analysis: Generate a standard curve using the known concentrations of AHL standards. Use this curve to determine the concentration of AHL in the experimental samples.

Biofilm Formation Assay (Crystal Violet Method)

This method quantifies the total biofilm biomass formed by bacteria in response to different AHLs.

Methodology:

  • Bacterial Culture: Grow the bacterial strain of interest overnight in a suitable liquid medium.

  • Microplate Inoculation: Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.05). Add the diluted culture to the wells of a 96-well polystyrene microplate.

  • AHL Treatment: Add different concentrations of the AHLs to be tested to the wells. Include a control group with no added AHL.

  • Incubation: Incubate the microplate under static conditions at the optimal growth temperature for the bacterium for a period that allows for robust biofilm formation (e.g., 24-48 hours).

  • Washing: Carefully remove the planktonic (free-floating) bacteria from each well by gently aspirating the medium. Wash the wells with a buffer (e.g., phosphate-buffered saline, PBS) to remove any remaining non-adherent cells.

  • Staining: Add a solution of 0.1% (w/v) crystal violet to each well and incubate for 10-15 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add a solvent (e.g., 30% acetic acid or ethanol) to each well to solubilize the crystal violet that has stained the adherent biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet solution in each well using a microplate reader at a wavelength of approximately 570-590 nm.[8][13][14] The absorbance is directly proportional to the amount of biofilm formed.

Visualizing Signaling and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the canonical AHL signaling pathway and the workflow for the crystal violet biofilm assay.

AHL_Signaling_Pathway cluster_cell Bacterial Cell cluster_environment Extracellular Environment LuxI LuxI-type Synthase AHL_in AHL LuxI->AHL_in Synthesizes LuxR LuxR-type Receptor AHL_LuxR AHL-LuxR Complex LuxR->AHL_LuxR AHL_in->LuxR Binds to AHL_in->AHL_LuxR AHL_out AHL AHL_in->AHL_out Diffusion/ Transport DNA Target DNA AHL_LuxR->DNA Binds to Gene_Expression Gene Expression (e.g., Virulence, Biofilm) DNA->Gene_Expression Regulates

Caption: Canonical AHL-mediated quorum sensing signaling pathway.

Biofilm_Assay_Workflow Start Start Inoculate Inoculate 96-well plate with bacterial culture Start->Inoculate Add_AHL Add different concentrations of AHLs Inoculate->Add_AHL Incubate Incubate to allow biofilm formation Add_AHL->Incubate Wash_Planktonic Wash to remove planktonic cells Incubate->Wash_Planktonic Stain Stain with Crystal Violet Wash_Planktonic->Stain Wash_Stain Wash to remove excess stain Stain->Wash_Stain Solubilize Solubilize bound stain Wash_Stain->Solubilize Measure Measure absorbance Solubilize->Measure End End Measure->End

Caption: Workflow for the crystal violet biofilm formation assay.

References

Decoding Specificity: A Comparative Analysis of N-Octadecanoyl-L-homoserine lactone (C18-HSL) Cross-Reactivity with LuxR-Type Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers exploring the nuanced interactions of the long-chain acyl-homoserine lactone, C18-HSL, with a variety of LuxR-type quorum sensing receptors. This report synthesizes available data on receptor activation, presents detailed experimental protocols for assessing these interactions, and provides visual aids to elucidate the underlying signaling pathways and experimental workflows.

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors through the production and detection of signaling molecules known as autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers, which bind to and activate LuxR-type transcriptional regulators. The specificity of this interaction, largely determined by the length and modification of the AHL's acyl chain, is crucial for preventing signal crosstalk between different bacterial species. N-Octadecanoyl-L-homoserine lactone (C18-HSL) is a long-chain AHL primarily associated with the nitrogen-fixing bacterium Sinorhizobium meliloti. Understanding the cross-reactivity of this specific long-chain AHL with various LuxR-type receptors is vital for applications ranging from synthetic biology to the development of novel antimicrobial agents that disrupt bacterial communication.

This guide provides a comparative overview of the known interactions between C18-HSL and different LuxR-type receptors, supported by experimental data and detailed methodologies.

Cross-Reactivity of C18-HSL with Various LuxR-Type Receptors

This compound is a key signaling molecule in the complex quorum-sensing network of Sinorhizobium meliloti. This system involves at least two LuxR-type regulators, SinR and ExpR.[1][2][3] While SinR's activity appears to be independent of AHL binding, ExpR is responsive to the long-chain AHLs produced by the SinI synthase, including C18-HSL.[1][3]

The specificity of LuxR-type receptors is a critical aspect of quorum sensing, preventing unintended activation by signals from other bacterial species. The acyl chain of the AHL molecule plays a significant role in this specificity, with receptors typically showing the highest affinity for their cognate AHL.[4] Long-chain AHLs like C18-HSL are generally less prone to diffusion across cell membranes and often require active transport mechanisms.[5]

Currently, there is a notable lack of comprehensive quantitative data directly comparing the activation of a wide range of common LuxR-type receptors (e.g., LuxR from Vibrio fischeri, LasR from Pseudomonas aeruginosa, TraR from Agrobacterium tumefaciens, and the orphan receptor SdiA from Escherichia coli) by C18-HSL. Most studies on LuxR-type receptor specificity have focused on short- to medium-chain AHLs. The inherent hydrophobicity of C18-HSL presents experimental challenges, particularly in aqueous bioassays, which may contribute to the scarcity of such comparative data.

To facilitate future research in this area, the following table has been structured to be populated with quantitative data as it becomes available.

LuxR-Type ReceptorBacterial OriginCognate AHL(s)C18-HSL Activity (EC50/IC50)Reporter System UsedReference
SinR Sinorhizobium melilotiAHL-independentNot Applicable-[1]
ExpR Sinorhizobium melilotiLong-chain AHLs (including C18-HSL)Data not available-[1][3]
LuxR Vibrio fischeri3-oxo-C6-HSLExpected to be low/inactivee.g., pSB401 in E. coli-
LasR Pseudomonas aeruginosa3-oxo-C12-HSLExpected to be low/inactivee.g., pLAS-1 in E. coli-
TraR Agrobacterium tumefaciens3-oxo-C8-HSLExpected to be low/inactivee.g., pZLR4 in A. tumefaciens-
SdiA Escherichia coli (orphan)Responds to various AHLsData not availablee.g., pJNS25 in S. enterica

Experimental Protocols

To accurately assess the cross-reactivity of C18-HSL with different LuxR-type receptors, standardized experimental protocols are essential. The following sections detail the methodologies for reporter gene assays, which are the most common method for quantifying the activity of AHLs.

General Reporter Gene Assay Protocol

This protocol can be adapted for various LuxR-type reporter strains. The primary challenge with C18-HSL is its low solubility in aqueous media.

1. Materials:

  • LuxR-type reporter strain (e.g., E. coli DH5α containing a plasmid with the specific luxR homolog and a cognate promoter fused to a reporter gene like lacZ or luxCDABE).

  • Luria-Bertani (LB) medium or other suitable growth medium.

  • Appropriate antibiotics for plasmid maintenance.

  • This compound (C18-HSL).

  • Solvent for C18-HSL (e.g., Dimethyl sulfoxide (B87167) (DMSO) or ethanol).

  • Cognate AHL for the specific LuxR receptor being tested (as a positive control).

  • 96-well microtiter plates (white plates for luminescence, clear plates for absorbance/fluorescence).

  • Microplate reader capable of measuring luminescence, fluorescence, or absorbance.

2. Preparation of C18-HSL Stock Solution:

  • Due to its hydrophobicity, C18-HSL should be dissolved in a suitable organic solvent like DMSO to create a high-concentration stock solution (e.g., 10-100 mM).

  • Subsequent dilutions should be made in the same solvent to create a serial dilution series.

  • Note: The final concentration of the solvent in the assay should be kept low (typically ≤1% v/v) to avoid toxicity to the bacterial cells. A solvent-only control must be included in all experiments.

3. Assay Procedure:

  • Grow the reporter strain overnight in LB medium with appropriate antibiotics at the optimal temperature (e.g., 30°C or 37°C).

  • The next day, dilute the overnight culture to an OD600 of ~0.05-0.1 in fresh medium.

  • Aliquot the diluted culture into the wells of a 96-well microtiter plate (e.g., 180 µL per well).

  • Add the C18-HSL serial dilutions (and controls) to the wells (e.g., 2 µL of a 100x stock to achieve the final concentration). Include wells with:

    • No AHL (negative control).

    • Solvent only (vehicle control).

    • Serial dilutions of the cognate AHL (positive control and for generating a standard curve).

    • Serial dilutions of C18-HSL.

  • Incubate the plate with shaking at the optimal growth temperature for a defined period (e.g., 4-8 hours), allowing for cell growth and reporter gene expression.

  • After incubation, measure the optical density (OD600) of each well to assess bacterial growth.

  • Measure the reporter gene output (luminescence, fluorescence, or β-galactosidase activity using a suitable substrate like ONPG).

4. Data Analysis:

  • Normalize the reporter gene output to cell density (e.g., Relative Light Units / OD600).

  • Subtract the background signal from the negative control wells.

  • Plot the normalized reporter activity against the logarithm of the AHL concentration.

  • Use a suitable software (e.g., GraphPad Prism) to fit the data to a dose-response curve and determine the EC50 value (the concentration of AHL that elicits 50% of the maximal response).

Visualizing Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

Generalized LuxR-Type Signaling Pathway

LuxR_Signaling cluster_cell Bacterial Cell AHL_out AHL AHL_in AHL AHL_out->AHL_in diffusion/ transport LuxI LuxI (AHL Synthase) LuxI->AHL_out synthesis LuxR_inactive LuxR (inactive) LuxR_active LuxR-AHL Complex (active) LuxR_inactive->LuxR_active DNA lux Box LuxR_active->DNA binds Genes Target Genes DNA->Genes activates transcription Response Quorum Sensing Response Genes->Response AHL_in->LuxR_inactive binding Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare C18-HSL Stock Solution (in DMSO) B Prepare Serial Dilutions of C18-HSL & Controls A->B F Add AHLs/Controls to Wells B->F C Culture Reporter Strain (Overnight) D Dilute Overnight Culture C->D E Aliquot Culture into 96-well Plate D->E E->F G Incubate Plate F->G H Measure OD600 G->H I Measure Reporter Output (Luminescence/Fluorescence) G->I J Normalize Data H->J I->J K Plot Dose-Response Curve & Calculate EC50 J->K

References

Validating the Specificity of N-Octadecanoyl-L-homoserine lactone Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common bioassays used to detect N-Octadecanoyl-L-homoserine lactone (C18-HSL), a long-chain acyl-homoserine lactone (AHL) involved in bacterial quorum sensing. Understanding the specificity and sensitivity of these bioassays is critical for accurate quantification and the development of quorum sensing inhibitors. This document outlines the performance of various biosensor strains, supported by experimental data, and provides detailed protocols for their application.

Comparison of Bioassay Performance

The selection of an appropriate bioassay for the detection of C18-HSL depends on the required sensitivity and the context of the research. While some bioassays offer broad-range detection of AHLs, others are more specific to molecules with longer acyl chains. The following tables summarize the quantitative data on the specificity and sensitivity of commonly used bioassays.

Bioassay StrainReporter SystemDetected AHLsSpecificity for C18-HSLDetection Limit for C18-HSLReference
Sinorhizobium meliloti Rm41 sinI::lacZ (pJNsinR)β-galactosidase activityLong-chain AHLs (C12-C18)High~270 nmol[1]
Agrobacterium tumefaciens NTL4(pZLR4)β-galactosidase activity (blue/white screening)Broad-range, particularly sensitive to 3-oxo-AHLs and long-chain AHLsModerateNot specified, but detects long-chain AHLs[2][3][4][5]
Escherichia coli JM109 (pSB1075) (LasR-based)BioluminescenceLong-chain AHLs (C10-C18)ModerateNot specified, but detects C18-HSL[6]
Chromobacterium violaceum CV026Violacein (B1683560) production (purple pigment)Short-to-medium chain AHLs (C4-C8)Low (long-chain AHLs can be inhibitory)Does not directly detect C18-HSL through induction[7][8]
Bioassay StrainAdvantagesDisadvantages
Sinorhizobium meliloti Rm41 sinI::lacZ (pJNsinR)High sensitivity and specificity for long-chain AHLs, including C18-HSL.Less commonly available than other biosensors.
Agrobacterium tumefaciens NTL4(pZLR4)Broad-range detection, well-characterized, and relatively easy to use for qualitative and semi-quantitative analysis.Lower specificity for C18-HSL compared to S. meliloti. Quantitative assays can be more complex.
Escherichia coli JM109 (pSB1075) (LasR-based)High-throughput potential with luminescence-based detection. Good for screening libraries of compounds.May exhibit cross-reactivity with other long-chain AHLs. Requires a luminometer for quantification.
Chromobacterium violaceum CV026Simple, visual assay that does not require specialized equipment.Not suitable for the direct detection of C18-HSL. Can be used for indirect detection through inhibition assays.

Signaling Pathways and Experimental Workflows

To aid in the understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the signaling pathways and a general experimental workflow for AHL bioassays.

Signaling_Pathway cluster_cell Bacterial Cell AHL Acyl-Homoserine Lactone (AHL) LuxR LuxR-type Receptor AHL->LuxR Binds AHL_LuxR AHL-LuxR Complex AHL->AHL_LuxR LuxR->AHL_LuxR Promoter Promoter Region AHL_LuxR->Promoter Activates Reporter Reporter Gene (e.g., lacZ, lux, violacein) Promoter->Reporter Induces Transcription Signal Detectable Signal Reporter->Signal Produces

AHL Signaling Pathway

Experimental_Workflow start Start culture Culture Biosensor Strain start->culture prepare Prepare AHL Samples (e.g., C18-HSL standards, extracts) start->prepare incubate Incubate Biosensor with Samples culture->incubate prepare->incubate measure Measure Reporter Output (e.g., OD, luminescence, pigment) incubate->measure analyze Analyze Data and Determine Concentration/Activity measure->analyze end End analyze->end

AHL Bioassay Workflow

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to ensure reproducibility and accurate comparison.

Sinorhizobium meliloti Rm41 sinI::lacZ (pJNsinR) Bioassay for Long-Chain AHLs

This bioassay is highly sensitive and specific for long-chain AHLs.

Materials:

  • S. meliloti Rm41 sinI::lacZ (pJNsinR) biosensor strain

  • TYC medium (5 g/L tryptone, 3 g/L yeast extract, 0.4 g/L CaCl2·2H2O)

  • Gentamicin (for plasmid maintenance)

  • C18-HSL standards and experimental samples

  • Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol)

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-buffer)

  • 1 M Na2CO3 solution

  • Spectrophotometer

Procedure:

  • Grow the S. meliloti biosensor strain overnight in TYC medium with appropriate antibiotics at 30°C with shaking.

  • Dilute the overnight culture to an OD600 of approximately 0.1 in fresh TYC medium.

  • Add 2 mL of the diluted culture to sterile test tubes.

  • Add C18-HSL standards or experimental samples to the tubes. Include a negative control with no added AHL.

  • Incubate the tubes at 30°C with shaking for 24-48 hours.

  • Measure the final OD600 of the cultures.

  • To assay for β-galactosidase activity, mix 100 µL of culture with 900 µL of Z-buffer.

  • Add 20 µL of chloroform (B151607) and 10 µL of 0.1% SDS to each tube and vortex for 10 seconds to lyse the cells.

  • Incubate at 30°C for 5 minutes.

  • Start the reaction by adding 200 µL of ONPG solution.

  • Stop the reaction by adding 500 µL of 1 M Na2CO3 once a yellow color has developed.

  • Record the reaction time.

  • Centrifuge the tubes to pellet cell debris.

  • Measure the absorbance of the supernatant at 420 nm and 550 nm.

  • Calculate Miller Units using the formula: Miller Units = 1000 × [OD420 – (1.75 × OD550)] / (t × v × OD600), where t is the reaction time in minutes and v is the volume of the culture used in mL.

Agrobacterium tumefaciens NTL4(pZLR4) Plate Bioassay

This is a versatile bioassay for the detection of a broad range of AHLs.

Materials:

  • A. tumefaciens NTL4(pZLR4) biosensor strain

  • AT minimal medium

  • X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

  • Gentamicin and Carbenicillin (for plasmid maintenance)

  • C18-HSL standards and experimental samples

  • Sterile filter paper discs

Procedure:

  • Grow A. tumefaciens NTL4(pZLR4) overnight in AT minimal medium with appropriate antibiotics at 28°C.

  • Prepare AT minimal medium agar (B569324) plates containing X-Gal (40 µg/mL) and the necessary antibiotics.

  • Spread 100 µL of the overnight culture of the biosensor strain onto the surface of the agar plates.

  • Allow the plates to dry in a sterile environment.

  • Apply experimental samples or C18-HSL standards (dissolved in a suitable solvent) to sterile filter paper discs and allow the solvent to evaporate.

  • Place the discs onto the surface of the inoculated agar plates.

  • Incubate the plates at 28°C for 24-48 hours.

  • Observe the plates for the development of a blue halo around the discs, indicating the production of β-galactosidase in response to AHLs. The diameter of the halo can be used for semi-quantitative analysis.

Escherichia coli JM109 (pSB1075) Luminescence Bioassay

This LasR-based biosensor is suitable for high-throughput screening of long-chain AHLs.

Materials:

  • E. coli JM109 (pSB1075) biosensor strain

  • LB (Luria-Bertani) medium

  • Tetracycline (B611298) (for plasmid maintenance)

  • C18-HSL standards and experimental samples

  • White, clear-bottom 96-well microtiter plates

  • Luminometer

Procedure:

  • Grow the E. coli JM109 (pSB1075) biosensor strain overnight in LB medium with tetracycline at 37°C with shaking.

  • Dilute the overnight culture 1:100 in fresh LB medium with tetracycline.

  • In a 96-well plate, add 100 µL of the diluted biosensor culture to each well.

  • Add C18-HSL standards or experimental samples to the wells. Include a negative control with no AHL.

  • Incubate the plate at 30°C with shaking for 4-6 hours.

  • Measure the luminescence of each well using a luminometer. The light output is proportional to the concentration of the inducing AHL.

Chromobacterium violaceum CV026 Inhibition Assay for Long-Chain AHLs

While not directly detecting C18-HSL, this assay can be used to screen for long-chain AHLs that inhibit the induction of violacein by short-chain AHLs.[7]

Materials:

  • C. violaceum CV026 biosensor strain

  • LB medium

  • N-hexanoyl-L-homoserine lactone (C6-HSL)

  • C18-HSL standards and experimental samples

  • Sterile filter paper discs

Procedure:

  • Grow C. violaceum CV026 overnight in LB medium at 30°C.

  • Prepare LB agar plates supplemented with a sub-inducing concentration of C6-HSL (e.g., 100 nM).

  • Spread 100 µL of the overnight culture of CV026 onto the surface of the C6-HSL-supplemented agar plates.

  • Allow the plates to dry.

  • Apply experimental samples or C18-HSL standards to sterile filter paper discs and allow the solvent to evaporate.

  • Place the discs onto the surface of the inoculated agar plates.

  • Incubate the plates at 30°C for 24-48 hours.

  • Observe for a zone of inhibition of purple pigment formation around the discs. This indicates that the sample contains a compound (potentially a long-chain AHL) that antagonizes the C6-HSL-induced violacein production.

Alternative Methods

For definitive identification and absolute quantification of C18-HSL, it is recommended to complement bioassay data with analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). These methods offer high specificity and sensitivity and can distinguish between different AHL molecules with similar structures.

Conclusion

The validation of this compound bioassays requires a careful consideration of their inherent specificity and sensitivity. For specific and sensitive detection of C18-HSL, the Sinorhizobium meliloti-based biosensor is a superior choice. Agrobacterium tumefaciens and LasR-based E. coli biosensors offer broader detection capabilities which can be advantageous in initial screening efforts. While Chromobacterium violaceum CV026 is not a direct detector, its inhibition assay provides a simple method for screening for long-chain AHLs. For unambiguous identification and quantification, the use of analytical methods like HPLC-MS is indispensable. By selecting the appropriate bioassay and complementing it with robust analytical techniques, researchers can ensure the accuracy and reliability of their findings in the study of quorum sensing.

References

A Comparative Guide to Synthetic vs. Naturally Produced N-Octadecanoyl-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing N-Octadecanoyl-L-homoserine lactone (C18-HSL), understanding the nuances between synthetically and naturally produced variants is critical for experimental design and interpretation of results. This guide provides an objective comparison of the two, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable product for your research needs.

Executive Summary

This compound is a key quorum-sensing signal molecule in various Gram-negative bacteria, notably in symbiotic species like Sinorhizobium meliloti. The choice between synthetic and naturally produced C18-HSL hinges on the specific requirements of the application, balancing factors such as purity, yield, cost, and the potential for biological interference from co-purified molecules in natural extracts. While synthetic routes offer high purity and scalability, natural production can provide a biologically relevant context, complete with other signaling molecules that may be present in the bacterial secretome.

Data Presentation: A Comparative Overview

Parameter Synthetically Produced C18-HSL Naturally Produced C18-HSL References
Purity Typically ≥95% to ≥97% (commercially available)Variable; dependent on the extraction and purification protocol. May contain traces of other AHLs and bacterial metabolites.[1][2]
Yield Scalable; can be produced in gram quantities or higher.Dependent on bacterial strain, culture conditions, and extraction efficiency. Generally lower yields compared to synthesis.[3]
Cost Can be cost-effective for large quantities due to scalability.Can be labor-intensive and costly for high purity and large quantities due to complex purification steps.N/A
Enantiomeric Purity High enantiomeric purity can be achieved through stereoselective synthesis.Assumed to be enantiomerically pure L-homoserine lactone as it is produced by specific enzymes.[2]
Potential Contaminants Reagents, solvents, and by-products from the chemical synthesis process.Other AHLs with varying acyl chain lengths (e.g., C12-HSL, C16-HSL), bacterial lipids, proteins, and other secreted metabolites.[4]
Performance Characteristic Synthetically Produced C18-HSL Naturally Produced C18-HSL References
Biological Activity High and consistent activity in bioassays due to high purity. Often used as a standard for activity assays.Activity can be influenced by the presence of other synergistic or antagonistic molecules in the extract.[5]
Lot-to-Lot Consistency Generally high, with well-defined specifications.Can be variable depending on the consistency of bacterial culture and purification.N/A
Suitability for in vivo studies Well-suited due to defined purity and lack of potentially immunogenic bacterial components.May require extensive purification to remove endotoxins and other bacterial components that could elicit an immune response.[6]

Experimental Protocols

Chemical Synthesis of this compound

A common method for the synthesis of N-acyl-homoserine lactones involves the acylation of L-homoserine lactone.

Methodology:

  • Starting Materials: L-homoserine lactone hydrobromide and octadecanoyl chloride.

  • Reaction: L-homoserine lactone hydrobromide is dissolved in a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine) is added to neutralize the hydrobromide.

  • Acylation: Octadecanoyl chloride is added dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed with dilute acid and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure this compound.

  • Characterization: The final product is characterized by NMR and mass spectrometry to confirm its structure and purity.[1]

Natural Production and Extraction of this compound from Sinorhizobium meliloti

Sinorhizobium meliloti is a known producer of a range of long-chain AHLs, including C18-HSL.

Methodology:

  • Bacterial Culture: Sinorhizobium meliloti is grown in a suitable liquid medium (e.g., LB/MC) to a high cell density (e.g., OD600 of ~2.4).[3]

  • Extraction: The entire culture (cells and supernatant) is extracted with an equal volume of a non-polar solvent, such as dichloromethane (B109758) or acidified ethyl acetate.[4] This is done to ensure the extraction of long-chain AHLs which may be associated with the cell membrane.

  • Concentration: The organic extract is separated and dried using a rotary evaporator. The residue is then resuspended in a small volume of a suitable solvent.[3]

  • Purification: The concentrated extract is subjected to further purification using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a reverse-phase C18 column.[4]

  • Fraction Collection and Analysis: Fractions are collected and tested for biological activity using a suitable biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4)).[7]

  • Identification: Active fractions are analyzed by mass spectrometry to confirm the presence and purity of this compound.[3]

Mandatory Visualization

experimental_workflow cluster_synthetic Synthetic Production cluster_natural Natural Production s1 L-Homoserine Lactone + Octadecanoyl Chloride s2 Acylation Reaction s1->s2 s3 Purification (Column Chromatography) s2->s3 s4 Pure Synthetic C18-HSL s3->s4 analysis Comparative Analysis (Purity, Activity) s4->analysis Characterization (NMR, MS) n1 Sinorhizobium meliloti Culture n2 Solvent Extraction n1->n2 n3 Purification (HPLC/TLC) n2->n3 n4 Purified Natural C18-HSL n3->n4 n4->analysis Identification (MS, Bioassay)

Caption: Workflow for synthetic and natural production of C18-HSL.

signaling_pathway cluster_cell Sinorhizobium meliloti cluster_receptor Receptor Complex sinI SinI (AHL Synthase) c18_hsl C18-HSL sinI->c18_hsl Synthesizes sinR SinR (Transcriptional Regulator) expR ExpR (AHL Receptor) c18_hsl->expR Binds to extracellular Extracellular Environment c18_hsl->extracellular Diffusion/ Transport c18_hsl_bound C18-HSL:ExpR Complex target_genes Target Genes (e.g., for symbiosis, exopolysaccharide production) c18_hsl_bound->target_genes Activates extracellular->c18_hsl

Caption: Quorum sensing signaling pathway involving C18-HSL.

Conclusion

The decision to use synthetic or naturally produced this compound should be made based on the specific requirements of the intended research. For applications demanding high purity, lot-to-lot consistency, and scalability, synthetic C18-HSL is the preferred choice. It serves as an excellent standard for in vitro bioassays and is more suitable for in vivo studies where the presence of bacterial contaminants is a concern.

Conversely, for studies aiming to investigate the biological effects of the complete quorum-sensing signal profile of a bacterium, a purified natural extract may be more appropriate. While challenging to produce in large quantities with high purity, it offers a more biologically authentic representation of the signaling environment. Researchers should be mindful of the potential for co-purified molecules to influence experimental outcomes when using natural extracts.

References

N-Octadecanoyl-L-homoserine lactone (C18-HSL): A Comparative Guide to its Efficacy in Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of N-Octadecanoyl-L-homoserine lactone (C18-HSL), a long-chain acyl-homoserine lactone (AHL), in modulating quorum sensing (QS) dependent behaviors in various bacterial species. Its performance is compared with other AHLs and alternative QS inhibitors, supported by experimental data.

Introduction to N-Acyl Homoserine Lactones (AHLs) and Quorum Sensing

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, this process is mediated by the production and detection of signal molecules, primarily N-acyl homoserine lactones (AHLs). These molecules consist of a conserved homoserine lactone ring and a fatty acid side chain that can vary in length (from 4 to 18 carbons), saturation, and substitution at the C3 position.[1][2] This structural diversity allows for species-specific communication.[1] C18-HSL is a long-chain AHL primarily known for its role in the nitrogen-fixing symbiont Sinorhizobium meliloti.[1][3]

Comparative Efficacy of C18-HSL and Alternatives

The following tables summarize the quantitative data on the efficacy of C18-HSL and other representative quorum sensing modulators on biofilm formation and virulence factor production in different bacterial species.

Table 1: Comparative Efficacy on Biofilm Formation

CompoundBacterial SpeciesConcentrationEffect on Biofilm FormationReference
C18-HSL Cariogenic Biofilm (Multi-species)1 µMSignificant reduction[4]
Periodontal Biofilm (Multi-species)1 µMSignificant promotion[4]
N-Hexanoyl-L-homoserine lactone (C6-HSL) Hafnia alvei H4150 µg/mlRestoration of biofilm in ΔluxI mutant
Periodontal Biofilm (Multi-species)1 µMSignificant promotion[4]
N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) Vibrio alginolyticus10 & 20 µMInduction/enhancement[5]
Vibrio alginolyticus40 & 100 µMInhibition[5]
Furanone C-30 Pseudomonas aeruginosa256 & 512 µg/mL100% inhibition[6][7]
Pseudomonas aeruginosa128 µg/mL92% inhibition[6][7]
Pseudomonas aeruginosa (Clinical Isolates)50 µM30-75% inhibition[8]
3-methyl-2(5H)-furanone Klebsiella pneumoniae ATCC 1388415 µg/mL67.38% inhibition[9]

Table 2: Comparative Efficacy on Virulence Factor Production

CompoundBacterial SpeciesVirulence FactorConcentrationEffect on Virulence FactorReference
C18-HSL Commensal Oral Biofilm (Multi-species)Protease1 µM165.1% increase[4]
N-Butanoyl-L-homoserine lactone (C4-HSL) Proteus mirabilis O18ExopolysaccharidesNot specifiedSignificant influence on amount[10]
Furanone GBr Pseudomonas aeruginosa (Clinical Isolates)Pyocyanin (B1662382)10 & 50 µM20-100% inhibition[8]
Azithromycin Pseudomonas aeruginosa3-oxo-C12-HSL2 µg/mL79% decrease in secretion[11]

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action and the methods used to assess efficacy, the following diagrams illustrate key signaling pathways and experimental workflows.

Caption: Generalized AHL-mediated quorum sensing pathway.

biofilm_assay_workflow Start Start: Bacterial Culture Inoculation Inoculate into 96-well plate with test compound Start->Inoculation Incubation Incubate to allow biofilm formation Inoculation->Incubation Washing1 Wash to remove planktonic cells Incubation->Washing1 Staining Stain with Crystal Violet Washing1->Staining Washing2 Wash to remove excess stain Staining->Washing2 Solubilization Solubilize bound stain (e.g., with ethanol (B145695) or acetic acid) Washing2->Solubilization Measurement Measure absorbance (OD590 nm) Solubilization->Measurement End End: Quantify Biofilm Measurement->End

Caption: Workflow for Crystal Violet Biofilm Assay.

Experimental Protocols

Crystal Violet Biofilm Assay

This method quantifies the total biomass of a biofilm.

  • Inoculation: Bacterial cultures are grown overnight and then diluted. 200 µL of the diluted culture, along with the test compound (e.g., C18-HSL) at various concentrations, is added to the wells of a 96-well microtiter plate. Control wells contain the bacterial culture without the test compound.

  • Incubation: The plate is incubated under static conditions for a specified period (e.g., 24-48 hours) at an appropriate temperature (e.g., 37°C) to allow for biofilm formation.[3][12]

  • Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer such as phosphate-buffered saline (PBS).

  • Fixation (Optional but Recommended): The remaining adherent biofilm can be fixed by heating at 60°C for 30-60 minutes.

  • Staining: The biofilms are stained with 160-200 µL of a 0.1% crystal violet solution for 10-30 minutes at room temperature.[3]

  • Washing: Excess stain is removed by washing the wells with water.[3]

  • Solubilization: The crystal violet that has stained the biofilm is solubilized by adding 160-200 µL of 33% acetic acid or 95% ethanol to each well.[13]

  • Quantification: The absorbance of the solubilized crystal violet is measured using a microplate reader at a wavelength of 590-595 nm. The absorbance is proportional to the amount of biofilm.[3]

Pyocyanin Production Assay (Pseudomonas aeruginosa)

Pyocyanin is a blue-green phenazine (B1670421) pigment and a virulence factor of P. aeruginosa.

  • Culture Preparation: P. aeruginosa is grown in a suitable medium (e.g., King's A broth) in the presence and absence of the test compound for a specified duration (e.g., 72 hours) with shaking.[14]

  • Extraction: The bacterial culture is centrifuged to pellet the cells. The supernatant is collected, and pyocyanin is extracted by adding chloroform (B151607). The mixture is shaken and then centrifuged to separate the layers. The blue chloroform layer containing pyocyanin is collected.[14][15]

  • Acidification: 0.2 N HCl is added to the chloroform extract. After shaking, the mixture is allowed to separate. The pyocyanin will move to the acidic aqueous (top) layer, which will turn pink.[15]

  • Quantification: The absorbance of the pink aqueous layer is measured at 520 nm. The concentration of pyocyanin can be calculated using the formula: Concentration (µg/mL) = OD520 × 17.072.[14][15]

Elastase Activity Assay (Pseudomonas aeruginosa)

Elastase is a protease that contributes to the virulence of P. aeruginosa.

  • Sample Preparation: P. aeruginosa is cultured in the presence and absence of the test compound. The culture is then centrifuged, and the supernatant containing the secreted elastase is collected and filtered.[4]

  • Elastin Congo Red (ECR) Assay:

    • The culture supernatant is mixed with an ECR solution (final concentration 10 mg/mL ECR in 50 mM Tris-HCl, pH 7.4, and 0.5 mM CaCl₂).[4]

    • The mixture is incubated for a prolonged period (e.g., 20 hours) at 37°C with shaking.[4]

    • During incubation, elastase digests the ECR, releasing the Congo red dye.

    • The reaction is stopped, and the mixture is centrifuged. The amount of released Congo red in the supernatant is quantified by measuring the absorbance at 495 nm.[4]

  • Synthetic Substrate Assay:

    • A synthetic substrate, such as N-Succinyl-Ala-Ala-Ala-p-nitroanilide, can also be used.[16]

    • The enzyme-containing supernatant is added to a buffer containing the substrate.

    • The hydrolysis of the substrate by elastase releases p-nitroanilide, which can be measured spectrophotometrically at 410 nm.[16][17]

Conclusion

This compound (C18-HSL) demonstrates species- and context-dependent effects on bacterial quorum sensing, promoting biofilm formation in some multi-species communities while inhibiting it in others. Compared to shorter-chain AHLs and non-AHL inhibitors like furanones, there is a significant gap in the literature regarding the broad-spectrum efficacy of C18-HSL against various pathogenic bacteria. The provided data and protocols offer a foundation for further research into the potential of C18-HSL and other long-chain AHLs as modulators of bacterial behavior for applications in drug development and microbial control. Further quantitative and comparative studies are necessary to fully elucidate the therapeutic potential of C18-HSL.

References

Quantitative Comparison of C18-HSL Production in Bacterial Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-octadecanoyl-L-homoserine lactone (C18-HSL) production in various bacterial strains, supported by experimental data and detailed methodologies. C18-HSL is a long-chain N-acyl homoserine lactone (AHL) that plays a crucial role in bacterial quorum sensing, a cell-to-cell communication system that regulates gene expression in response to population density.

While several bacterial species are known to produce a range of AHLs, the production of the long-chain C18-HSL is less common. The nitrogen-fixing symbiont Sinorhizobium meliloti is a notable producer of C18-HSL, along with other long-chain AHLs.[1] This guide focuses on the available data regarding C18-HSL production in different strains of S. meliloti.

Comparative Analysis of C18-HSL Production

Direct quantitative comparison of C18-HSL production across different bacterial strains is challenging due to variations in experimental conditions, including culture media, growth phase at the time of extraction, and analytical techniques. While the presence of C18-HSL has been confirmed in several Sinorhizobium meliloti strains through methods like thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS), specific concentrations are not always reported in a standardized manner.

The table below summarizes the reported production of C18-HSL and other long-chain AHLs in commonly studied S. meliloti strains. The production of these AHLs is primarily attributed to the sinI synthase gene.[2][3]

Bacterial StrainC18-HSL ProductionOther Long-Chain AHLs ProducedKey References
Sinorhizobium meliloti Rm1021DetectedC12-HSL, 3-oxo-C14-HSL, C14-HSL, C16:1-HSL, 3-oxo-C16:1-HSL[1][2][3][4]
Sinorhizobium meliloti Rm41DetectedC12-HSL, 3-oxo-C14-HSL, C16:1-HSL, 3-oxo-C16:1-HSL[3]
Sinorhizobium meliloti AK631DetectedProduces a wider range of AHLs compared to Rm1021[5]
Sinorhizobium meliloti 8530 expR+Detected3-oxo-C14-HSL, C16-HSL, 3-oxo-C16-HSL, C16:1-HSL, 3-oxo-C16:1-HSL[6]

Experimental Protocols

The quantification of C18-HSL and other AHLs from bacterial cultures is predominantly achieved using Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with tandem mass spectrometry (MS/MS) for enhanced specificity and sensitivity.

Protocol: Quantification of C18-HSL using LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of C18-HSL from bacterial cultures.

1. Bacterial Culture and Sample Preparation:

  • Grow the bacterial strain of interest in an appropriate liquid medium (e.g., LB broth supplemented with necessary salts for S. meliloti) to the desired cell density (e.g., late exponential or stationary phase).[5]

  • Harvest a defined volume of the bacterial culture.

  • Centrifuge the culture to pellet the bacterial cells. The supernatant can be used for the analysis of secreted AHLs. For long-chain AHLs like C18-HSL which may be associated with the cell membrane, whole culture extraction is also common.

2. Extraction of AHLs:

  • Extract the supernatant or whole culture with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane.[7] This step should be repeated at least twice to ensure efficient extraction.

  • Pool the organic phases and dry them under a gentle stream of nitrogen gas or using a rotary evaporator.

  • Reconstitute the dried extract in a small, known volume of a suitable solvent, such as acetonitrile (B52724) or methanol, for LC-MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Use a reverse-phase C18 column for the separation of AHLs.
    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
    • A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage to elute the hydrophobic long-chain AHLs.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
    • For quantification, use Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the [M+H]+ adduct of C18-HSL) and a specific product ion generated by its fragmentation. A common product ion for AHLs is m/z 102, corresponding to the lactone ring.[8]

  • Quantification:

    • Prepare a standard curve using a pure C18-HSL standard of known concentrations.
    • Analyze the bacterial extracts and the standards under the same LC-MS/MS conditions.
    • Determine the concentration of C18-HSL in the bacterial extracts by comparing the peak areas to the standard curve.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the signaling pathway and experimental workflow can aid in understanding the complex biological processes and methodologies.

sin_quorum_sensing cluster_cell Sinorhizobium meliloti Cell SinI SinI (AHL Synthase) AHLs Long-chain AHLs (including C18-HSL) SinI->AHLs Synthesis SinR SinR (Transcriptional Regulator) SinR->SinI Activates ExpR ExpR (Transcriptional Regulator) TargetGenes Target Genes (e.g., exopolysaccharide synthesis, motility) ExpR->TargetGenes Regulates Expression AHLs_out AHLs AHLs->AHLs_out Diffusion/ Export AHLs_out->ExpR Binding caption SinI/SinR Quorum Sensing Pathway in S. meliloti. experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Culture Bacterial Culture Extraction Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction Drydown Dry Extract Extraction->Drydown Reconstitution Reconstitute in Solvent Drydown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quantify Quantification of C18-HSL Data->Quantify StandardCurve Standard Curve (Pure C18-HSL) StandardCurve->Quantify caption General workflow for C18-HSL quantification.

References

A Comparative Guide to Structural Analogs of N-Octadecanoyl-L-homoserine lactone and Their Quorum Sensing Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Octadecanoyl-L-homoserine lactone (C18-HSL) is a long-chain N-acyl-homoserine lactone (AHL) molecule involved in bacterial quorum sensing (QS), a cell-to-cell communication system that regulates gene expression in response to population density.[1] This regulation encompasses a variety of phenotypes, including biofilm formation and the production of virulence factors, making the QS system a promising target for novel antimicrobial therapies.[2] Structural modification of AHLs can lead to the development of potent quorum sensing inhibitors (QSIs) or agonists. This guide provides a comparative overview of the structural analogs of long-chain AHLs, like C18-HSL, and their effects on QS, with a focus on the well-studied pathogen Pseudomonas aeruginosa.

Structural Modifications and Their Impact on Activity

The general structure of an N-acyl-homoserine lactone consists of a homoserine lactone ring and a fatty acyl side chain.[3] Modifications to three key regions—the acyl chain, the amide linkage, and the lactone ring—can significantly alter the molecule's activity, transforming it from an agonist to an antagonist of its cognate LuxR-type receptor.

Acyl Chain Modifications

The length and functionality of the acyl chain are critical determinants of an AHL's specificity and activity.[4][5] For long-chain AHLs like C18-HSL, analogs with varied chain lengths and the introduction of different functional groups can modulate their interaction with the receptor's binding pocket.

  • Chain Length: While specific data for C18-HSL is limited, studies on other long-chain AHLs suggest that alterations in chain length can impact both agonistic and antagonistic activity. For instance, in Serratia marcescens, long-chain AHLs such as N-decanoyl-L-homoserine lactone and N-dodecanoyl-L-homoserine lactone have been shown to antagonize quorum sensing-controlled motility.[6]

  • Functional Groups: The introduction of bulky or rigid groups, such as phenyl rings or cycloalkyl substituents, at the terminus of the acyl chain has been a successful strategy in creating potent QSIs.[7][8] Phenyl-substituted analogs, for example, have demonstrated significant antagonist activity against the LuxR receptor in Vibrio fischeri.[7][8] It is hypothesized that the aryl group interacts with aromatic amino acids in the receptor, preventing the conformational changes necessary for activation.[7]

Lactone Ring and Amide Linkage Modifications

Modifications to the homoserine lactone ring and the central amide bond have also been explored to develop AHL analogs with altered activity. Replacing the lactone ring with other heterocyclic structures or modifying the amide linkage can disrupt the normal binding and activation of the receptor.

Comparative Activity of Long-Chain AHL Analogs

Compound IDStructural ModificationTarget SystemActivityIC50 / % InhibitionReference
Compound 10 Acyl chain with 4-bromophenyl groupP. aeruginosa QSInhibition of biofilm formation and virulence factorsNot specified[9]
C9-CPA N-nonanoyl-cyclopentylamide (Lactone ring analog)S. marcescens QSInhibition of prodigiosin (B1679158) production, swarming motility, and biofilm formationNot specified[6]
Phenyl-substituted AHLs Phenyl group on acyl chainV. fischeri LuxRAntagonistInhibition concentrations in mM range[7][8]
Gingerol analog 5a Phenyl group in tail regionP. aeruginosa RhlR and LasRAntagonist, Inhibition of biofilm formationNot specified[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of AHL analogs. Below are protocols for key experiments used to evaluate quorum sensing inhibition.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the effect of compounds on the formation of static biofilms.

  • Preparation: Grow overnight cultures of P. aeruginosa (e.g., PAO1 strain) in a suitable medium like Luria-Bertani (LB) broth. Dilute the overnight culture 1:100 into fresh LB medium.

  • Treatment: In a 96-well microplate, add the test compounds at desired concentrations to the diluted bacterial culture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

  • Incubation: Incubate the plate statically at 37°C for 24 hours to allow biofilm formation.

  • Washing: Carefully discard the planktonic culture and wash the wells thoroughly with a gentle stream of water to remove non-adherent cells.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Destaining and Quantification: Discard the crystal violet solution and wash the wells again. Add a destaining solution (e.g., 30% acetic acid or ethanol) to each well to solubilize the stain from the adherent biofilm. Measure the absorbance of the solubilized stain at a wavelength of 550 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control.[11]

Pyocyanin (B1662382) Production Inhibition Assay

This assay measures the inhibition of the production of pyocyanin, a virulence factor regulated by the QS system in P. aeruginosa.

  • Culturing: Grow P. aeruginosa in a suitable medium (e.g., King's A broth) in the presence of the test compounds at various concentrations for 24-48 hours at 37°C with shaking.

  • Extraction: Centrifuge the cultures to pellet the bacterial cells. Transfer the supernatant to a new tube. Add chloroform (B151607) to the supernatant (e.g., 3 ml chloroform to 5 ml supernatant) and vortex to extract the pyocyanin.

  • Back-extraction: Transfer the chloroform layer to a new tube and add 0.2 N HCl. Vortex to extract the pyocyanin into the acidic aqueous phase (which will turn pink).

  • Quantification: Measure the absorbance of the pink aqueous phase at 520 nm. The pyocyanin concentration is calculated by multiplying the absorbance by 17.072. The percentage of inhibition is determined by comparing the pyocyanin concentration in treated cultures to the untreated control.[12][13][14]

Elastase Activity Assay

This assay quantifies the activity of elastase, another QS-regulated virulence factor in P. aeruginosa.

  • Sample Preparation: Grow P. aeruginosa in the presence of test compounds as described for the pyocyanin assay. Centrifuge the cultures and collect the cell-free supernatant.

  • Substrate Preparation: Prepare a solution of Elastin-Congo Red (ECR) in a suitable buffer (e.g., 100 mM Tris-HCl, 1 mM CaCl2, pH 7.5).

  • Enzymatic Reaction: Add the bacterial supernatant to the ECR solution and incubate at 37°C for several hours (e.g., 3-6 hours) with shaking.

  • Stopping the Reaction: Stop the reaction by adding a solution to precipitate the remaining insoluble ECR (e.g., 0.7 M sodium phosphate (B84403) buffer, pH 6.0).

  • Quantification: Centrifuge the mixture to pellet the insoluble ECR. Transfer the supernatant, which contains the solubilized Congo Red dye released by elastase activity, to a new tube or microplate well. Measure the absorbance of the supernatant at 495 nm. A decrease in absorbance compared to the untreated control indicates inhibition of elastase activity.[15][16]

LasR/RhlR Reporter Gene Assay

These assays utilize engineered bacterial strains that produce a reporter signal (e.g., luminescence or β-galactosidase activity) in response to the activation of the LasR or RhlR receptor.

  • Strain Preparation: Use an appropriate E. coli or P. aeruginosa reporter strain carrying a plasmid with the lasR or rhlR gene and a corresponding promoter (lasI or rhlA promoter) fused to a reporter gene (e.g., luxCDABE for luminescence or lacZ for β-galactosidase).

  • Assay Setup: Grow the reporter strain to the mid-logarithmic phase. In a 96-well plate, add the test compounds (for antagonist assays) followed by the cognate AHL autoinducer (e.g., 3-oxo-C12-HSL for LasR, C4-HSL for RhlR) at a concentration that gives a submaximal response. For agonist assays, add only the test compounds.

  • Incubation: Incubate the plate for a defined period to allow for induction of the reporter gene.

  • Signal Detection: Measure the reporter signal. For luminescence, use a luminometer. For β-galactosidase, perform a standard assay using a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside) and measure the absorbance at 420 nm.

  • Data Analysis: Calculate the percentage of inhibition (for antagonists) or activation (for agonists) relative to the control wells. IC50 values can be determined from dose-response curves.[17][18][19][20][21]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in quorum sensing and the methods to study them can aid in understanding and designing new experiments.

Quorum_Sensing_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell AHL N-acyl-homoserine lactone (AHL) LasR LasR (Receptor) AHL->LasR RhlR RhlR (Receptor) AHL->RhlR LasI LasI (AHL Synthase) LasI->AHL RhlI RhlI (AHL Synthase) RhlI->AHL Virulence_Genes Virulence Genes (e.g., lasB, rhlA) LasR->Virulence_Genes activates Biofilm_Genes Biofilm Formation Genes LasR->Biofilm_Genes activates RhlR->Virulence_Genes activates RhlR->Biofilm_Genes activates AHL_out->AHL_in Diffusion AHL_in_rev->AHL_out_rev Diffusion

Caption: Quorum sensing signaling pathway in P. aeruginosa.

Experimental_Workflow_Biofilm_Inhibition start Start culture Prepare bacterial culture start->culture treat Add AHL analogs and controls culture->treat incubate Incubate for 24h at 37°C treat->incubate wash Wash to remove planktonic cells incubate->wash stain Stain with Crystal Violet wash->stain destain Destain and measure absorbance stain->destain end End destain->end

Caption: Workflow for biofilm inhibition assay.

Reporter_Gene_Assay_Workflow start Start prep_reporter Prepare reporter strain culture start->prep_reporter setup_assay Add AHL analog, autoinducer, and reporter strain to plate prep_reporter->setup_assay incubate Incubate to induce reporter expression setup_assay->incubate measure_signal Measure reporter signal (Luminescence/Absorbance) incubate->measure_signal analyze Analyze data and determine % inhibition measure_signal->analyze end End analyze->end

Caption: Workflow for a reporter gene assay.

References

Unraveling Biofilm Induction: A Comparative Analysis of N-Acyl-Homoserine Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acyl-homoserine lactones (AHLs) are a class of signaling molecules pivotal in bacterial quorum sensing, a communication mechanism that orchestrates collective behaviors, most notably biofilm formation. The structural diversity of AHLs, primarily in the length and modification of their acyl side chains, dictates their specificity and efficacy in inducing biofilm development across different bacterial species. This guide provides a comparative overview of the biofilm-inducing capabilities of various AHLs, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development targeting microbial communities.

Quantitative Comparison of AHL-Induced Biofilm Formation

The ability of different AHLs to induce biofilm formation varies significantly depending on the bacterial species and the specific AHL structure. The following table summarizes quantitative data from various studies, illustrating the differential impact of AHLs on biofilm production. It is important to note that the experimental conditions and bacterial strains differ between studies, so direct comparisons should be made with caution.

Bacterial SpeciesAHL TestedConcentrationObserved Effect on Biofilm FormationReference
Acinetobacter nosocomialisC6-HSL40 µMModerate increase in biofilm formation in an anoI-deletion mutant.[1]
C10-HSL40 µMSignificant increase in biofilm formation in an anoI-deletion mutant.[1]
C12-HSL40 µMStrongest induction of biofilm formation, restoring it to wild-type levels in an anoI-deletion mutant.[1]
Acidithiobacillus ferrooxidansC12-HSLNot specifiedIncreased adhesion and biofilm formation.[2]
C14-HSL5 µMEnhanced adhesion, exopolysaccharide production, and biofilm development on sulfur and pyrite (B73398) surfaces.[2][3]
Pseudoalteromonas galatheaeC8-HSL50 µM - 200 µMDose-dependent increase in biofilm formation, identified as the primary regulator.[4][5]
Hafnia alvei H4C4-HSL150 µg/mlIncreased biofilm formation in a luxI mutant.[6]
C6-HSLNot specifiedNo significant effect on biofilm formation in a luxI mutant.[6]
3-oxo-C8-HSLNot specifiedNo significant effect on biofilm formation in a luxI mutant.[6]
Cariogenic Oral BiofilmC16-HSL, OC16-HSL, OC18-HSLNot specifiedSignificantly reduced biofilm formation.

Experimental Protocols

The following section details a generalized methodology for quantifying AHL-induced biofilm formation using the crystal violet assay, a widely adopted method for assessing biofilm mass.

Crystal Violet Assay for Biofilm Quantification

This protocol provides a step-by-step guide for quantifying biofilm formation in a microtiter plate format.

Materials:

  • 96-well sterile, flat-bottomed microtiter plates

  • Bacterial culture of interest

  • Appropriate growth medium

  • AHL stock solutions of desired concentrations

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water or 95% ethanol (B145695)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate the bacterial strain in the appropriate liquid medium and incubate overnight at the optimal temperature with shaking.

  • Inoculum Preparation: Dilute the overnight culture in fresh medium to a standardized optical density (e.g., OD600 of 0.05).

  • Plate Setup:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.

    • Add the desired concentration of the specific AHL to the test wells. Include a negative control (no AHL) and a positive control (if a known strong biofilm-inducing agent exists for the strain).

    • Include wells with sterile medium only to serve as a blank.

  • Incubation: Incubate the plate under static conditions at the optimal temperature for biofilm formation for a specified period (e.g., 24, 48, or 72 hours).

  • Washing:

    • Carefully discard the planktonic culture from each well.

    • Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells. After each wash, invert the plate and gently tap it on a paper towel to remove excess liquid.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing:

    • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Solubilization:

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Incubate the plate at room temperature for 15-30 minutes with gentle shaking.

  • Quantification:

    • Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottomed microtiter plate.

    • Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

Visualizing the underlying molecular mechanisms and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the canonical AHL-mediated quorum sensing pathway and a typical experimental workflow for comparing AHL-induced biofilm formation.

AHL_Signaling_Pathway AHL-Mediated Quorum Sensing Pathway cluster_cell Bacterial Cell cluster_extracellular Extracellular Environment LuxI LuxI (AHL Synthase) AHL_internal AHL LuxI->AHL_internal Synthesizes LuxR LuxR (Receptor) LuxR_AHL LuxR-AHL Complex LuxR->LuxR_AHL AHL_internal->LuxR Binds to AHL_internal->LuxR_AHL AHL_external AHL AHL_internal->AHL_external Diffuses out Target_Genes Target Genes (e.g., for biofilm formation) LuxR_AHL->Target_Genes Activates Transcription AHL_external->AHL_internal Diffuses in (at high concentration)

Caption: A diagram of the canonical LuxI/LuxR-type quorum sensing system in Gram-negative bacteria.

Biofilm_Assay_Workflow Experimental Workflow for Comparing AHL-Induced Biofilm Formation start Start: Prepare Bacterial Inoculum plate_setup Plate Setup in 96-well Plate start->plate_setup add_bacteria Add Bacterial Culture to Wells plate_setup->add_bacteria add_ahls Add Different AHLs to Test Wells (and controls) plate_setup->add_ahls incubation Incubate to Allow Biofilm Formation add_bacteria->incubation add_ahls->incubation washing1 Wash to Remove Planktonic Cells incubation->washing1 staining Stain with Crystal Violet washing1->staining washing2 Wash to Remove Excess Stain staining->washing2 solubilization Solubilize Bound Stain washing2->solubilization quantification Quantify Absorbance with Plate Reader solubilization->quantification

Caption: A flowchart illustrating the key steps in a crystal violet assay for comparing biofilm induction by various AHLs.

References

Validating N-Octadecanoyl-L-homoserine Lactone (C18-HSL) as a Specific Biomarker for Sinorhizobium meliloti Populations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of N-Octadecanoyl-L-homoserine lactone (C18-HSL) as a potential biomarker for the nitrogen-fixing bacterium Sinorhizobium meliloti. We objectively compare C18-HSL with other potential biomarkers for this species, supported by available experimental data and detailed methodologies. This document is intended to aid researchers in selecting and validating biomarkers for studying S. meliloti populations in various environments.

Introduction to Biomarkers for Sinorhizobium meliloti

Sinorhizobium meliloti, a Gram-negative soil bacterium, is renowned for its symbiotic relationship with leguminous plants, where it fixes atmospheric nitrogen. Monitoring and quantifying S. meliloti populations is crucial for agricultural and environmental research. Biomarkers offer a powerful tool for this purpose. An ideal biomarker is specific to the target organism, produced in detectable quantities that correlate with population density, and can be measured using sensitive and reliable methods.

N-acyl homoserine lactones (AHLs) are signaling molecules used by many Gram-negative bacteria in a process called quorum sensing, which regulates gene expression in response to population density. The diversity in the length and modification of the acyl chain of AHLs provides a degree of species specificity, making them attractive biomarker candidates. S. meliloti is known to produce a variety of long-chain AHLs, including the unique C18-HSL.

Comparison of Potential Biomarkers for Sinorhizobium meliloti

While direct comparative studies validating the superiority of one biomarker over another for S. meliloti are limited, this section provides a comparison based on their known characteristics and the methods available for their detection.

Table 1: Comparison of this compound (C18-HSL) with Alternative Biomarkers for Sinorhizobium meliloti
Biomarker CategorySpecific BiomarkerProducer Organism(s)Method of DetectionReported SpecificityPotential for QuantificationKey AdvantagesKey Limitations
Quorum Sensing Molecules (AHLs) This compound (C18-HSL) Sinorhizobium meliloti [1][2]TLC-Bioassay, LC-MS/MS, S. meliloti sinI::lacZ reporterHigh (longest known AHL, primarily associated with S. meliloti)YesHigh specificity due to its unique long acyl chain. Directly related to cell-cell communication and potentially population activity.Production can be strain-dependent and influenced by environmental conditions.
Other Long-Chain AHLs (C12-C16)Sinorhizobium meliloti and other rhizobia[1][3]TLC-Bioassay, LC-MS/MSModerate to HighYesProduced in potentially higher concentrations than C18-HSL.Less specific than C18-HSL as other bacteria produce similar AHLs.
Genetic Markers nod genes (e.g., nodC)Sinorhizobium and other rhizobiaPCR, qPCR, DNA sequencingHigh (specific to nitrogen-fixing symbionts)YesHighly specific to nodulating rhizobia. Stable and not subject to metabolic fluctuations.Does not necessarily indicate viable or active populations.
nif genes (e.g., nifH)Nitrogen-fixing bacteria (broader group)PCR, qPCR, DNA sequencingModerateYesIndicates the genetic potential for nitrogen fixation.Not specific to S. meliloti.
Cellular Components Very Long-Chain Fatty Acids (VLCFAs) in Lipid ASinorhizobium melilotiMass SpectrometryHighYesA unique structural component of the outer membrane.Extraction and analysis can be complex.
Pigments MelaninSome strains of Sinorhizobium melilotiSpectrophotometry, Visual assessmentLowSemi-quantitativeEasy to detect in producing strains.Not all strains produce melanin, and production is influenced by environmental factors.

Experimental Protocols

Detailed methodologies are crucial for the successful validation and application of biomarkers. Below are protocols for the detection of C18-HSL and other long-chain AHLs.

Protocol 1: Thin-Layer Chromatography (TLC) Bioassay for Long-Chain AHLs

This method combines the separation of AHLs by TLC with a sensitive bacterial biosensor for their detection. A Sinorhizobium meliloti strain with a sinI::lacZ fusion is particularly effective for detecting long-chain AHLs with high sensitivity.[1]

1. Extraction of AHLs:

  • Grow the S. meliloti strain of interest in a suitable liquid medium (e.g., TY or minimal medium) to the desired growth phase.

  • Extract the entire culture (cells and supernatant) twice with an equal volume of acidified ethyl acetate (B1210297) (0.1% v/v glacial acetic acid).

  • Pool the organic phases and dry them completely using a rotary evaporator or by evaporation under a stream of nitrogen.

  • Resuspend the dried extract in a small, known volume of ethyl acetate or acetonitrile.

2. Thin-Layer Chromatography:

  • Spot a small volume (5-10 µL) of the concentrated extract onto a C18 reverse-phase TLC plate.

  • Spot known concentrations of synthetic C18-HSL and other long-chain AHL standards on the same plate for comparison.

  • Develop the TLC plate in a chamber with a mobile phase of 60% (v/v) methanol (B129727) in water until the solvent front nears the top of the plate.

  • Air-dry the plate completely in a fume hood.

3. Bioassay:

  • Prepare an overlay agar (B569324) by mixing a molten, cooled (to ~45°C) LB agar with an overnight culture of the S. meliloti sinI::lacZ biosensor strain and the chromogenic substrate X-Gal.

  • Pour the overlay agar evenly over the developed TLC plate.

  • Incubate the plate at 30°C overnight.

  • The presence of long-chain AHLs will be indicated by the appearance of blue spots, resulting from the induction of β-galactosidase activity in the biosensor. The position of the spots can be compared to the standards to identify the AHLs.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification of C18-HSL

LC-MS/MS provides a highly sensitive and specific method for the identification and quantification of AHLs.

1. Sample Preparation:

  • Extract AHLs from bacterial cultures as described in Protocol 1, step 1.

  • For quantitative analysis, add a known amount of an internal standard (e.g., a deuterated AHL analog) to the sample before extraction.

2. LC Separation:

  • Inject the resuspended extract into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 column.

  • Use a gradient elution program with mobile phases typically consisting of water and acetonitrile, both with a small amount of formic acid (e.g., 0.1%) to improve ionization. The gradient will separate the different AHLs based on their hydrophobicity.

3. MS/MS Detection:

  • The eluent from the LC is directed into a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) with an electrospray ionization (ESI) source operating in positive ion mode.

  • For quantification, use Multiple Reaction Monitoring (MRM) mode. Set the first quadrupole to select the precursor ion (the [M+H]⁺ adduct of C18-HSL, m/z 426.4) and the third quadrupole to detect a specific product ion generated by collision-induced dissociation (e.g., the lactone ring fragment at m/z 102.1).

  • The peak area of the MRM transition for C18-HSL is then compared to that of the internal standard to accurately quantify its concentration in the original sample.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures can enhance understanding.

QuorumSensing_Sinorhizobium cluster_bacteria Sinorhizobium meliloti cell SinI SinI (AHL Synthase) AHLs Long-chain AHLs (including C18-HSL) SinI->AHLs Synthesis SinR SinR (Transcriptional Regulator) Gene Expression Target Gene Expression SinR->Gene Expression Regulation AHLs->SinR Binding & Activation Extracellular AHLs Extracellular AHL Pool AHLs->Extracellular AHLs Diffusion Extracellular AHLs->SinR High Cell Density High Cell Density High Cell Density->Extracellular AHLs Leads to high concentration

Caption: Quorum sensing signaling pathway in Sinorhizobium meliloti involving the SinI/SinR system and long-chain AHLs.

biomarker_validation_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_TLC_bioassay TLC Bioassay Culture Bacterial Culture (S. meliloti) Extraction AHL Extraction (Ethyl Acetate) Culture->Extraction Concentration Sample Concentration Extraction->Concentration TLC TLC Separation (C18 plate) Concentration->TLC LCMS LC-MS/MS Analysis Concentration->LCMS Overlay Overlay with Biosensor Agar TLC->Overlay Quantification Quantification LCMS->Quantification Quantitative Data Incubation Incubation Overlay->Incubation Detection Detection of Blue Spots Incubation->Detection QualitativeData Presence/Absence Detection->QualitativeData Qualitative Data

Caption: Experimental workflow for the detection and validation of AHL biomarkers.

Conclusion and Future Directions

This compound (C18-HSL) presents a promising candidate as a specific biomarker for Sinorhizobium meliloti due to its unique chemical structure as the longest known AHL, primarily associated with this bacterial species. Its detection can be achieved with high sensitivity and specificity using techniques such as LC-MS/MS and specialized biosensors.

However, a direct, quantitative comparison of the performance of C18-HSL against other potential biomarkers for S. meliloti, such as other long-chain AHLs, specific gene sequences, or unique cellular components, is currently lacking in the scientific literature. Such studies would be invaluable in establishing a definitive "gold standard" biomarker for this important bacterium.

Future research should focus on:

  • Comparative validation studies: Directly comparing the sensitivity, specificity, and correlation with population density of C18-HSL versus other biomarkers across a range of S. meliloti strains and environmental conditions.

  • Strain-level variation: Investigating the consistency of C18-HSL production across a diverse collection of S. meliloti isolates to determine its reliability as a species-level biomarker.

  • In situ detection: Developing and validating methods for the direct detection and quantification of C18-HSL in complex environmental samples, such as soil and root nodules.

By addressing these research gaps, the scientific community can fully validate the utility of C18-HSL as a robust and reliable biomarker for the specific and sensitive monitoring of Sinorhizobium meliloti populations.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-Octadecanoyl-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of N-Octadecanoyl-L-homoserine lactone, a bacterial quorum-sensing signaling molecule. While the compound itself is not classified as hazardous, its handling and disposal require careful consideration, particularly when dissolved in common laboratory solvents.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. According to available SDS, the substance is not classified as hazardous under the Globally Harmonized System (GHS) and has no associated hazard pictograms or statements.[1] However, standard laboratory safety protocols should always be observed.

Personal Protective Equipment (PPE):

  • Wear protective gloves (nitrile or other chemically resistant gloves are recommended).

  • Use safety glasses or goggles.

  • A laboratory coat is essential to prevent skin contact.

General Handling:

  • Avoid generating dust if handling the solid form.

  • Work in a well-ventilated area, preferably within a fume hood, especially when handling solutions.

  • In case of accidental contact, wash the affected area with soap and water.[2] If inhaled, move to fresh air.[2] For eye contact, rinse thoroughly with water.[2]

Disposal of Solid this compound

For small quantities of the pure, solid compound, the SDS suggests that it can be disposed of with household waste.[1] However, for a laboratory environment, it is best practice to manage all chemical waste through a designated hazardous waste program.

Step-by-Step Disposal of Solid Waste:

  • Containerize: Place the solid this compound in a clearly labeled, sealed container. The label should include the full chemical name.

  • Segregate: Store the container with other non-hazardous solid chemical waste, away from incompatible materials.

  • Institutional Procedures: Follow your institution's specific guidelines for the disposal of non-hazardous chemical waste. This typically involves collection by your Environmental Health and Safety (EHS) department.

Disposal of this compound Solutions

The disposal method for solutions of this compound is dictated by the solvent used. Common solvents for this compound include chloroform, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). These solvents are considered hazardous and must be disposed of accordingly.

Disposal of Solutions in Halogenated Solvents (e.g., Chloroform):

Chloroform is a halogenated solvent and must be disposed of as hazardous waste.[3][4]

  • Collect Waste: Pour the this compound solution into a designated, properly labeled waste container for halogenated organic solvents.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical names of all components (including this compound and chloroform), and their approximate concentrations.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from heat and ignition sources.[4]

  • Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal service.[1][3]

Disposal of Solutions in Non-Halogenated Solvents (e.g., DMSO, DMF):

DMSO and DMF are non-halogenated organic solvents and should be disposed of as flammable hazardous waste.[5][6]

  • Collect Waste: Transfer the solution into a designated waste container for non-halogenated organic solvents.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical names of the contents, and their estimated concentrations.

  • Storage: Keep the container tightly sealed and store it in a flammable-safe, well-ventilated area, such as a designated flammables cabinet.[5][6]

  • Disposal: Follow your institution's procedures for the collection and disposal of flammable liquid waste.

Quantitative Data Summary for Common Solvents:

SolventChemical FormulaDisposal CategoryKey Disposal Considerations
ChloroformCHCl₃Halogenated Organic WasteMust be segregated from non-halogenated waste. Considered toxic.
Dimethyl Sulfoxide (DMSO)C₂H₆OSNon-Halogenated/ Flammable Liquid WasteCombustible liquid. Can penetrate skin, carrying dissolved substances with it.
Dimethylformamide (DMF)C₃H₇NONon-Halogenated/ Flammable Liquid WasteFlammable and toxic. Readily absorbed through the skin.

Experimental Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps for determining the correct disposal procedure for this compound.

DisposalWorkflow start Start: this compound Waste is_solid Is the waste in solid form? start->is_solid solid_disposal Containerize, label as 'Non-Hazardous Solid Waste', and follow institutional EHS procedures. is_solid->solid_disposal Yes is_solution Is the waste a solution? is_solid->is_solution No end End of Disposal Process solid_disposal->end identify_solvent Identify the solvent. is_solution->identify_solvent Yes is_halogenated Is the solvent halogenated (e.g., Chloroform)? identify_solvent->is_halogenated halogenated_disposal Dispose of as 'Halogenated Organic Waste'. Collect in a designated, labeled container. is_halogenated->halogenated_disposal Yes non_halogenated_disposal Dispose of as 'Non-Halogenated/Flammable Liquid Waste'. Collect in a designated, labeled container. is_halogenated->non_halogenated_disposal No halogenated_disposal->end non_halogenated_disposal->end

Caption: Disposal decision workflow for this compound.

Key Takeaways and Best Practices

  • Always Segregate Waste: Never mix halogenated and non-halogenated solvent waste streams.

  • Label Everything: Proper and detailed labeling of waste containers is crucial for safety and compliance.

  • Consult Institutional Policies: Your institution's EHS department is the ultimate authority on waste disposal procedures. Always adhere to their guidelines.

  • Empty Containers: Empty containers that held this compound should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The defaced, triple-rinsed container can then typically be disposed of as regular trash.[7]

By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound and its associated waste streams, fostering a culture of safety and regulatory compliance.

References

Personal protective equipment for handling N-Octadecanoyl-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of N-Octadecanoyl-L-homoserine lactone, a bacterial quorum-sensing signaling molecule.[1]

Disclaimer: This information is for research use only and not intended for human or veterinary diagnostic or therapeutic use.[2] It is crucial to consult the full Safety Data Sheet (SDS) for the specific product you are using.

Hazard Identification and First Aid

According to the Globally Harmonized System (GHS), this compound is not classified as a hazardous substance.[2] However, it is good laboratory practice to handle all chemicals with care.

First Aid Measures:

  • After inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a doctor if complaints arise.[3]

  • After skin contact: While the product is generally not considered a skin irritant, it is advisable to wash the affected area with soap and plenty of water.[2][3]

  • After eye contact: Rinse the opened eye for several minutes under running water as a precaution.[2][3]

  • After swallowing: Rinse the mouth with water. Never give anything by mouth to an unconscious person. If symptoms persist, consult a doctor.[3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on a conservative approach to laboratory safety.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Handle with gloves. Gloves must be inspected prior to use. Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use.[3] Wear appropriate protective clothing to prevent skin exposure.[4]
Respiratory Protection For nuisance levels of dust, use type N95 (US) or type P1 (EN 143) dust masks. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3]

Operational and Disposal Plans

Handling and Storage:

  • Handling: Avoid dust formation. Avoid breathing vapors, mist, or gas. Provide appropriate exhaust ventilation at places where dust is formed.[3]

  • Storage: Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place.[3]

Accidental Release Measures:

  • Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas.[3]

  • Environmental Precautions: No special environmental precautions are required.[3] Do not allow the substance to enter sewers or surface/ground water.[2]

  • Containment and Cleaning: Sweep up and shovel the material. Keep it in suitable, closed containers for disposal.[3]

Disposal:

  • Disposal must be made according to official regulations.[2] Keep in suitable, closed containers for disposal.[3]

Experimental Workflow and Safety

The following diagram illustrates a logical workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet Don PPE Don Appropriate PPE Review SDS->Don PPE Proceed if understood Prepare Workspace Prepare Clean Workspace Don PPE->Prepare Workspace Weigh Compound Weigh Compound in Ventilated Area Prepare Workspace->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Decontaminate Surfaces Conduct Experiment->Decontaminate Dispose Waste Dispose of Waste Properly Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

References

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